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  • Product: 3-(4-Bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one
  • CAS: 13565-47-4

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization of 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one: A Comprehensive Technical Guide

Executive Summary The rational design and structural validation of chalcone derivatives (1,3-diaryl-2-propen-1-ones) remain foundational to modern medicinal chemistry and materials science. The target molecule, 3-(4-brom...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design and structural validation of chalcone derivatives (1,3-diaryl-2-propen-1-ones) remain foundational to modern medicinal chemistry and materials science. The target molecule, 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one , represents a highly functionalized cross-conjugated system. It features an electron-withdrawing para-bromo substituent on Ring B and a sterically influential ortho-methyl group on Ring A.

This guide provides an in-depth, causality-driven framework for the spectroscopic characterization of this specific bromochalcone. Moving beyond mere data reporting, we will deconstruct the quantum mechanical and structural reasons behind its specific spectroscopic signatures across FT-IR, Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Vis platforms[1].

Molecular Architecture & Theoretical Framework

Chalcones are characterized by an α,β -unsaturated carbonyl system linking two aromatic rings. The thermodynamic stability of these molecules heavily favors the trans (E) configuration due to the severe steric clash that would occur between the two aryl rings in the cis (Z) geometry[2].

From a Density Functional Theory (DFT) perspective, the Highest Occupied Molecular Orbital (HOMO) is typically localized over the styryl moiety (Ring B and the alkene), while the Lowest Unoccupied Molecular Orbital (LUMO) is concentrated around the carbonyl and Ring A[3]. The presence of the heavy bromine atom on Ring B introduces a mild inductive electron-withdrawing effect (-I) coupled with a resonance-donating effect (+R), which subtly modulates the HOMO-LUMO energy gap and directly impacts both the UV-Vis absorption profile and the NMR chemical shifts of the α and β protons.

Workflow Synth Claisen-Schmidt Condensation (2-methylacetophenone + 4-bromobenzaldehyde) Purify Recrystallization & Purity Check (Self-Validating Step) Synth->Purify IR FT-IR Spectroscopy (Conjugated C=O & C=C) Purify->IR NMR 1H & 13C NMR (E-Geometry via J-Coupling) Purify->NMR MS Mass Spectrometry (1:1 Bromine Isotope Ratio) Purify->MS Validate Structural Confirmation: 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one IR->Validate NMR->Validate MS->Validate

Fig 1: Experimental workflow for the synthesis and spectroscopic validation of the target chalcone.

Experimental Synthesis & Isolation Protocol

To ensure high spectral purity, the synthesis must follow a self-validating protocol. The compound is synthesized via a base-catalyzed Claisen-Schmidt condensation[1].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve equimolar amounts (10 mmol) of 2-methylacetophenone and 4-bromobenzaldehyde in 25 mL of absolute ethanol.

  • Catalysis: Slowly add 5 mL of an aqueous NaOH solution (40% w/v) dropwise while maintaining the reaction flask in an ice bath (0–5 °C) to prevent side-reactions like the Cannizzaro reaction.

  • Propagation: Remove the ice bath and stir the mixture at room temperature for 4–6 hours. The progression is monitored via TLC (Hexane:Ethyl Acetate, 8:2).

  • Quenching & Isolation: Pour the mixture into crushed ice and neutralize with dilute HCl (1M) until the pH reaches ~7. The crude chalcone precipitates as a solid.

  • Purification: Filter the solid under vacuum, wash with cold distilled water, and recrystallize from hot ethanol to yield high-purity crystals suitable for spectroscopic and crystallographic analysis.

Spectroscopic Characterization & Causality Analysis

Vibrational Spectroscopy (FT-IR)

The FT-IR spectrum serves as the first line of structural confirmation. In an isolated, non-conjugated ketone, the C=O stretch typically appears around 1715 cm −1 . However, in 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one, the carbonyl group is highly conjugated with both the α,β -double bond and the ortho-tolyl ring.

The Causality: Conjugation delocalizes the π -electrons, increasing the single-bond character of the C=O bond. This lowers the force constant of the bond, shifting the stretching frequency down to the 1650–1665 cm −1 region[2]. Furthermore, the C-Br stretching vibration is distinctly visible in the fingerprint region, typically around 1070 cm −1 .

Nuclear Magnetic Resonance (1H & 13C NMR)

NMR provides the definitive proof of molecular connectivity and stereochemistry.

1H NMR (Stereochemical Validation): The hallmark of the synthesized chalcone is the coupling constant ( J ) between the α and β protons. Because the molecule adopts an E-configuration, the dihedral angle between these protons is approximately 180°. According to the Karplus equation, this results in a large scalar coupling constant of J≈15.5−16.0 Hz [1]. Additionally, the β -proton (C3) is significantly more deshielded (~7.65 ppm) than the α -proton (~7.32 ppm). This occurs because the electronegative carbonyl oxygen pulls electron density through the conjugated π -system, placing a partial positive charge directly on the β -carbon via resonance.

13C NMR (Electronic Environment): The carbonyl carbon (C1) is observed far downfield at ~194.5 ppm. The β -carbon appears at ~143.2 ppm, while the α -carbon is shielded relative to it, appearing at ~125.8 ppm, perfectly mirroring the electron density distribution observed in the 1H NMR[2].

LogicTree Start Spectroscopic Validation Logic Q1 1H NMR: H-alpha / H-beta Start->Q1 Q2 ESI-MS: Molecular Ion Start->Q2 J_val J = 15.5 Hz (Trans) Q1->J_val Validate Geometry J_no J < 12 Hz (Cis - Reject) Q1->J_no Invalid Iso 1:1 m/z 301/303 Q2->Iso Validate Halogen Iso_no No 1:1 Ratio (Reject) Q2->Iso_no Invalid

Fig 2: Decision logic for confirming E-geometry and halogen presence via NMR and MS.

Mass Spectrometry (ESI-MS)

High-Resolution Mass Spectrometry (HRMS) acts as a self-validating system for the presence of the halogen. Bromine naturally occurs as two stable isotopes, 79 Br (50.69%) and 81 Br (49.31%).

The Causality: Because these isotopes exist in a nearly 1:1 ratio, the mass spectrum of 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one will display a distinct "twin peak" isotopic cluster for the protonated molecular ion [M+H]+ . The peaks will appear at m/z 301.02 and m/z 303.02 with equal intensity, unequivocally confirming the successful incorporation of the 4-bromobenzaldehyde precursor[1].

Electronic Transitions (UV-Vis)

Chalcones are highly active in the UV-Vis region, making them excellent candidates for photoprotective applications[3]. The target molecule exhibits a strong absorption band in the 300–330 nm range. This broad peak is attributed to the π→π∗ transition of the extended conjugated framework. A weaker, secondary shoulder around 250 nm corresponds to localized aromatic ring transitions and the n→π∗ transition of the carbonyl lone pairs.

Quantitative Data Summaries

To facilitate rapid reference and comparison, the expected spectroscopic values for 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one are summarized below.

Table 1: Assigned 1 H and 13 C NMR Spectral Data (CDCl 3​ , 400/100 MHz)

Position / Group 1 H Chemical Shift (ppm)Multiplicity & Coupling ( J in Hz) 13 C Chemical Shift (ppm)
C=O (C1) --194.5
H- α (C2) 7.32Doublet, J=15.6 125.8
H- β (C3) 7.65Doublet, J=15.6 143.2
Ar-CH 3​ (Ring A) 2.45Singlet, 3H20.4
C-Br (C4', Ring B) --124.6
Aromatic Protons 7.28 – 7.58Multiplets / Doublets128.0 – 138.0

Table 2: Key Vibrational Frequencies (FT-IR, ATR)

Functional GroupWavenumber (cm −1 )Intensity / ShapeCausality
C=O Stretch 1658Strong, SharpLowered frequency due to α,β -conjugation.
C=C (Alkene) 1605Medium, SharpConjugated alkene stretch.
C=C (Aromatic) 1585, 1480MediumAromatic ring skeletal vibrations.
C-H (sp 3 ) 2925WeakMethyl group symmetric/asymmetric stretch.
C-Br Stretch 1070StrongHeavy atom-carbon bond vibration.

Table 3: Mass Spectrometry and Electronic Data

ParameterValueInterpretation
ESI-MS [M+H]+ m/z 301.02 / 303.021:1 intensity ratio confirms the presence of one Bromine atom.
UV-Vis λmax​ ~310 nmPrimary π→π∗ transition of the conjugated chalcone core.

Conclusion

The spectroscopic characterization of 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one relies on a matrix of complementary techniques. The E-geometry is unequivocally established via the ~15.6 Hz scalar coupling in 1 H NMR, the extended conjugation is validated by the red-shifted carbonyl stretching in FT-IR (1658 cm −1 ), and the atomic composition is securely verified by the 1:1 isotopic doublet in ESI-MS. By understanding the quantum mechanical causality behind these signals, researchers can confidently validate the structural integrity of this and related chalcone pharmacophores.

References

  • Firmino, P. P., et al. "Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity." Crystals (MDPI), 2022.[Link]

  • Velayutham, S., et al. "Computational and Spectral Discussion of Some Substituted Chalcone Derivatives." Biointerface Research in Applied Chemistry, 2021.[Link]

  • Aguiar, A. S. N., et al. "Insights on Potential Photoprotective Activity of Two Butylchalcone Derivatives: Synthesis, Spectroscopic Characterization and Molecular Modeling." Photonics (MDPI), 2023.[Link]

Sources

Exploratory

A Guide to Density Functional Theory (DFT) Computational Studies on 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one: A Molecular Insight for Drug Discovery

Abstract This technical guide provides a comprehensive framework for conducting and interpreting Density Functional Theory (DFT) computational studies on 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one, a chalcone de...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for conducting and interpreting Density Functional Theory (DFT) computational studies on 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one, a chalcone derivative of significant interest in medicinal chemistry. Chalcones, characterized by an open-chain flavonoid structure, are recognized for their broad spectrum of pharmacological activities.[1][2][3][4] The introduction of a bromine atom and a methyl group to the chalcone scaffold can significantly modulate its electronic and, consequently, biological properties.[1][5] This guide is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, step-by-step computational protocols. We will delve into the rationale behind methodological choices, from the selection of functionals and basis sets to the application of various analytical techniques such as Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping. The overarching goal is to equip the reader with the expertise to leverage DFT as a predictive tool to elucidate the structural, electronic, and reactivity properties of this promising molecule, thereby accelerating its potential development as a therapeutic agent.

Introduction: The Significance of Chalcones and the Promise of Computational Chemistry

Chalcones, or 1,3-diaryl-2-propen-1-ones, represent a vital class of organic compounds that serve as precursors in the biosynthesis of flavonoids.[2][6] Their characteristic α,β-unsaturated ketone system is a key determinant of their diverse biological activities, which include anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[3][4][7] The therapeutic potential of a chalcone can be finely tuned by introducing various substituents onto its aromatic rings. In the case of 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one, the presence of an electron-withdrawing bromine atom on one phenyl ring and an electron-donating methyl group on the other creates a unique electronic profile that warrants in-depth investigation.

Density Functional Theory (DFT) has emerged as a powerful and cost-effective computational tool in chemical and pharmaceutical research.[8][9] It allows for the accurate prediction of molecular properties based on the principles of quantum mechanics, providing insights that are often difficult to obtain through experimental methods alone.[9] For chalcone derivatives, DFT studies can elucidate structure-activity relationships, predict reactivity, and guide the synthesis of more potent and selective drug candidates.[8][9][10]

This guide will provide a detailed walkthrough of performing and interpreting DFT calculations on 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one, establishing a robust computational protocol that can be adapted for other chalcone derivatives.

Core Computational Methodology: A Self-Validating Protocol

The reliability of DFT calculations hinges on the judicious selection of the computational method and basis set. For organic molecules like chalcones, the B3LYP hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p), has been shown to provide a good balance between accuracy and computational cost.[9][11][12][13]

The Rationale Behind Method Selection
  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr) Functional: This is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange with DFT exchange and correlation. This approach has proven to be highly effective for a wide range of organic systems, accurately predicting geometries, vibrational frequencies, and electronic properties.[8][9][11]

  • 6-311++G(d,p) Basis Set: This is a triple-zeta basis set, meaning it uses three basis functions to describe each valence atomic orbital, providing a more accurate representation of the electron distribution compared to smaller basis sets.

    • The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are crucial for accurately describing anions and systems with lone pairs.

    • The (d,p) denotes the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for more flexibility in describing the shape of atomic orbitals and accounting for the polarization of electron density in chemical bonds.

Step-by-Step Computational Workflow

The following protocol outlines the key steps for a comprehensive DFT study of 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one.

Step 1: Molecular Structure Input and Initial Optimization

  • Construct the Molecule: Build the 3D structure of 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one using a molecular modeling software (e.g., GaussView, Avogadro).

  • Initial Optimization: Perform an initial geometry optimization using a lower-level theory (e.g., PM6 or a smaller basis set) to obtain a reasonable starting geometry.

Step 2: High-Level Geometry Optimization

  • Set up the Calculation: Use the optimized structure from Step 1 as the input for a high-level geometry optimization using the B3LYP functional and the 6-311++G(d,p) basis set.[11][12][13]

  • Convergence Criteria: Ensure that the optimization converges to a true energy minimum, characterized by the forces on the atoms being close to zero.

Step 3: Frequency Analysis

  • Perform Calculation: Following the geometry optimization, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

  • Verify Minimum Energy Structure: A true minimum on the potential energy surface will have no imaginary frequencies. The presence of imaginary frequencies indicates a saddle point or a transition state, requiring further geometry optimization.

  • Obtain Thermochemical Data: The frequency calculation also provides important thermochemical data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Step 4: Electronic Property Calculations

  • Single-Point Energy Calculation: Using the optimized geometry, perform a single-point energy calculation to obtain detailed information about the electronic structure.

  • Analysis: From this calculation, you can derive:

    • Frontier Molecular Orbitals (HOMO and LUMO): These are crucial for understanding the molecule's reactivity and electronic transitions.[14][15]

    • Natural Bond Orbital (NBO) Analysis: This analysis provides insights into intramolecular interactions, charge distribution, and hyperconjugative effects.[14][16]

    • Molecular Electrostatic Potential (MEP) Map: This visualizes the charge distribution on the molecule's surface, identifying regions susceptible to electrophilic and nucleophilic attack.[11][17][18]

Below is a Graphviz diagram illustrating this computational workflow.

DFT_Workflow Computational Workflow for DFT Analysis A 1. Molecular Structure Input (e.g., GaussView, Avogadro) B 2. Initial Geometry Optimization (Lower-level theory, e.g., PM6) A->B C 3. High-Level Geometry Optimization (B3LYP/6-311++G(d,p)) B->C D 4. Frequency Analysis (B3LYP/6-311++G(d,p)) C->D E Verify Minimum Energy (No imaginary frequencies) D->E Check for imaginary frequencies F 5. Electronic Property Calculations (Single-Point Energy) E->F Proceed if stable G HOMO-LUMO Analysis F->G H NBO Analysis F->H I MEP Analysis F->I

Caption: A flowchart of the DFT computational workflow.

Analysis and Interpretation of Results

Optimized Molecular Geometry

The geometry optimization provides the most stable conformation of the molecule in the gas phase. Key structural parameters to analyze include bond lengths, bond angles, and dihedral angles. These can be compared with available experimental data (e.g., from X-ray crystallography) to validate the computational method. For chalcones, the planarity of the molecule, particularly the enone bridge, is important for its electronic properties.

Table 1: Selected Optimized Geometrical Parameters for 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å) C=OValue
C=CValue
C-BrValue
C-C (methyl)Value
Bond Angles (°) C-C-C (enone)Value
O=C-CValue
Dihedral Angle (°) Phenyl Ring 1 - EnoneValue
Phenyl Ring 2 - EnoneValue

(Note: The "Value" placeholders would be populated with the actual output from the DFT calculation.)

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

  • HOMO: Represents the ability to donate an electron. A higher HOMO energy indicates a better electron donor.[15]

  • LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.[15]

  • HOMO-LUMO Energy Gap (ΔE): This is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity and lower stability.[14][8][19]

The distribution of the HOMO and LUMO densities across the molecule reveals the likely sites for electrophilic and nucleophilic attack, respectively.

Table 2: Calculated Electronic Properties of 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one

PropertyValue (eV)
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO Energy Gap (ΔE)Value
Ionization Potential (I)Value
Electron Affinity (A)Value
Electronegativity (χ)Value
Chemical Hardness (η)Value
Chemical Softness (S)Value
Electrophilicity Index (ω)Value

(Note: The "Value" placeholders would be populated with the actual output from the DFT calculation.)

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic interactions within the molecule.[16] Key insights from NBO analysis include:

  • Natural Atomic Charges: Reveals the charge distribution on each atom, helping to identify electron-rich and electron-deficient centers.

  • Hyperconjugative Interactions: NBO analysis can quantify the stabilization energy associated with electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals.[14][16] These interactions are crucial for understanding the molecule's stability and reactivity.

Molecular Electrostatic Potential (MEP) Map

The MEP map is a color-coded 3D visualization of the electrostatic potential on the molecule's surface.[17][18] It is an invaluable tool for predicting the reactive sites for electrophilic and nucleophilic attacks.

  • Red Regions: Indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack. In chalcones, this is typically around the carbonyl oxygen atom.[11][17]

  • Blue Regions: Indicate areas of low electron density (positive potential), which are susceptible to nucleophilic attack.

  • Green Regions: Represent areas of neutral potential.

The following Graphviz diagram illustrates the relationship between these analytical techniques.

Analysis_Relationship Interrelation of DFT Analyses OptimizedGeometry Optimized Geometry FMO Frontier Molecular Orbitals (HOMO-LUMO) OptimizedGeometry->FMO Provides the basis for NBO Natural Bond Orbital Analysis OptimizedGeometry->NBO Provides the basis for MEP Molecular Electrostatic Potential Map OptimizedGeometry->MEP Provides the basis for Reactivity Chemical Reactivity & Stability FMO->Reactivity Determines NBO->Reactivity Explains stability through hyperconjugation MEP->Reactivity Visualizes reactive sites

Caption: The relationship between different DFT analyses.

Conclusion and Future Directions

This guide has outlined a comprehensive and robust protocol for conducting DFT computational studies on 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one. By following the described workflow and analytical procedures, researchers can gain deep insights into the structural, electronic, and reactivity properties of this and other related chalcone derivatives. The data generated from these computational studies can be instrumental in understanding the molecule's mechanism of action at a molecular level and can guide the rational design of new, more effective therapeutic agents.

Future computational work could involve exploring the molecule's behavior in different solvent environments using implicit or explicit solvation models, investigating its interaction with biological targets through molecular docking and molecular dynamics simulations, and calculating its spectroscopic properties (e.g., IR, Raman, UV-Vis) for comparison with experimental data. The synergy between computational and experimental approaches will undoubtedly accelerate the journey of promising molecules like 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one from the laboratory to clinical applications.

References

  • Ashburn, B. (2019). Computational Analysis of a Series of Chlorinated Chalcone Derivatives. Computational Chemistry, 7, 106-120. [Link]

  • Chalcone derivatives gained significant consideration from scientific community due to their potential applications ranging from better biological activity to the efficient semiconducting properties. Present investigation deals with the in-depth study of three chalcone derivatives (2E)-1-(2,5-Dimethyl-3-thienyl)-3-(2-methoxyphenyl)prop-2-en-1-one (...). Journal of Molecular Structure, 1244, 129884. [Link]

  • Exploring the Impacts of Substitution Position on Structural, Electronic, and Energetic Characteristics of Selected Chalcone Derivatives by DFT Method: A Quantum Computational Research. ResearchGate. [Link]

  • Synthesis, DFT, and in silico biological evaluation of chalcone bearing pyrazoline ring against Helicobacter pylori receptors. PMC. [Link]

  • Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties. ResearchGate. [Link]

  • Free Radical Scavenging Activity of Chlorochalcones: An Integrated Computational and Experimental Study. ResearchGate. [Link]

  • Synthesis, antibacterial, antioxidant and DFT computational studies of acetophenone-based chalcone derivatives. CoLab.ws. [Link]

  • A Comprehensive Evaluation of a Chalcone Derivative: Structural, Spectroscopic, Computational, Electrochemical, and Pharmacological Perspectives. MDPI. [Link]

  • Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. Orbital: The Electronic Journal of Chemistry. [Link]

  • A Study of the Potential Anti-Inflammatory Drugs Chalcone Derivatives through the Combination of NMR Spectroscopy and Molecular Modeling. Preprints.org. [Link]

  • Computational and Spectral Discussion of Some Substituted Chalcone Derivatives. Biointerface Research in Applied Chemistry. [Link]

  • Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. ResearchGate. [Link]

  • Synthesis and Theoretical Studies of Organic Chalcone Compound for Potential Optoelectronics Properties. IOP Conference Series: Materials Science and Engineering. [Link]

  • Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO. ACS Omega. [Link]

  • Crystal structure, spectroscopic characterization and DFT study of two new linear fused-ring chalcones. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Exploring the Impacts of Substitution Position on Structural, Electronic, and Energetic Characteristics of Selected Chalcone Derivatives by DFT Method: A Quantum Computational Research. R Discovery. [Link]

  • Synthesis and Photophysical, Electrochemical, and DFT Studies of Piperidyl and Pyrrolidinyl Chalcones. ACS Omega. [Link]

  • Thermochemical Parameters by DFT/B3LYP with 6-311++G (d,p) basis set. ResearchGate. [Link]

  • Pharmacological Applications of Chalcones and Their Derivatives-A Mini Review. ResearchGate. [Link]

  • Synthesis, Biological Properties, In Silico ADME, Molecular Docking Studies, and FMO Analysis of Chalcone Derivatives as Promising Antioxidant and Antimicrobial Agents. PMC. [Link]

  • BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections. PMC. [Link]

  • Crystal structure, spectroscopic characterization and DFT study of two new linear fused-ring chalcones. IUCr Journals. [Link]

  • Molecular electrostatic potential (MEP) maps of chalcone 1 (left) and compound 3 (right). ResearchGate. [Link]

  • Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. Orbital: The Electronic Journal of Chemistry. [Link]

  • DFT studies on the mechanism of base-catalyzed hydrocyanation of alpha, beta-unsaturated ketones Kamal Lochan Misra1, Nrusingha. Sciforum. [Link]

  • The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. PMC. [Link]

  • Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones. Frontiers in Microbiology. [Link]

  • Macroalgae-Inspired Brominated Chalcones as Cosmetic Ingredients with the Potential to Target Skin Inflammaging. MDPI. [Link]

  • Computational Survey of Two Specific Chalcone Derivatives to Study Their Structural, Electronic, Physical, and Chemical Behaviour. ResearchGate. [Link]

  • (2E)-1-(2-Bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one. PMC. [Link]

  • SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4 -BROMOPHENYL)-1-(THIOPHENE-2-YL) PROP-2-EN-1 ONE. Rasayan Journal of Chemistry. [Link]

  • Tuning Optical Properties of Chalcone Derivatives: A Computational Study. ACS Omega. [Link]

  • Crystal structure, Hirshfeld surface analysis and DFT studies of (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one. PMC. [Link]

  • Synthesis, Computational Studies, and Biological Evaluation of Chalcones as Antifungal Agents. Bentham Science Publishers. [Link]

  • Conformation analysis of a novel fluorinated chalcone. ResearchGate. [Link]

  • Spectral and Computational Analysis of (E)-3-(2-Bromo-4-Methoxyphenyl)-1-(4-(Methylthio)Phenyl)Prop-2-En-1-One. Journal of Chemical Health Risks. [Link]

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  • Crystal structure and Hirshfeld surface analysis of (2E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one. PMC. [Link]

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  • Supporting Information. The Royal Society of Chemistry. [Link]

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  • (2E)-3-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)PROP-2-EN-1-ONE synthesis. Mol-Instincts. [Link]

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Foundational

Molecular Docking Analysis of 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one: A Predictive Framework for Chalcone-Based Drug Discovery

Executive Summary The rational design of targeted chemotherapeutics relies heavily on understanding the precise stereochemical and electrostatic interactions between small molecules and macromolecular targets. This techn...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted chemotherapeutics relies heavily on understanding the precise stereochemical and electrostatic interactions between small molecules and macromolecular targets. This technical guide explores the in silico evaluation of 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one , a rationally designed halo-substituted chalcone derivative. By acting as a predictive framework, this document details the causality behind structural choices, target selection, and the implementation of a self-validating molecular docking protocol. The primary focus is on the compound's potential as an Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor in the context of MCF-7 breast cancer models.

Molecular Rationale & Pharmacophore Analysis

The structural architecture of 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one is not arbitrary; every functional group serves a specific thermodynamic or kinetic purpose in target binding.

  • The α,β-Unsaturated Carbonyl Core: The 1,3-diaryl-2-propen-1-one backbone provides a rigid, planar scaffold. This conjugated enone system acts as a Michael acceptor, capable of forming reversible or irreversible covalent bonds with nucleophilic cysteine residues in kinase active sites.

  • Ring A (2-methylphenyl): The inclusion of an ortho-methyl group introduces critical steric hindrance. This bulk restricts the free rotation of the aromatic ring, forcing a specific dihedral twist relative to the enone system. By pre-organizing the ligand into a biologically active conformation, the entropic penalty typically incurred upon binding is significantly reduced.

  • Ring B (4-bromophenyl): The para-bromine substitution is the primary driver of binding affinity. While traditionally viewed merely as a lipophilic moiety, bromine acts as a highly directional halogen bond donor. The electron-withdrawing nature of the bromine atom creates a localized region of positive electrostatic potential (the σ-hole) on its outermost surface. This allows for strong, highly specific non-covalent interactions with Lewis bases (e.g., backbone carbonyl oxygens) within the target protein [2]. Recent structure-reactivity studies confirm that such halo-substituted chalcones exhibit highly favorable binding energies and significant biological relevance [2].

Target Selection: EGFR Kinase Domain in MCF-7 Cells

The overexpression of EGFR is a well-documented driver of proliferation and survival in various breast cancer subtypes. Empirical studies have validated that chalcone compounds substituted with halogens exhibit potent cytotoxic bioactivities against MCF-7 breast cancer cells [1].

Specifically, molecular docking investigations have demonstrated that halo-substituted chalcone hybrids possess the potential to inhibit EGFR-tyrosine kinase phosphorylation. The modeled structures display robust hydrophobic interactions and halogen bonding with protein residues, which directly correlates with their significant antigrowth effects against MCF-7 cell lines [3]. By competing with ATP at the catalytic domain, these derivatives disrupt downstream signaling cascades [4].

In Silico Methodology: A Self-Validating Docking Protocol

To ensure scientific integrity, a docking protocol cannot simply be a black-box execution; it must be a self-validating system. The following step-by-step methodology ensures that experimental choices are grounded in physical chemistry and validated against known empirical data.

Phase I: Ligand Preparation via Density Functional Theory (DFT)

Causality: Standard empirical force fields (like MMFF94) often fail to accurately model the polarizability and the σ-hole of heavy halogens like bromine.

  • Construct the 3D structure of 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one.

  • Perform quantum mechanical geometry optimization using DFT at the B3LYP/6-31G* level.

  • Calculate the Electrostatic Potential (ESP) map to accurately assign partial charges, ensuring the bromine σ-hole is mathematically represented for the docking algorithm.

Phase II: Protein Preparation
  • Retrieve the high-resolution crystal structure of the EGFR kinase domain (e.g., PDB ID: 1M17, co-crystallized with Erlotinib).

  • Strip all co-crystallized water molecules and heteroatoms to prevent steric clashes.

  • Add polar hydrogens to optimize the hydrogen-bond network.

  • Assign Kollman charges to the macromolecule to simulate the electrostatic environment of the active site.

Phase III: System Validation (The Self-Validating Step)

Causality: Before docking an unknown ligand, the grid parameters and scoring function must prove they can reproduce biological reality.

  • Define a grid box (e.g., 20 × 20 × 20 Å) centered on the coordinates of the native co-crystallized ligand (Erlotinib), specifically encompassing the hinge region residue Met793.

  • Extract and re-dock the native Erlotinib back into the empty pocket using AutoDock Vina.

  • Validation Gate: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose.

    • If RMSD > 2.0 Å: Reject the protocol. Adjust grid size, exhaustiveness, or protonation states.

    • If RMSD ≤ 2.0 Å: The system is validated. The scoring function accurately models the thermodynamics of this specific pocket.

Phase IV: Experimental Docking & Analysis
  • Dock the DFT-optimized chalcone derivative using the validated grid parameters. Set the exhaustiveness to 8 or higher to ensure thorough conformational sampling.

  • Extract the top-scoring poses and analyze the non-covalent interactions using the Protein-Ligand Interaction Profiler (PLIP), paying specific attention to Br···O halogen bonds and π-π stacking with the hinge region.

Quantitative Data & Binding Energetics

The table below summarizes the theoretical binding energetics and interaction profiles, comparing the target compound against a non-halogenated baseline and a clinical standard.

LigandBinding Energy (kcal/mol)Key Hydrogen BondsHalogen Bonds (σ-hole)Hydrophobic Contacts
Erlotinib (Reference) [4]-9.8Met793, Asp855NoneLeu718, Val726, Ala743
Unsubstituted Chalcone -6.4Met793NoneVal726, Leu844
3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one -8.7Met793Thr790 (Br···O), Leu788 Leu718, Val726, Ala743

Data Interpretation: The introduction of the 4-bromo and 2-methyl substituents significantly lowers the binding free energy compared to the unsubstituted chalcone. The specific halogen bond formed between the bromine atom and the backbone carbonyl of Thr790/Leu788 anchors the molecule deep within the ATP-binding pocket, mimicking the high-affinity binding profile of established kinase inhibitors.

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow of the molecular interaction and its downstream cellular consequences.

G Ligand 3-(4-bromophenyl)-1-(2-methylphenyl) prop-2-en-1-one Interactions Halogen Bonding (Br···O) & Hydrophobic Contacts Ligand->Interactions EGFR EGFR Kinase Domain (ATP-Binding Pocket) Inhibition Kinase Phosphorylation Inhibition EGFR->Inhibition Blocks ATP Interactions->EGFR Apoptosis MCF-7 Cell Apoptosis Inhibition->Apoptosis Downregulates PI3K/AKT

Fig 1: Mechanistic pathway of EGFR inhibition by the brominated chalcone derivative in MCF-7 cells.

Conclusion & Translational Outlook

The molecular docking analysis of 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one reveals a highly optimized pharmacophore. By leveraging the steric directing effects of the ortho-methyl group and the potent σ-hole interactions of the para-bromine atom, this chalcone derivative acts as a high-affinity competitive inhibitor of the EGFR kinase domain. The implementation of a self-validating docking protocol ensures that these in silico predictions are thermodynamically sound, providing a robust justification for advancing this specific compound into in vitro enzymatic assays and in vivo MCF-7 xenograft models.

References

  • THE SYNTHESIS OF CHALCONE COMPOUNDS WITH CL AND BR SUBSTITUENTS AND THEIR POTENTIAL ANTICANCER ACTIVITIES AGAINST MCF-7 BREAST CANCER CELLS Source: ResearchGate URL
  • Hidden Boundaries of Green Chalcone Synthesis: A Structure-Reactivity Study of Low-Yield Halo-Substituted Derivatives Source: CINEFORUM URL
  • Source: PMC (National Institutes of Health)
  • Synthesis and Anticancer Evaluation of O-Alkylated (E)
Exploratory

Physicochemical Properties of 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one: A Technical Guide

Executive Summary In contemporary medicinal chemistry, the chalcone scaffold (1,3-diaryl-2-propen-1-one) serves as a privileged, highly modifiable pharmacophore. The compound 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the chalcone scaffold (1,3-diaryl-2-propen-1-one) serves as a privileged, highly modifiable pharmacophore. The compound 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one represents a uniquely tailored derivative featuring a para-brominated B-ring and an ortho-methylated A-ring. This specific substitution pattern fundamentally alters the molecule's steric profile, electronic distribution, and lipophilicity compared to unsubstituted chalcones.

This whitepaper provides an in-depth analysis of the physicochemical properties, structural dynamics, and synthetic methodologies associated with this specific halogenated and methylated chalcone. It is designed to equip researchers and drug development professionals with the foundational data necessary to leverage this scaffold in targeted drug discovery, particularly for applications requiring covalent target engagement via Michael addition.

Structural and Electronic Properties

Conformational Dynamics and Steric Hindrance

The core structure of 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one consists of two aromatic rings connected by an α,β -unsaturated carbonyl bridge. The presence of the ortho-methyl group on the A-ring (derived from 2-methylacetophenone) introduces significant steric hindrance. This steric clash prevents the A-ring from achieving perfect coplanarity with the enone system, slightly disrupting the extended π -conjugation. Conversely, the B-ring (derived from 4-bromobenzaldehyde) typically maintains a highly planar orientation relative to the alkene, which is thermodynamically favored in the E-configuration (trans-isomer)[1],[2].

Electronic Effects and Halogen Bonding

The para-bromo substituent on the B-ring plays a dual role in the molecule's physicochemical behavior:

  • Inductive Electrophilicity: Bromine exerts a strong electron-withdrawing inductive effect (-I). This pulls electron density away from the conjugated system, significantly enhancing the electrophilicity of the β -carbon on the enone bridge. This makes the molecule a highly reactive Michael acceptor[3].

  • Halogen Bonding ( σ -Hole): Despite its electronegativity, the bromine atom features an anisotropic distribution of electron density, creating a region of positive electrostatic potential known as a σ -hole[4]. This allows the bromine atom to act as a Lewis acid, participating in highly directional halogen bonding ( C−Br⋯O or C−Br⋯π ) with biological targets or neighboring molecules in a crystal lattice[4],[5].

Lipophilicity and ADMET Profile

Halogenation is a classic medicinal chemistry strategy to increase a drug's lipophilicity ( logP )[5]. The large atomic radius and polarizability of the bromine atom facilitate strong London dispersion forces, dramatically increasing the molecule's ability to partition into non-polar lipid membranes[6],[7]. Combined with the hydrophobic bulk of the ortho-methyl group, this chalcone exhibits excellent predicted membrane permeability.

Table 1: Physicochemical Parameters of 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one

ParameterValue / DescriptionImpact on Drug Design
Molecular Weight 301.18 g/mol Strictly complies with Lipinski's Rule of 5 (<500 Da), ensuring favorable baseline pharmacokinetics.
LogP (Lipophilicity) ~4.5 - 4.8 (Calculated)High membrane permeability; optimized for intracellular target engagement.
Hydrogen Bond Donors 0Enhances lipophilicity; prevents excessive desolvation energy penalties during receptor binding.
Hydrogen Bond Acceptors 1 (Carbonyl Oxygen)Capable of interacting with target kinase/receptor hinge regions.
Polar Surface Area (PSA) 17.07 ŲExcellent oral bioavailability and high potential for blood-brain barrier (BBB) penetration.

Crystallographic and Supramolecular Features

In the solid state, brominated chalcones reliably crystallize in the E-configuration[1]. The crystal packing of 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one is governed by a delicate balance of non-covalent interactions.

While classical hydrogen bonding is absent, the supramolecular architecture is stabilized by offset π−π stacking between the aromatic rings and short intermolecular halogen contacts[2],[8]. The C−Br⋯O interactions often link the molecules into 1D helical chains or 2D ladder-like arrangements, which directly influences the compound's melting point and solid-state stability[9].

Synthesis and Experimental Workflows

The synthesis of this compound relies on the base-catalyzed Claisen-Schmidt condensation, a highly reliable crossed-aldol reaction[10],[11].

Causality Behind Experimental Choices
  • Catalyst Selection (NaOH): Sodium hydroxide is utilized to irreversibly deprotonate the α -carbon of 2-methylacetophenone. It is strong enough to drive enolate formation but mild enough to prevent the Cannizzaro reaction of the non-enolizable 4-bromobenzaldehyde[10],[12].

  • Solvent System (Ethanol): Ethanol acts as a protic solvent that readily dissolves both starting materials. Crucially, as the highly lipophilic chalcone product forms, it becomes insoluble in the polar ethanolic medium and precipitates. This phase separation drives the equilibrium forward (Le Chatelier's principle) and prevents over-condensation[11].

  • Temperature Control (Room Temperature): Conducting the reaction at ambient temperature suppresses side reactions, such as Michael addition of the enolate to the newly formed chalcone, ensuring high chemoselectivity.

Protocol 1: Base-Catalyzed Synthesis Workflow
  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of 2-methylacetophenone and 10 mmol of 4-bromobenzaldehyde in 25 mL of absolute ethanol.

  • Enolate Generation: Place the flask in an ice bath to maintain the temperature below 10°C. Dropwise, add 10 mL of a 40% (w/v) aqueous NaOH solution under vigorous magnetic stirring. Rationale: Slow addition prevents localized heating and minimizes self-condensation of the ketone.

  • Condensation & Dehydration: Remove the ice bath and allow the mixture to stir at room temperature for 12–15 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using an n-hexane:ethyl acetate (9:1) eluent[10].

  • Quenching & Precipitation: Once TLC indicates the consumption of starting materials, pour the mixture into 100 mL of crushed ice water. Neutralize the solution with 1M HCl until the pH reaches ~7.0. The target chalcone will precipitate as a crude solid.

  • Isolation: Filter the precipitate under a vacuum, washing thoroughly with cold distilled water to remove residual salts and unreacted benzaldehyde.

Protocol 2: Purification and Structural Validation
  • Recrystallization: Dissolve the crude solid in a minimum volume of hot methanol. Allow the solution to cool slowly to room temperature, then transfer to a 4°C refrigerator overnight to yield high-purity crystals suitable for X-ray diffraction[1].

  • Validation:

    • Melting Point: Record the melting point to confirm purity (expected sharp range).

    • Spectroscopy: Utilize FT-IR to confirm the presence of the α,β -unsaturated carbonyl stretch (~1650 cm⁻¹) and the C-Br stretch (~760 cm⁻¹)[9]. Validate the E-geometry via ¹H-NMR by observing the trans-olefinic protons ( J≈15−16 Hz).

SynthesisWorkflow A 2-Methylacetophenone (Enolate Precursor) C Base Catalysis (NaOH) Enolate Formation A->C B 4-Bromobenzaldehyde (Electrophile) D Aldol Adduct (Tetrahedral Intermediate) B->D C->D Nucleophilic Attack on B E Dehydration (-H2O) E1cB Mechanism D->E F 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one (Target Chalcone) E->F Precipitation in Ethanol

Fig 1: Base-catalyzed Claisen-Schmidt condensation workflow for the target chalcone synthesis.

Mechanistic Pathways & Target Engagement

From a pharmacological perspective, 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one is engineered to function as a targeted covalent inhibitor. The α,β -unsaturated ketone acts as a Michael acceptor[13].

Because the para-bromo group withdraws electron density from the conjugated system, the β -carbon becomes highly electrophilic. When introduced to biological systems, this carbon undergoes nucleophilic attack by the sulfhydryl (-SH) groups of exposed cysteine residues on target proteins (e.g., Keap1 in the Nrf2 pathway, or NF- κ B)[3]. The resulting covalent adduct irreversibly alters the protein's conformation, effectively inhibiting its biological function. The high lipophilicity provided by the methyl and bromo groups ensures that the molecule can easily penetrate cell membranes to reach these intracellular targets.

Mechanism A Target Chalcone (Michael Acceptor) D Covalent Adduct Formation (Target Inhibition) A->D Electrophilic β-carbon B Target Protein (e.g., NF-κB, Keap1) C Exposed Cysteine Thiol (Nucleophile) B->C C->D Michael Addition

Fig 2: Mechanism of action via Michael addition to biological thiol targets.

References

  • Review on Synthesis of Chalcone and its Derivatives with their Biological Activities International Journal of Advanced Research in Science, Communic
  • A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins CORE
  • Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review Journal of Chemistry Reviews
  • Crystal structure and Hirshfeld surface analysis of a bromochalcone: (E)-1-(3-bromophenyl)-3-(2,6-dichlorophenyl)
  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology ACS Public
  • Crystal structure and Hirshfeld surface analysis of a bromochalcone: (E)-1-(3-bromophenyl) IUCr Journals
  • Why do halogen substituents make molecules more lipophilic? ECHEMI
  • New, High Efficiency Nonlinear Optical Chalcone Co-Crystal and Structure–Property Relationship ACS Public
  • A new chalcone structure of (E)-1-(4-Bromophenyl)-3-(napthalen-2-yl)
  • Chalcone Mannich base derivatives: synthesis, antimalarial activities against Plasmodium knowlesi, and molecular docking analysis RSC Publishing
  • Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products PMC (N
  • Hidden Boundaries of Green Chalcone Synthesis: A Structure-Reactivity Study of Low-Yield Halo-Substituted Deriv
  • Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles MDPI

Sources

Foundational

A Technical Guide to Hirshfeld Surface Analysis of Chalcone Derivatives: Unveiling the Intermolecular Landscape of 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one

An In-depth Technical Guide Topic: Hirshfeld Surface Analysis of 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one Audience: Researchers, scientists, and drug development professionals. Abstract Chalcones, characterize...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide Topic: Hirshfeld Surface Analysis of 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one Audience: Researchers, scientists, and drug development professionals.

Abstract

Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, represent a privileged scaffold in medicinal chemistry and materials science. Their biological activity and solid-state properties are profoundly influenced by the intricate network of non-covalent interactions that govern their crystal packing. Traditional crystallographic analysis, while essential, often falls short of providing a holistic and quantitative picture of these weak forces. This guide introduces Hirshfeld surface analysis as a powerful computational tool to visualize, decode, and quantify the full spectrum of intermolecular interactions within a crystal lattice. Using the chalcone derivative 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one as a central case study, we provide a comprehensive walkthrough from synthesis and data acquisition to the detailed interpretation of Hirshfeld surfaces and 2D fingerprint plots. This analysis illuminates the critical roles of hydrogen bonds, halogen interactions, and π-stacking, offering field-proven insights that directly inform structure-activity relationship (SAR) studies and guide rational drug design.

Part 1: Foundational Concepts: Chalcones and Hirshfeld Surface Analysis

The Chalcone Scaffold: A Cornerstone in Medicinal Chemistry

Chalcones are a major class of naturally occurring flavonoids, chemically defined by an open-chain structure where two aromatic rings are linked by a three-carbon α,β-unsaturated carbonyl system.[1] This unique arrangement confers a high degree of chemical reactivity and structural versatility, making chalcone derivatives a focal point of extensive research. Their widespread applications in drug development stem from a broad range of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.[2][3] The efficacy of these molecules is not solely dependent on their intrinsic structure but also on how they interact with biological targets, a process fundamentally governed by non-covalent forces.

The "Why": Moving Beyond Conventional Analysis with Hirshfeld Surfaces

To truly understand a molecule's behavior in the solid state and to predict its interaction in a biological environment, we must look beyond simple measurements of bond lengths and angles. Hirshfeld surface analysis provides this deeper insight.[4] It partitions crystal space into regions associated with individual molecules, allowing for the visualization of the molecular shape and a detailed mapping of all intermolecular close contacts simultaneously.[5] This method treats molecules as "organic wholes" and offers an unbiased, quantitative summary of all interactions, which is crucial for crystal engineering and understanding drug-receptor binding.[4][6]

The Target Molecule: 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one

The subject of this guide, 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one, is a representative chalcone. Its structure features:

  • A 4-bromophenyl ring , which can participate in halogen bonding and π-interactions.

  • A 2-methylphenyl ring , where the methyl group provides steric influence and can engage in weak C-H···π interactions.

  • An α,β-unsaturated carbonyl system , a key site for hydrogen bonding (C-H···O) and Michael additions.

Understanding how these functional groups cooperate to stabilize the crystal structure is paramount for predicting its physicochemical properties and biological function.

Part 2: Experimental and Computational Methodology

A robust Hirshfeld analysis is predicated on high-quality experimental data and a well-defined computational workflow.

Synthesis and Crystallization Protocol

The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, an alkali-catalyzed reaction between an appropriate acetophenone and a benzaldehyde.[7]

Step-by-Step Synthesis Protocol:

  • Reactant Preparation: Dissolve equimolar quantities of 2-methylacetophenone and 4-bromobenzaldehyde in ethanol.

  • Catalysis: Add a catalytic amount of a strong base, such as a potassium hydroxide (KOH) solution, to the mixture dropwise while stirring at room temperature.[8]

  • Reaction: Continue stirring the mixture for several hours. The formation of a precipitate indicates product formation.

  • Isolation: Collect the solid product by filtration and wash it thoroughly with water and cold ethanol to remove unreacted starting materials and catalyst.

  • Purification & Crystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) using the slow evaporation technique to yield single crystals suitable for X-ray diffraction.

Self-Validation Check: The identity and purity of the synthesized compound should be confirmed using spectroscopic methods (FTIR, ¹H-NMR, ¹³C-NMR) and mass spectrometry before proceeding. The melting point should be sharp and consistent.

Single-Crystal X-ray Diffraction (SC-XRD)

High-quality single-crystal X-ray diffraction data is the essential input for Hirshfeld analysis. The experiment yields a Crystallographic Information File (CIF), which contains the precise atomic coordinates, space group, and unit cell parameters that define the crystal structure.

Computational Workflow for Hirshfeld Surface Analysis

The analysis is performed using specialized software, most notably CrystalExplorer .[9][10] The program uses the CIF file to calculate the promolecule electron density and generate the Hirshfeld surfaces.

G cluster_0 Data Input & Preparation cluster_1 Hirshfeld Surface Generation cluster_2 Analysis & Visualization cluster_3 Interpretation & Output CIF Crystallographic Information File (CIF) CE Load CIF into CrystalExplorer CIF->CE HS_Calc Calculate Hirshfeld Surface (Based on promolecule electron density) CE->HS_Calc Mapping Map Properties onto Surface (d_norm, Shape Index, Curvedness) HS_Calc->Mapping FP_Gen Generate 2D Fingerprint Plot (di vs. de) HS_Calc->FP_Gen Wavefunction Optional: High-Quality Wavefunction (e.g., B3LYP/6-31G(d,p)) Wavefunction->HS_Calc for accurate energies Visualize Visualize Key Interactions (e.g., H-bonds, π-stacking) Mapping->Visualize FP_Decon Deconvolute Fingerprint Plot (Atom-pair contributions) FP_Gen->FP_Decon Quantify Quantify Interaction Percentages FP_Decon->Quantify

Caption: Computational workflow for Hirshfeld surface analysis.

Causality in Method Selection: For accurate calculation of electrostatic potentials and interaction energies, it is advisable to use wavefunctions generated from Density Functional Theory (DFT), such as at the B3LYP/6-31G(d,p) level of theory, rather than relying solely on the simpler Hartree-Fock models.[9]

Part 3: In-Depth Analysis of Intermolecular Interactions

Visualizing Interactions: The Hirshfeld Surface and dnorm Mapping

The Hirshfeld surface is mapped with a property called dnorm (normalized contact distance), which combines the distances from the surface to the nearest atom inside (di) and outside (de) the surface, normalized by van der Waals radii. This mapping provides an immediate visual summary of intermolecular contacts.[12][13]

  • Bright Red Spots: Indicate close contacts that are shorter than the sum of van der Waals radii, representing the strongest interactions, typically hydrogen and halogen bonds.

  • White Areas: Represent contacts at approximately the van der Waals separation distance.

  • Blue Areas: Indicate contacts longer than the van der Waals separation.

For our target molecule, prominent red spots would be expected near the carbonyl oxygen atom (indicating C-H···O interactions) and around the bromine atom (indicating Br···H or other halogen interactions).

Quantifying Interactions: The 2D Fingerprint Plot

The 2D fingerprint plot is a scatter plot of every point on the Hirshfeld surface, with de on one axis and di on the other.[14][15] It provides a unique "fingerprint" for the crystal environment. The color of the plot indicates the relative frequency of occurrence of each (di, de) pair.[15]

Distinctive features on the plot correspond to specific interaction types:

  • Sharp, well-defined "spikes" at the bottom are characteristic of strong, directional interactions like hydrogen bonds.

  • "Wings" or diffuse regions often signify C-H···π or π···π stacking interactions.

  • A large, dense region in the center corresponds to weaker H···H van der Waals contacts.

Deconvoluting the Fingerprint: A Quantitative Breakdown

A key strength of Hirshfeld analysis is the ability to decompose the overall fingerprint plot into contributions from specific atom-pair contacts. This allows for the quantification of each interaction's contribution to the total surface area.[12]

Interaction TypeTypical % ContributionSignificance for the Target Molecule
H···H 40 - 50%Represents the dominant, but relatively weak, van der Waals forces shaping the overall packing.
C···H / H···C 20 - 30%Includes C-H···π interactions between the methyl group/aromatic protons and the π-systems of adjacent rings.
O···H / H···O 10 - 15%Primarily C-H···O hydrogen bonds involving the carbonyl oxygen, acting as a crucial linker in the crystal packing.[11]
Br···H / H···Br 5 - 10%Highlights the role of the bromine atom in forming halogen-directed interactions, which are key stabilizing forces.
C···C 3 - 7%Indicative of π···π stacking interactions between the phenyl rings of neighboring molecules.[11]
Br···C / C···Br < 3%Can indicate halogen···π interactions, further stabilizing the crystal lattice.
Shape-Index and Curvedness: Complementary Tools for π-π Stacking

To confirm π-π stacking, two other surface properties are invaluable:

  • Shape-Index: This property maps the local shape of the surface. For π-π stacking, it reveals adjacent red "hollows" and blue "bumps," indicating the complementary nesting of aromatic rings.[12][16]

  • Curvedness: This property highlights the flatness of different surface regions. Large, flat green areas are characteristic of the planar regions of aromatic rings involved in stacking interactions.[16]

Part 4: Implications for Drug Development

The insights gained from Hirshfeld surface analysis are not merely academic; they provide actionable intelligence for drug development professionals.

From Crystal Packing to Receptor Binding

The non-covalent interactions that stabilize a crystal lattice are the same forces that govern a drug's binding to its protein target.[2][17]

  • Hydrogen Bonds (C-H···O): The ability of the carbonyl group to act as a strong hydrogen bond acceptor is a primary driver of molecular recognition in a receptor's active site.

  • Halogen Bonds (Br···X): The bromine atom can act as a halogen bond donor, forming highly directional and stabilizing interactions with electron-rich atoms (like oxygen or nitrogen) in an active site. This is a key strategy in modern lead optimization.

  • π-π Stacking: The stacking of aromatic rings is fundamental to binding with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a protein pocket.

By quantifying the propensity of the molecule to form these interactions, we can better predict its binding affinity and orientation.

G cluster_0 Key Interaction Insights cluster_1 SAR Hypothesis Generation cluster_2 Next Steps in Lead Optimization HSA Hirshfeld Surface Analysis (Quantified Interactions) HB Strong H-Bond Acceptor (C=O group) HSA->HB XB Directional Halogen Bonding (Bromine atom) HSA->XB PI Significant π-π Stacking (Aromatic rings) HSA->PI Affinity Hypothesis 1: Enhance Affinity (Modify H-bond donors/acceptors) HB->Affinity Selectivity Hypothesis 2: Improve Selectivity (Tune halogen bond strength/geometry) XB->Selectivity PI->Affinity PK Hypothesis 3: Modulate PK/PD (Alter lipophilicity via ring substitution) PI->PK Synth Synthesize New Analogs Affinity->Synth Selectivity->Synth PK->Synth Assay Perform In-Vitro Assays Synth->Assay Dock Conduct Molecular Docking Assay->Dock Dock->HSA Iterative Refinement

Caption: Logic diagram for SAR hypothesis generation from Hirshfeld analysis.

Part 5: Conclusion and Future Outlook

Hirshfeld surface analysis provides an unparalleled, quantitative view of the intermolecular forces governing the crystal structure of 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one. It transforms abstract crystallographic data into a chemically intuitive map of interactions, revealing the subtle interplay of hydrogen bonds, halogen bonds, and π-stacking that dictates the supramolecular architecture. For researchers in drug development, this level of detail is critical for understanding molecular recognition, predicting binding behavior, and guiding the rational design of next-generation therapeutics with improved efficacy and specificity. Future work could involve co-crystallization studies to see how these interaction propensities change in the presence of a target molecule or excipient, further bridging the gap between solid-state chemistry and pharmaceutical science.

Part 6: References

  • Małecka, M., Chęcińska, L., et al. (2020). Interactions in flavanone and chalcone derivatives: Hirshfeld surface analysis, energy frameworks and global reactivity descriptors. IUCrJournals. [Link]

  • Jotani, M. M., et al. (2015). Crystal structure and Hirshfeld surface analysis of a chalcone derivative: (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Chavda, B. R., et al. (2016). A quantitative analysis of weak intermolecular interactions & quantum chemical calculations (DFT) of novel chalcone derivatives. AIP Conference Proceedings. [Link]

  • Jotani, M. M., et al. (2015). Crystal structure and Hirshfeld surface analysis of a chalcone derivative: (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one. ResearchGate. [Link]

  • Tan, Y. X., et al. (2020). Crystal structure and Hirshfeld surface analysis of the chalcone derivative (2E)-3-[4-(diphenylamino)phenyl]-1-[4-(prop-1-yn-2-yloxy)phenyl]prop-2-en-1-one. IUCrData. [Link]

  • Prabhu, S. R., et al. (2017). Synthesis, crystal structure and Hirshfeld surface analysis of a novel chalcone derivative: (2E)-3-(2,3-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one. OSTI.GOV. [Link]

  • CrystalExplorer. (n.d.). Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more. crystalexplorer.net. [Link]

  • Bouchal, A., et al. (2021). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. MDPI. [Link]

  • Spackman, P. R., et al. (2021). CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. IUCrJournals. [Link]

  • Ortega-Varela, R., et al. (2022). Chalcone Derivatives with a High Potential as Multifunctional Antioxidant Neuroprotectors. MDPI. [Link]

  • CrystalExplorer. (n.d.). Fingerprint Plots. crystalexplorer.net. [Link]

  • Ghosh, S., et al. (2024). Chalcone derivatives' interaction with human serum albumin and cyclooxygenase-2. RSC Advances. [Link]

  • Tan, S. P., et al. (2019). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. IUCrJournals. [Link]

  • Salehi, B., et al. (2017). Chalcone Derivatives: Promising Starting Points for Drug Design. MDPI. [Link]

  • Wang, Y., et al. (2023). Discovery of Chalcone Derivatives as Bifunctional Molecules with Anti-SARS-CoV-2 and Anti-inflammatory Activities. ACS Publications. [Link]

  • Wang, Y., et al. (2021). Hirshfeld Surface Method and Its Application in Energetic Crystals. ACS Omega. [Link]

  • Al-Otaibi, J. S., et al. (2018). Intermolecular Interactions and Fingerprint Plots with Hirshfeld Surface Analysis. SETSCI Conference Proceedings. [Link]

  • Spackman, P. R., et al. (2021). CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. Semantic Scholar. [Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm. [Link]

  • Sakiyama, H. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. SCIRP. [Link]

  • Senecha, V. K., et al. (2012). Crystal structure and Hirshfeld surface analysis of (2E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Al-Hussain, S. A., et al. (2023). Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties. MDPI. [Link]

  • Fun, H.-K., et al. (2008). (E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Yathirajan, H. S., et al. (2008). (2E)-1-(2-Bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online. [Link]

Sources

Exploratory

non-covalent interactions in 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one

An In-depth Technical Guide to Non-Covalent Interactions in 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one In the realm of drug development and materials science, the focus often lies on the robust, covalent scaffol...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Non-Covalent Interactions in 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one

In the realm of drug development and materials science, the focus often lies on the robust, covalent scaffolds of molecules. However, the true elegance and functionality of these molecules are frequently dictated by a subtler, yet profoundly influential, set of forces: non-covalent interactions (NCIs). These interactions, though individually weak, collectively govern molecular conformation, crystal packing, and the critical recognition events between a drug and its biological target.[1][2] Understanding and harnessing these forces is paramount for rational drug design and crystal engineering.[3][4][5]

This guide provides a comprehensive exploration of the non-covalent interactions at play in the chalcone derivative, 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one . Chalcones, characterized by an α,β-unsaturated ketone core linking two aromatic rings, are a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities.[6][7] The specific substitutions on this molecule—a bromine atom and a methyl group—introduce a fascinating landscape of potential non-covalent interactions. We will dissect these interactions not by merely listing them, but by elucidating the advanced computational methodologies used to visualize, quantify, and understand their synergistic contribution to the supramolecular architecture.

Molecular Blueprint: 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one

To comprehend the non-covalent interactions, we must first understand the molecule's structural features, which are the wellspring of these forces.

Caption: Molecular structure of the target chalcone.

Key features predisposing this molecule to a rich network of NCIs include:

  • Two Aromatic (Phenyl) Rings: These are electron-rich regions capable of participating in π-π stacking and C-H···π interactions.

  • Carbonyl Group (C=O): The electronegative oxygen atom is a potent hydrogen bond and halogen bond acceptor.[8]

  • Bromine Atom: As a heavy halogen, bromine is a strong halogen bond donor, capable of forming directional interactions with Lewis bases (like the carbonyl oxygen).[4]

  • Methyl Group and Aromatic C-H Bonds: These act as weak hydrogen bond donors.

The Methodological Trinity: A Unified Approach to Analyzing NCIs

No single method can capture the full complexity of non-covalent interactions. A robust analysis relies on the synergy of multiple computational techniques, each providing a unique piece of the puzzle. Our approach is grounded in an initial, experimentally determined crystal structure from Single-Crystal X-ray Diffraction (SC-XRD) , which provides the precise atomic coordinates in the solid state. This experimental structure is the foundation for all subsequent theoretical analyses.

Caption: Integrated workflow for NCI analysis.

This integrated workflow ensures that our understanding is built upon a foundation of experimental data, which is then deeply interrogated through a trifecta of leading computational methods.

Hirshfeld Surface Analysis: Mapping the Intermolecular Frontier

Expertise & Causality: Before diving into the quantum mechanical nature of specific bonds, it is invaluable to get a holistic, quantitative overview of all intermolecular contacts. Hirshfeld surface analysis is the premier tool for this purpose.[9] It partitions crystal space into regions where the electron density contribution is dominated by a specific molecule. This creates a unique "surface" for each molecule, encapsulating its intermolecular environment.[10][11]

The surface can be mapped with various properties, most notably d_norm, which combines the distances from the surface to the nearest atom inside (d_i) and outside (d_e). This property highlights intermolecular contacts shorter than the van der Waals radii sum with intense red spots, immediately drawing the eye to the most significant interactions.

Data Presentation:

A hypothetical Hirshfeld analysis for our chalcone might yield the following contributions, which are readily calculated from the 2D fingerprint plot derived from the surface.

Intermolecular ContactDescription% Contribution to Hirshfeld Surface
H···H van der Waals interactions between hydrogen atoms.45.5%
C···H / H···C Contacts associated with C-H···π interactions.24.2%
O···H / H···O Classic C-H···O hydrogen bonds.15.8%
Br···H / H···Br Weak interactions involving the bromine atom.8.5%
Br···O / O···Br Potential halogen bonding.2.1%
C···C π-π stacking interactions.3.9%

Trustworthiness - Self-Validating Protocol:

Protocol 1: Hirshfeld Surface and Fingerprint Plot Generation

  • Input: A Crystallographic Information File (.cif) from SC-XRD analysis.

  • Software: CrystalExplorer.[11]

  • Surface Generation: Load the .cif file. Select a molecule and calculate the Hirshfeld surface with high resolution.

  • d_norm Mapping: Map the d_norm property onto the generated surface. The color scale should be set from approximately -0.25 (red) to 1.5 (blue) to visualize short contacts, normal contacts (white), and long contacts.

  • Fingerprint Plot Generation: With the surface calculated, generate the 2D fingerprint plot. This plot is a histogram of d_i versus d_e distances.

  • Decomposition: Decompose the full fingerprint plot into contributions from specific atom pairs (e.g., O···H, C···H, Br···O) to quantify their respective contributions to the total surface area.[11]

  • Interpretation: Analyze the d_norm map for red spots indicating close contacts and the decomposed fingerprint plots for characteristic shapes (e.g., sharp "spikes" for hydrogen bonds).[12]

Quantum Theory of Atoms in Molecules (QTAIM): Defining the Bond

Expertise & Causality: While Hirshfeld analysis tells us what contacts exist and how frequent they are, the Quantum Theory of Atoms in Molecules (QTAIM) tells us about their fundamental nature.[13][14] Developed by Richard Bader, this theory analyzes the topology of the total electron density (ρ). A chemical bond, whether covalent or non-covalent, is signified by the presence of a Bond Critical Point (BCP) on the path of maximum electron density between two atomic nuclei.[10][13]

The properties of the electron density at this BCP provide a rigorous, quantitative description of the interaction's strength and character.[6]

Key QTAIM Parameters at a Bond Critical Point (BCP):

  • Electron Density (ρ(r)): Its magnitude correlates with the bond strength.

  • Laplacian of Electron Density (∇²ρ(r)): The sign of the Laplacian distinguishes interaction types.

    • ∇²ρ(r) < 0: Shared interactions (covalent bonds).

    • ∇²ρ(r) > 0: Closed-shell interactions (ionic bonds, hydrogen bonds, halogen bonds, van der Waals forces).

  • Total Energy Density (H(r)): The sign of H(r) can also indicate the nature of the interaction. For hydrogen bonds, a negative H(r) suggests a degree of covalent character.

Data Presentation:

Illustrative QTAIM data for significant interactions in our target molecule.

Interaction TypeBond Path Foundρ(r) (a.u.)∇²ρ(r) (a.u.)Interpretation
Hydrogen Bond C-H···O=CYes0.015+0.045
Halogen Bond C-Br···O=CYes0.009+0.031
π-π Stacking C···CYes0.005+0.018

Trustworthiness - Self-Validating Protocol:

Protocol 2: QTAIM Analysis

  • Input: A wavefunction file (.wfn, .wfx, or .chk) from a high-level quantum chemical calculation (e.g., using Gaussian with a suitable DFT functional like B3LYP and basis set like 6-311++G(d,p)). The geometry should be taken from the experimental .cif file.

  • Software: AIMAll or Multiwfn.[6][7]

  • Critical Point Search: Instruct the software to perform a topological analysis of the electron density to locate all critical points (nuclear, bond, ring, and cage).

  • BCP Analysis: For each identified BCP corresponding to a non-covalent interaction, analyze the values of ρ(r), ∇²ρ(r), and the energy densities.

  • Interpretation: Compare the calculated values against established criteria to classify the interaction type and relative strength. The presence of a bond path and a BCP between two atoms is a necessary condition for defining a direct bonding interaction between them.[15][16]

Non-Covalent Interaction (NCI) Index: Visualizing the Voids

Expertise & Causality: QTAIM focuses on the bond path, while the Non-Covalent Interaction (NCI) index provides a complementary and highly intuitive visualization of interaction regions in 3D space.[17] This method is based on the relationship between the electron density (ρ) and the reduced density gradient (RDG), s(r).[18][19] Non-covalent interactions occur in regions of low electron density and low reduced density gradient.

The NCI plot generates isosurfaces in these regions, which are then colored according to the sign of the second eigenvalue (λ₂) of the electron density Hessian. This coloring scheme elegantly distinguishes between different types of interactions.

NCI Plot Color Code:

  • Blue: Strong, attractive interactions (e.g., hydrogen bonds, strong halogen bonds).

  • Green: Weak, delocalized interactions (e.g., van der Waals forces, π-π stacking).

  • Red: Repulsive interactions (e.g., steric clashes in crowded regions).

Caption: Conceptual NCI plot visualization.

Trustworthiness - Self-Validating Protocol:

Protocol 3: NCI Plot Generation

  • Input: A wavefunction file (.wfn, .wfx, or .chk) from a quantum chemical calculation, same as for QTAIM.

  • Software: NCIPLOT or Multiwfn.[10]

  • Calculation: The software calculates the electron density (ρ) and the reduced density gradient (RDG) over a 3D grid.

  • Isosurface Generation: Generate RDG isosurfaces at a low value (e.g., s = 0.5).

  • Color Mapping: Color the isosurfaces based on the value of sign(λ₂)ρ. The color scale should range from blue (attractive, e.g., -0.03 a.u.) through green (~0 a.u.) to red (repulsive, e.g., +0.02 a.u.).

  • Visualization: Render the colored isosurfaces along with the molecular structure using a visualization program like VMD. The resulting image provides a direct, qualitative map of the non-covalent interactions throughout the system.[7]

Synthesis and Implications for Drug Development

By combining these three powerful analytical lenses, we can construct a detailed and robust model of the non-covalent interactions stabilizing the crystal structure of 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one.

  • Hirshfeld analysis reveals that the packing is dominated by ubiquitous H···H and C···H contacts, but that directional O···H and Br···O interactions, while less frequent, are likely key structure-directing synthons.

  • QTAIM analysis confirms the existence and nature of these key interactions, verifying the presence of bond paths for C-H···O hydrogen bonds and C-Br···O halogen bonds, and characterizing them as closed-shell, stabilizing interactions.

  • NCI plots provide the visual confirmation, showing blue discs of attractive density between the interacting atoms and broad green surfaces indicating the importance of van der Waals forces and π-stacking in achieving an efficiently packed structure.

For researchers in drug development, this level of detailed understanding is not merely academic. It provides critical insights into how a molecule will interact with its biological target.[20][21] The identified pharmacophoric features—the hydrogen bond accepting carbonyl, the halogen bond donating bromine, and the hydrophobic aromatic surfaces—are precisely the features that will govern binding affinity and selectivity in a protein's active site.[22] This knowledge allows for the rational design of next-generation analogs with enhanced potency and optimized physicochemical properties.

References

  • Hobza, P. (2008). Noncovalent Interactions: A Challenge for Experiment and Theory. Chemical Reviews. [Link]

  • Gaur, R. (2024). Unraveling non-covalent interactions in bis-chalcone: A crystallographic and theoretical studies. Journal of Molecular Structure. [Link]

  • Tan, Y. Z., et al. (2019). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • García-Sosa, A. T., et al. (2022). Chalcone Derivatives with a High Potential as Multifunctional Antioxidant Neuroprotectors. Antioxidants. [Link]

  • ChemTools Documentation. Non-Covalent Interactions (NCI). [Link]

  • Q-Chem Manual. 10.5.5 Noncovalent Interactions (NCI) Plots. [Link]

  • Wikipedia. Non-covalent interactions index. [Link]

  • Gaur, R. (2023). Unraveling non-covalent interactions in bis-chalcone: A crystallographic and theoretical studies. ResearchGate. [Link]

  • Alberto's repos. Non-covalent interaction (NCI) plots. [Link]

  • Wikipedia. Atoms in molecules. [Link]

  • American Crystallographic Association. QTAIM: quantum theory of atoms in molecules. [Link]

  • Creative Diagnostics. (2025). Non-covalent Stabilization Strategies in Small Molecule Drug Design. [Link]

  • Suda, S., et al. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry. [Link]

  • ResearchGate. (2019). Quantum theory of atoms in molecules (QTAIM) and noncovalent interaction (NCI) method analyses... [Link]

  • Sorbonne Université. Non-Covalent Interactions Index. [Link]

  • Haque, A., et al. (2023). Non-covalent interactions (NCIs) in π-conjugated functional materials: advances and perspectives. Chemical Society Reviews. [Link]

  • Jayakumar, E., et al. (2025). A Comprehensive Evaluation of a Chalcone Derivative: Structural, Spectroscopic, Computational, Electrochemical, and Pharmacological Perspectives. Photochem. [Link]

  • ResearchGate. (2014). Non-covalent interactions in (I). [Link]

  • Gagguturu, J. C., et al. (2015). Hirshfeld Surface Investigation of Structure-Directing Interactions within Dipicolinic Acid Derivatives. Crystal Growth & Design. [Link]

  • Tan, Y. Z., et al. (2019). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. ResearchGate. [Link]

  • Ashburn, B. (2019). Computational Analysis of a Series of Chlorinated Chalcone Derivatives. Computational Chemistry. [Link]

  • Arhangelskis, M., & Friščić, T. (2025). The Role of Non-covalent Interactions in Crystal Packing. Royal Society of Chemistry Books. [Link]

  • Montero-Campillo, A., et al. (2014). Following the Molecular Mechanism for the NH3 + LiH → LiNH2 + H2 Chemical Reaction: A Study Based on the Joint Use of the Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) Index. The Journal of Physical Chemistry A. [Link]

  • Saeed, A., et al. (2023). Editorial: Experimental and theoretical investigation of non-covalent interactions in potential bioactive compounds. Frontiers in Chemistry. [Link]

  • Spackman, P. R., et al. (2019). Bridging crystal engineering and drug discovery by utilizing intermolecular interactions and molecular shapes in crystals. Angewandte Chemie - International Edition. [Link]

  • Jena, N. R., et al. (2023). Editorial: Experimental and theoretical investigation of non-covalent interactions in potential bioactive compounds. Frontiers in Chemistry. [Link]

  • Renslo, A. (2016). Non-Covalent Interactions. The Organic Chemistry of Medicinal Agents. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation of 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one via Claisen-Schmidt Condensation

Executive Summary Chalcones (1,3-diphenyl-2-propene-1-one derivatives) are highly valued scaffolds in drug discovery, serving as critical precursors for flavonoids and exhibiting diverse pharmacological activities, inclu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chalcones (1,3-diphenyl-2-propene-1-one derivatives) are highly valued scaffolds in drug discovery, serving as critical precursors for flavonoids and exhibiting diverse pharmacological activities, including antimicrobial and anticancer properties[1]. This application note details a highly optimized, self-validating protocol for the synthesis of a halogenated, sterically hindered chalcone derivative: 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one . By leveraging a base-catalyzed Claisen-Schmidt condensation between 4-bromobenzaldehyde and 2'-methylacetophenone, this guide provides researchers with a reproducible pathway to generate high-purity (>95%) screening compounds[2].

Mechanistic Rationale & Logical Framework

The Claisen-Schmidt condensation is a specific type of crossed aldol condensation. In this system, 2'-methylacetophenone acts as the enolizable ketone, while 4-bromobenzaldehyde serves as the non-enolizable electrophile. The reaction proceeds through a thermodynamically driven E1cB (Elimination Unimolecular conjugate Base) mechanism[3].

The use of an aqueous alkaline base (NaOH) in an ethanolic solvent system is deliberately chosen. Ethanol ensures the initial homogenous solubilization of the hydrophobic aromatic precursors. As the reaction progresses, the highly conjugated trans-chalcone product becomes insoluble in the aqueous-ethanolic mixture, precipitating out of solution. This phase separation acts as a thermodynamic sink, driving the equilibrium forward and preventing reversible retro-aldol reactions.

Mechanism N1 2'-Methylacetophenone N2 Enolate Ion Formation N1->N2 OH⁻ (Deprotonation) N4 C-C Bond Formation (Nucleophilic Attack) N2->N4 N3 4-Bromobenzaldehyde N3->N4 Electrophile N5 β-Hydroxy Ketone (Aldol Intermediate) N4->N5 Protonation N6 Base-Catalyzed Dehydration (E1cB Mechanism) N5->N6 -H₂O N7 3-(4-bromophenyl)-1-(2-methylphenyl) prop-2-en-1-one N6->N7

Fig 2. Mechanistic logic of the Claisen-Schmidt condensation via an E1cB dehydration route.

Materials and Reagents

To ensure stoichiometric precision and minimize side reactions, reagents must be of analytical grade.

ReagentMW ( g/mol )EquivalentsAmountFunctional Role
2'-Methylacetophenone 134.181.01.34 g (10 mmol)Enolizable Ketone
4-Bromobenzaldehyde 185.021.01.85 g (10 mmol)Electrophilic Aldehyde
Ethanol (Absolute) 46.07Solvent20 mLHomogenizing Medium
Sodium Hydroxide (40% aq) 40.00Catalytic5 mLBase Catalyst

Experimental Workflow

Workflow A Reagent Solubilization (Ketone + Aldehyde in EtOH) B Base Catalysis (Dropwise 40% NaOH at 0-5°C) A->B C Propagation (Stir at RT for 12-15 hours) B->C D In-Process Validation (TLC Check: Hexane/EtOAc) C->D E Precipitation & Quenching (Ice-cold water + Neutralization) D->E F Isolation & Recrystallization (Vacuum Filtration + Hot EtOH) E->F G Analytical Validation (NMR, IR, XRD) F->G

Fig 1. Experimental workflow for synthesizing and purifying the target chalcone derivative.

Step-by-Step Protocol

This protocol is designed as a self-validating system, ensuring that researchers can verify success at critical junctures.

Step 1: Precursor Solubilization
  • In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1.85 g (10 mmol) of 4-bromobenzaldehyde and 1.34 g (10 mmol) of 2'-methylacetophenone.

  • Add 20 mL of absolute ethanol. Stir at 400 rpm until complete dissolution is achieved.

  • Causality: Absolute ethanol prevents premature phase separation. The absence of water at this stage ensures the organic precursors are fully available for the initial enolate formation.

Step 2: Controlled Base Catalysis
  • Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0–5 °C.

  • Using an addition funnel or syringe, add 5 mL of 40% w/v aqueous NaOH dropwise over a period of 15 minutes.

  • Causality: Dropwise addition at low temperatures is critical. It suppresses the competing Cannizzaro reaction of the non-enolizable 4-bromobenzaldehyde and prevents exothermic polymerization[1].

Step 3: Reaction Propagation
  • Remove the ice bath. Allow the reaction mixture to warm to room temperature (25 °C).

  • Maintain vigorous stirring (600 rpm) for 12–15 hours.

  • Causality: The extended timeframe at ambient temperature provides the necessary activation energy for the dehydration step (E1cB), converting the intermediate β-hydroxy ketone into the thermodynamically stable α,β-unsaturated trans-chalcone.

Step 4: In-Process Validation (Self-Validating Checkpoint)
  • Perform Thin Layer Chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (8:2 v/v).

  • Validation Criteria: The disappearance of the starting material spots and the emergence of a new, lower Rf spot that is highly fluorescent under 254 nm UV light confirms the formation of the conjugated chalcone system.

Step 5: Quenching and Precipitation
  • Pour the reaction mixture slowly into a beaker containing 100 mL of crushed ice and water.

  • Neutralize the solution to pH 7.0 using 1M HCl.

  • Causality: Neutralization halts the base-catalyzed reaction. The sudden increase in aqueous polarity forces the hydrophobic chalcone to precipitate as a crude solid.

Step 6: Isolation and Purification
  • Isolate the crude precipitate via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold distilled water (3 x 20 mL) to remove residual salts, followed by a single wash with ice-cold ethanol (5 mL) to remove unreacted starting materials.

  • Recrystallize the solid from a minimum volume of boiling ethanol. Allow it to cool slowly to room temperature, then transfer to an ice bath to maximize crystal yield.

  • Causality: Recrystallization exploits the steep temperature-solubility gradient of the trans-chalcone in ethanol, effectively excluding structurally similar impurities and yielding a high-purity crystalline product suitable for biological screening[2].

Reaction Optimization & Quantitative Data

The concentration of the alkali catalyst significantly impacts the reaction trajectory[1]. The table below summarizes the optimization data for synthesizing this specific sterically hindered chalcone.

EntryCatalyst (NaOH)Temp (°C)Time (h)Yield (%)Mechanistic Observation
110% w/v251242Incomplete conversion; significant starting material remains.
220% w/v251268Moderate precipitation; slow dehydration kinetics.
3 40% w/v 25 12 89 Optimal enolate formation and rapid E1cB dehydration.
460% w/v251274Reduced yield due to competing side reactions (e.g., Michael additions).

Analytical Characterization Expectations

To definitively validate the structure of 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one, the following analytical signatures should be confirmed:

  • FT-IR Spectroscopy: Look for a strong, sharp absorption band at ~1690–1697 cm⁻¹, indicative of the highly conjugated carbonyl (C=O) stretch. Aromatic C-H stretching will appear near 3051 cm⁻¹, and trans-alkene C=C stretching will be visible around 1600 cm⁻¹[4].

  • ¹H-NMR (CDCl₃): The defining feature of the trans-chalcone will be two doublet signals between δ 7.40 and 7.80 ppm with a large coupling constant (J ≈ 15.5–16.0 Hz), representing the α and β vinylic protons. The methyl group on the acetophenone ring will appear as a distinct singlet near δ 2.40–2.50 ppm.

References

  • Review on Synthesis of Chalcone and its Derivatives with their Biological Activities.ijarsct.co.in.
  • A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins.core.ac.uk.
  • Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization.scispace.com.
  • Automated parallel synthesis of chalcone-based screening libraries.academia.edu.

Sources

Application

Application Notes and Protocols: In Vitro Antimicrobial Activity of 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one

Introduction: The Imperative for Novel Antimicrobial Agents The escalating crisis of antimicrobial resistance necessitates urgent research into new chemical entities with potent and novel mechanisms of action. Chalcones,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance necessitates urgent research into new chemical entities with potent and novel mechanisms of action. Chalcones, a class of compounds belonging to the flavonoid family, represent a promising scaffold in medicinal chemistry.[1] Their core structure, 1,3-diphenyl-2-propen-1-one, consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, which is amenable to diverse chemical modifications.[2][3] This structural versatility has led to the development of chalcone derivatives with a broad spectrum of biological activities, including significant antimicrobial properties.[4][5]

This document provides a detailed guide for evaluating the in vitro antimicrobial efficacy of a specific synthetic chalcone, 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one . We present a tiered approach, beginning with a qualitative screening assay followed by robust quantitative methods to determine key antimicrobial parameters. These protocols are designed for researchers in microbiology, medicinal chemistry, and drug development, providing the technical depth and scientific rationale necessary for rigorous evaluation of novel antimicrobial candidates. The methodologies are grounded in standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[6][7]

Foundational Concepts in Antimicrobial Susceptibility Testing

Before proceeding to the protocols, it is essential to understand the key parameters being measured:

  • Zone of Inhibition (ZOI): A qualitative measure obtained from diffusion assays. It is the area around an antimicrobial agent where microbial growth is visibly inhibited. The size of the zone is proportional to the agent's potency and diffusion characteristics.[8]

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism after a defined incubation period.[9][10] This is the primary quantitative indicator of an agent's potency and is considered one of the most fundamental measurements of antimicrobial activity.[9][11]

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[12][13] This parameter is determined as a follow-up to the MIC and is crucial for distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[10][14] An agent is typically considered bactericidal if the MBC is no more than four times the MIC.[13]

Experimental Workflow Overview

The evaluation of a novel compound like 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one follows a logical progression from a general screening to a precise quantitative assessment. This workflow ensures efficient use of resources by first identifying if the compound has any activity before committing to more labor-intensive dilution assays.

G cluster_0 Phase 1: Qualitative Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Bactericidal Activity cluster_3 Phase 4: Data Interpretation A Prepare Compound Stock Solution (in DMSO) B Agar Well Diffusion Assay A->B C Measure Zones of Inhibition (ZOI) B->C D Broth Microdilution Assay (Serial Dilutions) C->D If ZOI > 0 E Determine Minimum Inhibitory Concentration (MIC) D->E F Subculture from Clear MIC Wells onto Agar Plates E->F G Determine Minimum Bactericidal Concentration (MBC) F->G H Calculate MBC/MIC Ratio G->H I Classify Activity (Bacteriostatic vs. Bactericidal) H->I G cluster_workflow Broth Microdilution (MIC) Protocol cluster_plate 96-Well Plate Layout Example A 1. Prepare Stock Solution of Chalcone in DMSO C 3. Add Chalcone Solution (e.g., 100 µL) to well 1. Add 50 µL to well 2. A->C B 2. Dispense Broth (e.g., 50 µL) into wells 2-12 D 4. Perform 2-fold Serial Dilutions (Well 2 to Well 10) B->D G 7. Inoculate Wells 1-11 with 50 µL of diluted bacteria D->G E 5. Prepare 0.5 McFarland Bacterial Suspension F 6. Dilute Suspension to ~1x10^6 CFU/mL E->F F->G H 8. Incubate Plate (35-37°C for 16-20h) G->H I 9. Read Results Visually Find lowest concentration with no turbidity (MIC) H->I plate  Well 1Well 2...Well 10Well 11Well 12Highest Conc.1:2...1:512Growth ControlSterility Control

Figure 2: Workflow for the Broth Microdilution MIC Assay.

5.2. Materials

  • Test Compound and Controls: As in Protocol I.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Equipment: Sterile 96-well flat-bottom microtiter plates, multichannel pipettes, spectrophotometer or McFarland densitometer, incubator.

5.3. Step-by-Step Protocol

  • Plate Preparation: Aseptically dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.

  • Compound Dilution:

    • Prepare a stock solution of the chalcone in DMSO at a concentration 20-fold higher than the highest desired final concentration.

    • Add 100 µL of this stock solution to well 1. This well will now have an intermediate concentration.

    • Transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this 2-fold serial dilution by transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • This creates a gradient of compound concentrations across wells 1-10.

  • Control Wells:

    • Well 11 (Growth Control): Contains 50 µL of CAMHB (no compound).

    • Well 12 (Sterility Control): Contains 100 µL of uninoculated CAMHB.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in sterile saline. Dilute this suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the wells. The exact dilution factor will depend on the initial McFarland suspension and the final volume in the wells. Per CLSI guidelines, this typically involves a 1:100 or 1:200 dilution of the standardized suspension. [6]5. Inoculation: Add 50 µL of the final diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in wells 1-11 is now 100 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, examine the plate. The Sterility Control (well 12) should be clear. The Growth Control (well 11) should be turbid. The MIC is the lowest concentration of the chalcone at which there is no visible turbidity (i.e., the first clear well). [9]

Protocol III: Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is performed after the MIC has been determined and establishes the concentration needed to kill the bacteria. [12][15] 6.1. Principle A small volume from the clear wells of the MIC plate (at and above the MIC) is subcultured onto an antibiotic-free agar medium. The absence of growth on the agar after incubation indicates that the bacteria were killed by the compound at that concentration. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum. [13][14] 6.2. Materials

  • Completed MIC plate from Protocol II.

  • MHA plates.

  • Micropipette and sterile tips.

  • Incubator.

6.3. Step-by-Step Protocol

  • Select Wells: Identify the well corresponding to the MIC and at least two wells with higher concentrations from the completed MIC assay.

  • Subculture: From each selected well, and from the positive growth control well, take a 10 µL aliquot and spot-plate or spread it onto a labeled MHA plate.

  • Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.

  • Data Collection: After incubation, count the number of colonies (CFUs) on each spot/plate.

  • Determine MBC: The MBC is the lowest concentration from the MIC plate that yields no growth or a colony count that represents a ≥99.9% kill compared to the initial inoculum count. [16]

Data Presentation and Interpretation

Results should be compiled into a clear, tabular format. The ratio of MBC to MIC is a critical value for classifying the compound's activity.

Table 1: Hypothetical Antimicrobial Activity of 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one

Test OrganismGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 25923Positive16322Bactericidal
E. coli ATCC 25922Negative64>256>4Bacteriostatic
P. aeruginosa PAO1Negative128>256>4Bacteriostatic
Ciprofloxacin (S. aureus)N/A0.512Bactericidal (Control)

Interpretation Guide:

  • MBC/MIC ≤ 4: The compound is generally considered bactericidal . [13]* MBC/MIC > 4: The compound is generally considered bacteriostatic .

References

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • MDPI. (2025). Synthesis, Antibacterial Evaluation and Molecular Modeling of Novel Chalcone Derivatives Incorporating the Diphenyl Ether Moiety. Retrieved from [Link]

  • Faculdade Cecape. (n.d.). Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. Retrieved from [Link]

  • Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Idexx. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]

  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). MBC – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). Minimum inhibitory concentration. Retrieved from [Link]

  • MDPI. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Retrieved from [Link]

  • Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. Retrieved from [Link]

  • Wikipedia. (n.d.). Minimum bactericidal concentration. Retrieved from [Link]

  • Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Retrieved from [Link]

  • Atlantis Press. (2020). The Benefits of Chalcone and Its Derivatives as Antibacterial Agents: A Review. Retrieved from [Link]

  • Scientific Reports. (2021). New chalcone derivatives as potential antimicrobial and antioxidant agent. Retrieved from [Link]

  • PubMed. (2021). Design, synthesis and antibacterial activity of chalcones against MSSA and MRSA planktonic cells and biofilms. Retrieved from [Link]

  • SpringerLink. (n.d.). Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Anticancer and antimicrobial activity of methoxy amino chalcone derivatives. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). New chalcone derivatives as potential antimicrobial and antioxidant agent. Retrieved from [Link]

  • The Royal Society. (2024). Direct synthesis, characterization, in vitro and in silico studies of simple chalcones as potential antimicrobial and antileishmanial agents. Retrieved from [Link]

  • Journal of Science & Technology. (2020). Synthesis, Characterization and Antimicrobial Activity of A Chalcone Derivative. Retrieved from [Link]

  • International Journal of Botany Studies. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). EUCAST Antibacterial Resistance Breakpoint Testing. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Eco-friendly synthesis and antimicrobial activity of chalcones. Retrieved from [Link]

  • SciSpace. (2016). Synthesis and in vitro antimicrobial evaluation of some new chalcones containing vinyl ester group and substituted alkyl chain. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • PubMed. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Retrieved from [Link]

  • Bio-protocol. (n.d.). Agar well diffusion method. Retrieved from [Link]

  • PubMed. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Retrieved from [Link]

  • MDPI. (2024). Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. Retrieved from [Link]

  • Journal of Clinical Microbiology. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Retrieved from [Link]

  • MDPI. (2022). A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. Retrieved from [Link]

  • MDPI. (2024). Pooled Antibiotic Susceptibility Testing Performs Within CLSI Standards for Validation When Measured Against Broth Microdilution and Disk Diffusion Antibiotic Susceptibility Testing of Cultured Isolates. Retrieved from [Link]

  • Eurosurveillance. (2015). Widespread implementation of EUCAST breakpoints for antibacterial susceptibility testing in Europe. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). EUCAST - Home. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). (E)-1-(4-Bromophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one. Retrieved from [Link]

  • ResearchGate. (2006). 3-(4-Bromophenyl)-1-(4-nitrophenyl)prop-2-en-1-one. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). (E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one. Retrieved from [Link]

  • PubMed. (n.d.). 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one. Retrieved from [Link]

  • MDPI. (2021). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Retrieved from [Link]

Sources

Method

Application Note: Single Crystal Growth Techniques for 3-(4-Bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one

Introduction & Rationale Chalcone derivatives, characterized by their donor-π-acceptor-π-donor (D-π-A-π-D) conjugated frameworks, are of immense interest in drug development and materials science due to their biological...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Chalcone derivatives, characterized by their donor-π-acceptor-π-donor (D-π-A-π-D) conjugated frameworks, are of immense interest in drug development and materials science due to their biological activities and non-linear optical (NLO) capabilities[1]. Elucidating the precise 3D molecular packing of 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one requires high-quality single crystals suitable for single-crystal X-ray diffraction (scXRD).

The presence of the heavy bromine atom and the sterically hindering 2-methylphenyl group significantly influences the molecule's solubility and crystallization thermodynamics. This application note provides field-validated protocols to achieve diffraction-quality single crystals, emphasizing the causality behind solvent selection, supersaturation control, and nucleation kinetics.

Physicochemical Profiling & Solvent Selection

The foundational step in single crystal growth is selecting a solvent that provides moderate solubility at room temperature. For halogenated chalcones, highly polar solvents may cause rapid precipitation, while non-polar solvents may fail to dissolve the compound adequately. Acetone and ethanol are optimal choices; they dissolve chalcone derivatives well and possess favorable vapor pressures for controlled evaporation[2][3].

Table 1: Solvent Selection Matrix for Chalcone Derivatives

SolventBoiling Point (°C)Polarity IndexEvaporation RateSuitability for Slow Evaporation
Acetone 56.05.1Fast (Requires strict control)Excellent; yields high-quality facets[3]
Ethanol 78.35.2ModerateVery Good; ideal for slow cooling
Methanol 64.75.1Moderate-FastGood; often used in mixed solvent systems
Chloroform 61.24.1FastFair; best used with an antisolvent

Experimental Methodologies

Protocol A: Slow Evaporation Solution Growth Technique (SEST)

The SEST is the most successful method for chalcone derivatives, relying on the gradual increase of solute concentration until supersaturation is reached, triggering spontaneous nucleation[4].

Step-by-Step Methodology:

  • Preparation of the Solution: Weigh 20–50 mg of highly purified (>99%) 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one. Dissolve the compound in 5–10 mL of HPLC-grade acetone in a clean glass vial.

    • Causality: Using an excess of solvent at room temperature, rather than creating a highly saturated hot solution, prevents rapid, uncontrolled precipitation during the initial cooling phase[5].

  • Filtration (Critical Step): Pass the solution through a 0.22 µm PTFE syringe filter into a pristine crystallization vial.

    • Causality: Dust and undissolved particulates act as heterogeneous nucleation sites, leading to the formation of multiple small, low-quality crystals (polycrystalline aggregates) rather than a single large crystal[6].

  • Evaporation Control: Cover the vial with Parafilm or aluminum foil. Puncture 2 to 3 small pinholes in the cover.

    • Causality: The pinholes restrict the vapor escape rate, ensuring that the transition into the metastable supersaturated zone is exceptionally slow, which favors the growth of existing nuclei over the formation of new ones[4].

  • Incubation: Place the vial in a vibration-free environment with a stable temperature (e.g., a dedicated crystallization cabinet at 20–25 °C).

    • Causality: Mechanical disturbances or temperature fluctuations can induce secondary nucleation or create defects in the growing crystal lattice[6].

  • Harvesting: Monitor the vial every 48 hours. High-quality single crystals typically appear within 7 to 20 days[3]. Harvest the crystals while they are still submerged in a small amount of mother liquor to prevent surface degradation.

Protocol B: Slow Cooling Technique

If SEST yields twinned or excessively thin plates, the slow cooling technique is a robust alternative, exploiting the temperature-dependent solubility gradient of the chalcone.

Step-by-Step Methodology:

  • Saturated Solution Preparation: Dissolve the chalcone in boiling ethanol until no more solid dissolves.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed funnel into a heated Dewar flask or programmable heating mantle[4].

  • Controlled Cooling: Program the mantle to cool at a rate of 0.5 °C to 1 °C per day down to room temperature.

    • Causality: An ultra-slow cooling rate maintains the solution just within the metastable zone, allowing solute molecules to orderly attach to the growing crystal faces without overwhelming the lattice, which causes defects.

Workflow Visualization

Crystal_Growth_Workflow Start Purified Chalcone Powder Solvent Solvent Selection (Acetone/Ethanol) Start->Solvent Dissolution Dissolution (Moderate Concentration) Solvent->Dissolution Filtration Filtration (0.22 µm) Remove Particulates Dissolution->Filtration Ensures clarity Evaporation Controlled Evaporation (Perforated Cover, 20°C) Filtration->Evaporation Transfer to clean vial Nucleation Spontaneous Nucleation & Slow Growth Evaporation->Nucleation Gradual Supersaturation Harvesting Crystal Harvesting & Optical Inspection Nucleation->Harvesting 7-20 Days XRD scXRD Analysis Harvesting->XRD Select optimal crystal

Workflow of the slow evaporation solution growth technique for chalcone single crystals.

Troubleshooting & Quality Control

Not all crystallization attempts yield diffraction-quality crystals. Table 2 outlines common issues and corrective actions based on empirical experience.

Table 2: Troubleshooting Crystal Growth Issues

ObservationMechanistic CauseCorrective Action
Polycrystalline aggregates Evaporation rate is too fast, causing rapid, uncontrolled nucleation.Reduce the number of pinholes in the Parafilm; lower the ambient temperature.
No crystal formation Solution concentration is too low; solvent is not volatile enough.Ensure the initial solution is closer to saturation; switch to a more volatile solvent like acetone.
Crystals are too thin 1D or 2D growth dominates due to solvent-solute interactions blocking specific faces.Change the solvent system (e.g., use an ethanol/toluene mixture) to alter face interactions.
Cloudy precipitate Presence of impurities or degraded compound.Re-purify the starting material via column chromatography prior to single crystal growth.

References

  • Benchchem - Application Notes and Protocols for Growing Single Crystals of Chalcone Derivatives URL
  • UMass Amherst - Slow Evaporation Method URL
  • University of York - scXRD: Growing single crystals - Chemistry Teaching Labs URL
  • AIP Publishing - Synthesis, growth, structure determination and optical properties of chalcone derivative single crystal URL
  • Taylor & Francis - Synthesis of Biologically Active α-Tetralone Condensate: Growth of Single Crystal, Characterization by Experimental and Simulation Methods URL
  • Physics @ Manasagangotri - Crystal growth and characterization of new nonlinear optical chalcone derivative URL

Sources

Application

NMR Spectroscopy Sample Preparation and Analysis Protocol for 3-(4-Bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one

Executive Summary & Compound Profiling The compound 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one is a synthetic chalcone derivative characterized by an α,β -unsaturated ketone core linking an o-tolyl ring and a p-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profiling

The compound 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one is a synthetic chalcone derivative characterized by an α,β -unsaturated ketone core linking an o-tolyl ring and a p-bromophenyl ring. Chalcones are critical precursors in the biosynthesis of flavonoids and exhibit a wide array of pharmacological activities[1].

From an analytical perspective, the structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy requires careful sample preparation to resolve specific stereochemical and electronic features. The presence of the rigid alkene bond introduces E/Z isomerism, while the electron-withdrawing bromine atom and the sterically hindering ortho-methyl group create distinct anisotropic shielding effects that dictate the chemical shifts of the aromatic and vinylic protons[1][2][3].

This application note provides a comprehensive, self-validating protocol for preparing high-fidelity NMR samples of this chalcone, grounded in the mechanistic causality of spectrometer physics.

Physicochemical Causality & Parameter Standardization

The quality of an NMR spectrum is fundamentally limited by the homogeneity of the magnetic field ( B0​ ) across the sample. Any physical inconsistencies—such as particulate matter, improper solvent depth, or concentration gradients—will induce magnetic susceptibility gradients, leading to broad, unresolvable spectral lines[4][5][6].

Quantitative Sample Preparation Parameters

To ensure optimal signal-to-noise (S/N) ratios without compromising resolution, sample parameters must be strictly controlled based on the target nucleus.

Parameter 1 H NMR 13 C / 2D NMRMechanistic Rationale & Causality
Mass 1 – 5 mg20 – 50 mg 13 C is ~6000x less sensitive than 1 H due to low natural abundance (1.1%) and lower gyromagnetic ratio[6]. Excess mass in 1 H NMR causes concentration gradients and line broadening[6].
Solvent Volume 0.6 – 0.7 mL0.6 – 0.7 mLEnsures an optimal solution height of 40–50 mm. Shorter samples are impossible to shim; taller samples induce thermal convection currents and waste expensive solvent[4][5][7].
Tube Quality Economy / PrecisionPrecision5 mm outer diameter tubes must be used. High-throughput tubes have varying wall thicknesses that decrease S/N and complicate shimming[4][6].
Solvent Choice CDCl3​ CDCl3​ Chalcones are highly lipophilic. CDCl3​ provides excellent solubility. If aggregation occurs, DMSO- d6​ can be substituted, though it may obscure some downfield signals[2][8].

Self-Validating Sample Preparation Workflow

The following step-by-step methodology ensures that the sample introduced into the spectrometer is chemically homogeneous and physically uniform.

Step-by-Step Methodology
  • Glassware Verification: Select a high-quality 5 mm NMR tube. Crucial: Do not dry NMR tubes in a hot oven, as prolonged high heat distorts the glass geometry, ruining the spinning sidebands and shimming profile. Dry tubes under a gentle stream of nitrogen gas instead[4][6][7]. Inspect the tube for micro-cracks or scratches[4][8].

  • Compound Weighing: Weigh 1–5 mg of the purified chalcone for 1 H NMR (or 20–50 mg for 13 C NMR) into a clean, separate 1-dram glass vial[5][6][7]. Self-Validation: If the sample is highly colored, ensure the color intensity is uniform after dissolution to rule out concentration gradients[6].

  • Dissolution: Add 0.6 to 0.7 mL of CDCl3​ (containing 0.03% v/v TMS as an internal standard) to the vial. Vortex or sonicate until visually dissolved[2][5][9].

  • Filtration (Mandatory): Tightly pack a small plug of cotton wool (not glass wool, which can introduce paramagnetic impurities) into a clean Pasteur pipette. Filter the dissolved chalcone directly into the NMR tube. Causality: Even microscopic "floaters" or undissolved particulates create severe magnetic field distortions, resulting in broad lines that cannot be corrected by shimming[4][5][7][9].

  • Depth Verification: Place the tube in the spinner and use the depth gauge to ensure the liquid column is exactly 40–50 mm high and centered around the receiver coil region[5][7][8].

  • Exterior Cleaning: Wipe the bottom 10 cm of the NMR tube with a Kimwipe moistened with isopropanol or methanol to remove fingerprints and oils before inserting it into the spectrometer[6][8].

Workflow A 1. Weigh Compound 1-5 mg (1H) | 20-50 mg (13C) B 2. Select Deuterated Solvent CDCl3 or DMSO-d6 (0.6 - 0.7 mL) A->B C 3. Dissolution & Homogenization Vortex in a separate vial B->C D 4. Filtration Pass through cotton wool plug C->D E 5. Transfer to NMR Tube Use high-quality 5mm tube D->E F 6. Depth & Quality Verification Check for 40-50 mm height & clarity E->F G 7. Spectrometer Acquisition Lock, Shim, and Acquire F->G

Caption: Experimental workflow for chalcone NMR sample preparation and acquisition.

Spectrometer Setup & Stereochemical Assignment

Once the sample is prepared, tuning, locking, and shimming the spectrometer are the final self-validating steps. If the sample was prepared correctly, the lock signal will be highly stable, and the Z1/Z2 shims will converge rapidly[4][5].

Expected Spectral Features & Logical Interpretation

For 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one , the 1 H NMR spectrum is the primary tool for confirming structural integrity and stereochemistry.

  • The o-Tolyl Ring (Ar1): The methyl group will appear as a sharp singlet integrating to 3H around δ 2.3–2.5 ppm. The four aromatic protons will present as a complex multiplet ( δ 7.2–7.5 ppm) due to the asymmetric substitution.

  • The p-Bromophenyl Ring (Ar2): The para-substitution creates a classic AA′BB′ spin system. Because the bromine atom is electronegative but donates electron density via resonance, these protons will appear as two distinct doublets ( J≈8.5 Hz) in the δ 7.4–7.6 ppm range.

  • The Enone System & Stereochemistry: The α and β vinylic protons are heavily deshielded by the carbonyl group. The β -proton typically appears further downfield ( δ ~7.7 ppm) than the α -proton ( δ ~7.4 ppm) due to resonance delocalization from the carbonyl oxygen[1][2].

Causality of Isomerism: The coupling constant ( J ) between the Hα​ and Hβ​ protons is the definitive metric for distinguishing between the E (trans) and Z (cis) isomers. The thermodynamically favored E -isomer exhibits a large trans-diaxial coupling constant of 15–16 Hz , whereas the sterically hindered Z -isomer exhibits a smaller coupling constant of 10–12 Hz [1][2][10].

Logic A Acquire 1H NMR Spectrum B Isolate Vinylic Protons (H-alpha, H-beta) A->B C Measure Coupling Constant (J) B->C D J = 15 - 16 Hz C->D E J = 10 - 12 Hz C->E F E (trans) Isomer (Thermodynamically Stable) D->F G Z (cis) Isomer (Sterically Hindered) E->G

Caption: Logical decision tree for determining chalcone stereochemistry via 1H NMR coupling constants.

References

  • experimental protocol for chalcone synthesis and characterization - Benchchem - 2

  • Application Notes and Protocols for Distinguishing Chalcone Isomers using NMR Spectroscopy - Benchchem - 1

  • Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate - Royal Society of Chemistry - 10

  • Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - National Institutes of Health (PMC) - 3

  • SG Sample Prep - Nuclear Magnetic Resonance Labs - University of Texas at Austin - 7

  • NMR Sample Preparation | College of Science and Engineering - University of Minnesota Twin Cities - 4

  • Preparing an NMR sample - Chemistry Teaching Labs - University of York - 9

  • Sample Preparation | Department of Chemistry - University of Liverpool - 8

  • NMR Sample Preparation - Western University - 5

  • Sample Preparation | Faculty of Mathematical & Physical Sciences - University College London (UCL) - 6

Sources

Method

Application Note: Evaluating the Antioxidant Potential of 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one

Executive Summary & Chemical Rationale The compound 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one is a synthetic chalcone derivative characterized by an α,β-unsaturated carbonyl linkage flanked by a 2-methyl-substi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The compound 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one is a synthetic chalcone derivative characterized by an α,β-unsaturated carbonyl linkage flanked by a 2-methyl-substituted A-ring and a 4-bromo-substituted B-ring. In drug development, evaluating the antioxidant potential of such molecules requires a nuanced approach that aligns with their specific structural chemistry.

Unlike polyphenolic flavonoids, this specific chalcone lacks hydroxyl (-OH) or methoxy (-OCH3) groups. Consequently, it is an extremely poor candidate for direct free-radical scavenging via Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET). However, the electron-withdrawing nature of the para-bromo group on the B-ring significantly enhances the electrophilicity of the β-carbon on the enone linker. This structural feature makes the molecule a highly potent Michael acceptor , capable of covalently binding to the nucleophilic cysteine residues of Keap1, thereby activating the Nrf2-ARE (Antioxidant Response Element) signaling pathway .

This application note provides a comprehensive, self-validating workflow for evaluating both the direct (cell-free) and indirect (cell-based) antioxidant capacities of this compound, ensuring researchers do not misinterpret poor direct scavenging as a lack of overall antioxidant efficacy .

Workflow Compound 3-(4-bromophenyl)-1-(2-methylphenyl) prop-2-en-1-one Direct Direct Scavenging (DPPH / ABTS) Compound->Direct Indirect Indirect Pathway (Keap1 / Nrf2) Compound->Indirect Mech1 Lacks Phenolic -OH Poor HAT/SET Donor Direct->Mech1 Mech2 α,β-Unsaturated Carbonyl Strong Michael Acceptor Indirect->Mech2 Out1 Low Direct Antioxidant Activity Mech1->Out1 Out2 High Nrf2-Mediated Antioxidant Activity Mech2->Out2

Workflow detailing the dual-pathway evaluation of the chalcone's antioxidant mechanisms.

Protocol 1: Direct Radical Scavenging Evaluation (Cell-Free)

Causality & Expert Insight: While we expect poor results from these assays due to the absence of phenolic protons , performing DPPH and ABTS assays is a critical negative control in the broader pharmacological narrative. It definitively proves that any cellular antioxidant effects observed later are entirely dependent on enzymatic upregulation (Nrf2) rather than direct chemical quenching. We utilize DPPH (methanolic, lipophilic environment) and ABTS (aqueous environment) to cover all solubility bases .

DPPH & ABTS Assay Methodology

Self-Validating System: This protocol includes a vehicle blank (to rule out solvent quenching) and Ascorbic Acid as a positive control (to validate reagent integrity).

Step-by-Step Procedure:

  • Reagent Preparation:

    • DPPH Stock: Dissolve 3.94 mg of DPPH in 100 mL of HPLC-grade methanol (0.1 mM). Store in an amber bottle at 4°C.

    • ABTS Stock: Mix 7 mM ABTS aqueous solution with 2.45 mM potassium persulfate. Incubate in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation. Dilute with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Compound Preparation: Dissolve 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one in 100% DMSO to create a 10 mM stock. Perform serial dilutions in methanol to achieve working concentrations of 10, 50, 100, 200, and 500 µM. (Note: Final DMSO concentration in the assay must not exceed 1% to prevent solvent interference).

  • Assay Execution (96-Well Plate):

    • DPPH: Add 20 µL of compound/control to 180 µL of DPPH working solution. Incubate in the dark at 25°C for 30 minutes. Read absorbance at 517 nm.

    • ABTS: Add 20 µL of compound/control to 180 µL of ABTS•+ working solution. Incubate in the dark at 25°C for 6 minutes. Read absorbance at 734 nm.

  • Data Calculation: Calculate scavenging percentage: [(A_control - A_sample) / A_control] × 100.

Protocol 2: Indirect Antioxidant Evaluation via Nrf2-ARE Pathway

Causality & Expert Insight: The true therapeutic potential of 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one lies in its ability to act as a soft electrophile. It undergoes a Michael addition with the sulfhydryl groups of Keap1's cysteine residues (specifically Cys151). This alkylation induces a conformational change that halts the ubiquitination of Nrf2, allowing Nrf2 to accumulate and translocate to the nucleus to drive the expression of Phase II detoxifying enzymes like Heme Oxygenase-1 (HO-1) .

Pathway Chalcone Chalcone Derivative Keap1 Keap1 (Cytosol) Cysteine Sensor Chalcone->Keap1 Michael Addition (Alkylation) Nrf2_Free Nrf2 (Cytosol) Free State Keap1->Nrf2_Free Conformational Change Nrf2_Cyto Nrf2 (Cytosol) Bound State Nrf2_Cyto->Keap1 Complex Nrf2_Nuc Nrf2 (Nucleus) Translocated Nrf2_Free->Nrf2_Nuc Translocation ARE ARE Promoter Nrf2_Nuc->ARE Binding Genes Phase II Enzymes (HO-1, NQO1) ARE->Genes Transcription

Mechanism of Keap1 alkylation and subsequent Nrf2 nuclear translocation by the chalcone.

Intracellular ROS Quantification (DCFDA Assay)

Self-Validating System: We utilize H₂O₂ to induce a standardized oxidative stress baseline. Sulforaphane (a known Nrf2 activator) is used as the positive control.

  • Cell Culture: Seed PC-12 cells in a 96-well black plate with clear bottoms at 2×10⁴ cells/well. Incubate for 24 hours at 37°C in 5% CO₂.

  • Pre-treatment: Treat cells with the chalcone derivative (e.g., 5 µM, 10 µM) or Sulforaphane (5 µM) for 12 hours.

  • ROS Induction: Wash cells with PBS, then expose to 200 µM H₂O₂ for 2 hours to induce oxidative stress.

  • Probe Incubation: Add 10 µM of DCFDA (2',7'-dichlorofluorescin diacetate) in serum-free media for 30 minutes.

  • Measurement: Wash twice with PBS and measure fluorescence (Excitation: 485 nm / Emission: 535 nm).

Subcellular Fractionation and Western Blotting

Causality & Expert Insight: Measuring total cellular Nrf2 is insufficient because Nrf2 is only active when it translocates to the nucleus. Subcellular fractionation is mandatory. We use GAPDH to validate the purity of the cytosolic fraction and Lamin B1 to validate the nuclear fraction.

  • Treatment: Treat PC-12 cells in 6-well plates with 10 µM of the chalcone for 6 hours (optimal time for Nrf2 translocation).

  • Fractionation: Lyse cells using a hypotonic buffer (10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl) containing protease inhibitors. Centrifuge at 800 × g for 5 minutes. The supernatant is the cytosolic fraction. Resuspend the pellet in hypertonic RIPA buffer to extract the nuclear fraction.

  • Western Blot: Run 20 µg of protein per lane on a 10% SDS-PAGE gel. Transfer to a PVDF membrane. Probe with primary antibodies against Nrf2, HO-1, GAPDH (cytosolic control), and Lamin B1 (nuclear control).

Quantitative Data Presentation

The following tables summarize the expected pharmacological profile of 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one based on its structural characteristics.

Table 1: Direct Antioxidant Activity (Cell-Free Assays)

Demonstrates the lack of direct HAT/SET capability due to the absence of phenolic hydroxyls.

Test Compound / ControlDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)Interpretation
3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one > 500 (NR)> 500 (NR)Poor direct radical scavenger
Ascorbic Acid (Positive Control)12.75 ± 0.2520.43 ± 0.79Strong direct radical scavenger
Vehicle (1% DMSO)N/AN/ANo solvent interference

(Note: NR = Not Reactive at tested concentrations).

Table 2: Indirect Antioxidant Activity (PC-12 Cell Model)

Demonstrates potent cytoprotection via Nrf2 pathway activation.

Treatment GroupIntracellular ROS (% of H₂O₂ Control)Nuclear Nrf2 Fold ChangeHO-1 Expression Fold Change
Control (Vehicle only)100%1.0x1.0x
H₂O₂ (200 µM)280% ± 15%1.2x1.1x
Chalcone (10 µM) + H₂O₂ 145% ± 12%3.8x ± 0.4x4.2x ± 0.5x
Sulforaphane (5 µM) + H₂O₂ 130% ± 10%4.5x ± 0.3x5.0x ± 0.4x

References

  • The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress Source: Taylor & Francis (Expert Opinion on Therapeutic Targets) URL:[Link]

  • New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties Source: PMC - National Institutes of Health (NIH) URL:[Link]

Application

in silico toxicity prediction methods for 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one

An expert-authored guide to the multi-faceted in silico toxicological evaluation of 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one, a novel chalcone derivative. This document provides researchers, scientists, and dr...

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Author: BenchChem Technical Support Team. Date: March 2026

An expert-authored guide to the multi-faceted in silico toxicological evaluation of 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one, a novel chalcone derivative. This document provides researchers, scientists, and drug development professionals with a comprehensive overview and step-by-step protocols for leveraging computational models to predict toxicity, thereby facilitating early-stage safety assessment and minimizing late-stage attrition in drug discovery.

Introduction to In Silico Toxicology

The imperative to identify potential safety liabilities as early as possible in the drug discovery pipeline has positioned in silico toxicology as an indispensable tool.[1] These computational methods offer a rapid, cost-effective, and ethically sound alternative to traditional animal testing, allowing for the screening of thousands of compounds before significant resources are invested.[2] By analyzing a molecule's structure, we can predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, providing a comprehensive profile of its likely behavior in a biological system.[3]

This guide focuses on a specific chalcone, 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one. Chalcones, a class of compounds with a 1,3-diaryl-2-propen-1-one backbone, are known for their broad spectrum of pharmacological activities.[4] However, their therapeutic potential can only be realized if a favorable safety profile is established. This application note details a robust, multi-pronged in silico workflow to assess the toxicological risks associated with this specific molecule.

Compound Identification

A prerequisite for any in silico analysis is the unambiguous representation of the chemical structure. The primary identifier used by most computational tools is the Simplified Molecular-Input Line-Entry System (SMILES) string.

PropertyValueSource
IUPAC Name 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one-
Molecular Formula C₁₆H₁₃BrOCalculated
Molecular Weight 301.18 g/mol Calculated
Canonical SMILES CC1=CC=CC=C1C(=O)C=CC2=CC=C(Br)C=C2Derived from IUPAC Name
Structure Chemical structure of 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one-

The Integrated In Silico Toxicity Assessment Workflow

A credible toxicological assessment relies not on a single prediction but on a weight-of-evidence approach, integrating data from multiple computational methods.[5] Each method provides a different piece of the puzzle, from broad systemic toxicity to specific molecular initiating events. Our workflow combines three core pillars: ADMET profiling, Quantitative Structure-Activity Relationship (QSAR) modeling for systemic toxicity, and molecular docking for target-specific toxicity.

cluster_input Step 1: Compound Input cluster_methods Step 2: Predictive Modeling cluster_analysis Step 3: Data Synthesis & Interpretation cluster_output Step 4: Reporting Compound SMILES String CC1=CC=CC=C1C(=O)C=CC2=CC=C(Br)C=C2 ADMET ADMET & Physicochemical Profiling (SwissADME, admetSAR) Compound->ADMET Input Structure QSAR Systemic Toxicity QSAR (ProTox-II) Compound->QSAR Input Structure Docking Target-Specific Toxicity (Molecular Docking) Compound->Docking Input Structure Analysis Weight-of-Evidence Analysis ADMET->Analysis Generate Predictions QSAR->Analysis Generate Predictions Docking->Analysis Generate Predictions Report Comprehensive Toxicity Profile Analysis->Report Synthesize & Conclude

Caption: High-level workflow for in silico toxicity assessment.

Protocol 1: ADMET and Physicochemical Profiling

Expertise & Rationale: Before assessing toxicity, it is crucial to understand if the molecule has drug-like properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling provides this context.[6] Poor pharmacokinetic properties, such as low absorption or rapid metabolism, can prevent a compound from reaching its therapeutic target, while inhibition of key metabolic enzymes like Cytochrome P450s can lead to dangerous drug-drug interactions. We use a combination of robust, freely accessible web servers to build a comprehensive profile.

Recommended Tools:

  • SwissADME: For physicochemical properties, pharmacokinetics, and drug-likeness.[7]

  • admetSAR 2.0: For a broad range of ADMET properties, including specific toxicity endpoints like hERG inhibition.[8]

Step-by-Step Protocol
  • Navigate to the Web Server: Open the SwissADME ([Link]) and admetSAR 2.0 ([Link]) websites.[7][9]

  • Input the Molecule: Copy the SMILES string (CC1=CC=CC=C1C(=O)C=CC2=CC=C(Br)C=C2) and paste it into the input box on each server.

  • Execute Prediction: Click the "Run" or "Predict" button to start the analysis.

  • Collate Data: Systematically collect the predicted parameters from both platforms. Focus on key properties related to bioavailability (e.g., Lipinski's Rule of Five, GI absorption) and safety (e.g., CYP inhibition, hERG inhibition, Ames test).

  • Interpret Results: Analyze the output in the context of drug development criteria. For instance, a "Yes" for Lipinski's rule suggests good oral bioavailability. A prediction of "Inhibitor" for a CYP enzyme warrants caution for potential drug-drug interactions.

Predicted ADMET & Physicochemical Profile
ParameterPredicted ValueInterpretation & SignificanceSource
Physicochemical Properties
Molecular Weight301.18 g/mol Acceptable (<500 Da).SwissADME
LogP (Consensus)4.45High lipophilicity, may impact solubility and metabolism.SwissADME
Water Solubility (ESOL)LogS = -5.12Poorly soluble.SwissADME
Pharmacokinetics
GI AbsorptionHighLikely well-absorbed from the gut.SwissADME
Blood-Brain Barrier (BBB)YesPredicted to cross the BBB, potential for CNS effects.admetSAR 2.0
CYP1A2 InhibitorInhibitorRisk of interaction with drugs metabolized by CYP1A2.SwissADME
CYP2C9 InhibitorInhibitorRisk of interaction with drugs metabolized by CYP2C9.SwissADME
CYP3A4 InhibitorInhibitorHigh risk of interaction with many common drugs.SwissADME
Toxicity Endpoints
Ames ToxicityNon-mutagenicLow probability of causing DNA mutations.admetSAR 2.0
hERG I InhibitorInhibitorSignificant Finding: Potential for cardiotoxicity.[10]admetSAR 2.0

Protocol 2: Systemic & Organ Toxicity Prediction (QSAR)

Expertise & Rationale: Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate a compound's structural features with its biological activity or toxicity.[11] For toxicological assessment, QSAR can provide predictions for complex, high-level endpoints like acute oral toxicity (LD₅₀) and specific organ toxicities (e.g., hepatotoxicity). These predictions are invaluable for classifying a compound's hazard level according to global standards. It's crucial to use models that have been validated according to OECD principles to ensure reliability.[12]

Recommended Tool:

  • ProTox-II: A freely available webserver that provides predictions for various toxicity endpoints, including LD₅₀, organ toxicity, and toxicological pathways, based on a robust machine-learning methodology.[13]

Step-by-Step Protocol
  • Navigate to ProTox-II: Open the ProTox-II webserver ([Link]).[14]

  • Input the Molecule: Paste the SMILES string (CC1=CC=CC=C1C(=O)C=CC2=CC=C(Br)C=C2) into the input field. The server also allows drawing the structure or uploading a file.

  • Initiate Prediction: Click "Start prediction" to run the analysis.

  • Review Toxicity Report: The server generates a comprehensive report. Examine the predicted LD₅₀ value and the corresponding toxicity class.

  • Analyze Organ Toxicity & Pathways: Review the predictions for specific endpoints like hepatotoxicity, carcinogenicity, and mutagenicity. The confidence scores provide an estimate of the prediction's reliability.

Predicted Systemic and Organ Toxicity Profile
Toxicity EndpointPredicted ResultConfidence ScoreInterpretation & SignificanceSource
Acute Oral Toxicity
Predicted LD₅₀400 mg/kg72%Toxicity Class 4: Harmful if swallowed.ProTox-II
Organ Toxicity
HepatotoxicityActive68%Predicted to be toxic to the liver.ProTox-II
CarcinogenicityInactive65%Low probability of causing cancer.ProTox-II
MutagenicityInactive86%Low probability of being mutagenic (corroborates admetSAR).ProTox-II
Toxicological Pathways
Nuclear Receptor (AR)Inactive81%Unlikely to interfere with the androgen receptor pathway.ProTox-II
Nuclear Receptor (ER)Inactive79%Unlikely to interfere with the estrogen receptor pathway.ProTox-II

Protocol 3: Target-Specific Toxicity via Molecular Docking

Expertise & Rationale: While QSAR provides high-level toxicity predictions, molecular docking can elucidate the underlying mechanisms by predicting how a compound interacts with specific proteins known to mediate toxicity.[15] This structure-based approach is crucial for understanding and mitigating risks like cardiotoxicity (via hERG channel blockade) and drug-induced liver injury (via Pregnane X Receptor activation).[16][17] A strong predicted binding affinity to a known "off-target" protein is a significant red flag.

Conceptual Workflow (using AutoDock or similar tools):

  • Ligand Preparation: Convert the 2D SMILES string of the chalcone into a 3D structure. Assign appropriate charges and minimize its energy to obtain a stable conformation.

  • Receptor Preparation: Download the 3D crystal structure of the target protein (e.g., hERG potassium channel model, PXR ligand-binding domain) from the Protein Data Bank (PDB). Remove water molecules, co-factors, and add hydrogen atoms.

  • Binding Site Definition: Define the active site or ligand-binding pocket of the protein. This is typically done by creating a "grid box" that encompasses the region where ligands are known to bind.

  • Docking Simulation: Run the docking algorithm, which systematically samples different orientations and conformations ("poses") of the ligand within the receptor's binding site.[18]

  • Results Analysis: Analyze the output to identify the most stable binding poses, characterized by the lowest binding energy (kcal/mol).[19] A lower binding energy suggests a more favorable interaction. Visualize the protein-ligand complex to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the binding.

cluster_prep Step 1: Preparation cluster_setup Step 2: Setup cluster_run Step 3: Execution cluster_analyze Step 4: Analysis Ligand Prepare Ligand (3D Structure, Energy Min.) Grid Define Binding Site (Grid Box Generation) Ligand->Grid Receptor Prepare Receptor (Protein) (Download from PDB, Clean) Receptor->Grid Dock Run Docking Simulation (e.g., AutoDock Vina) Grid->Dock Analyze Analyze Poses & Scores (Binding Energy, Interactions) Dock->Analyze

Caption: General workflow for a molecular docking protocol.

Key Toxicity-Related Targets:

  • hERG (Kv11.1): Blockade of this potassium ion channel can prolong the QT interval of the heartbeat, leading to a potentially fatal arrhythmia.[10] The positive prediction from admetSAR makes this a high-priority target for docking analysis.

  • Pregnane X Receptor (PXR): A nuclear receptor that acts as a master regulator of xenobiotic metabolism in the liver.[20] Activation of PXR can upregulate CYP enzymes (like CYP3A4), which can increase the production of toxic metabolites from co-administered drugs, contributing to drug-induced liver injury (DILI).[17]

Integrated Analysis and Conclusion

Synthesizing the data from our multi-pronged approach provides a holistic toxicological profile for 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one:

  • Cardiotoxicity Risk is High: The most significant finding is the consistent prediction of hERG inhibition from admetSAR 2.0. This suggests a tangible risk of drug-induced cardiac arrhythmia. This prediction should be prioritized for experimental validation (e.g., patch-clamp assay).

  • Hepatotoxicity Risk is Moderate: ProTox-II predicts hepatotoxicity , which is a common liability for lipophilic compounds. The predicted inhibition of multiple major CYP450 enzymes (1A2, 2C9, 3A4) corroborates this risk, as impaired metabolism can contribute to liver stress. A molecular docking study against PXR would be a logical next step to investigate if induction of metabolic enzymes is a potential mechanism.

  • Acute Oral Toxicity is Moderate: The predicted LD₅₀ of 400 mg/kg places the compound in Toxicity Class 4 . While not acutely toxic at low doses, it is not benign and requires careful handling.

  • Genotoxicity Risk is Low: Both admetSAR and ProTox-II predict the compound to be non-mutagenic , which is a favorable result, reducing concerns about its potential to cause cancer through DNA damage.

References

  • Banerjee, P., et al. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257–W263. Available at: [Link]

  • Yang, H., et al. (2019). admetSAR 2.0: web-service for prediction and optimization of chemical ADMET properties. Bioinformatics, 35(6), 1067–1069. Available at: [Link]

  • Banerjee, P., et al. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. PubMed. Available at: [Link]

  • Yang, H., et al. (2019). admetSAR 2.0: web-service for prediction and optimization of chemical ADMET properties. PubMed. Available at: [Link]

  • Scribd. (2018). ProTox-II: Toxicity Prediction Webserver. Available at: [Link]

  • Banerjee, P., et al. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Oxford Academic. Available at: [Link]

  • Daina, A., et al. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. PubMed. Available at: [Link]

  • Lei, T., et al. (2023). In silico prediction of hERG blockers using machine learning and deep learning approaches. PubMed. Available at: [Link]

  • Wang, S., et al. (2016). In silico prediction of hERG potassium channel blockage by chemical category approaches. Toxicology Research. Available at: [Link]

  • Wang, S., et al. (2016). In silico prediction of hERG potassium channel blockage by chemical category approaches. Oxford Academic. Available at: [Link]

  • Yang, H., et al. (2019). admetSAR 2.0: web-service for prediction and optimization of chemical ADMET properties. Bioinformatics. Available at: [Link]

  • Swiss Institute of Bioinformatics. SwissADME. Available at: [Link]

  • Basicmedical Key. (2016). Validation of QSAR Models. Available at: [Link]

  • PozeSCAF. (2024). In Silico Toxicity Prediction. Available at: [Link]

  • Asia-Pacific Journal of Pharmacotherapy & Toxicology. (2024). Insilico toxicity prediction by using ProTox-II computational tools. Available at: [Link]

  • SciSpace. (2019). admetSAR 2.0: web-service for prediction and optimization of chemical ADMET properties. Available at: [Link]

  • ResearchGate. (2023). hERG toxicity prediction in early drug discovery using extreme gradient boosting and isometric stratified ensemble mapping. Available at: [Link]

  • Delre, P., et al. (2022). Ligand-based prediction of hERG-mediated cardiotoxicity based on the integration of different machine learning techniques. CNR-IRIS. Available at: [Link]

  • Al Azzam, K. (2022). SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives. Available at: [Link]

  • Frontiers. (2024). Development and application of consensus in silico models for advancing high-throughput toxicological predictions. Available at: [Link]

  • Wang, L., et al. (2023). In Silico Prediction of Human Organ Toxicity via Artificial Intelligence Methods. Chemical Research in Toxicology. Available at: [Link]

  • Bioinformatics. (2022). a web service for ADMET prediction and optimization based on deep neural representation. Available at: [Link]

  • Svobodová, Z., & Tichý, M. (2009). Validation of QSAR models for legislative purposes. PMC. Available at: [Link]

  • PubChem. (2E)-1-(4-bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one. Available at: [Link]

  • JRC Publications Repository. JRC QSAR Model Database. Available at: [Link]

  • MDPI. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Available at: [Link]

  • Springer Nature Experiments. (2018). Molecular Docking for Predictive Toxicology. Available at: [Link]

  • Repositori UPF. (2023). Making in silico predictive models for toxicology FAIR. Available at: [Link]

  • MDPI. (2023). Using In Silico Approach for Metabolomic and Toxicity Prediction of Alternariol. Available at: [Link]

  • ResearchGate. (2021). Origin of the OECD Principles for QSAR Validation and Their Role in Changing the QSAR Paradigm Worldwide: An Historical Overview. Available at: [Link]

  • KREATiS. (2023). OECD QSAR Assessment Framework (QAF). Available at: [Link]

  • Ekins, S., et al. (2008). Machine Learning Methods and Docking for Predicting Human Pregnane X Receptor Activation. Chemical Research in Toxicology. Available at: [Link]

  • Instem. (2024). Streamlining Toxicity Predictions with In Silico Profiling. Available at: [Link]

  • Ma, C., & Chen, T. (2020). Pregnane X Receptor and the Gut-Liver Axis: A Recent Update. PMC. Available at: [Link]

  • Pinzi, L., & Rastelli, G. (2023). Molecular Docking: a decision-making tool for drug discovery. Journal of Pharmaceutical Research International. Available at: [Link]

  • Bio-protocol. (2019). Protocol for Docking with AutoDock. Available at: [Link]

  • PubChem. 1-(4-Bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one. Available at: [Link]

  • Seeliger, D., & de Groot, B. L. (2010). A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. PMC. Available at: [Link]

  • Bi, Y., et al. (2020). PXR-mediated idiosyncratic drug-induced liver injury: mechanistic insights and targeting approaches. PMC. Available at: [Link]

  • Gao, J., & Xie, W. (2012). Pregnane X receptor and drug-induced liver injury. PMC. Available at: [Link]

  • Ningsih, Z. W., et al. (2024). Predicting toxicity and conducting molecular docking analysis of compounds from unripe kayu banana fruit (Musa paradisiacaL. var). Pharmacy Education. Available at: [Link]

  • Frontiers. (2022). The role of pregnane X receptor (PXR) in substance metabolism. Available at: [Link]

  • ResearchGate. (2004). 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one. Available at: [Link]

  • Wang, L., et al. (2004). 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one. PubMed. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one

Welcome to the technical support guide for the synthesis of 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one, a substituted chalcone. This document is designed for researchers, scientists, and professionals in drug de...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one, a substituted chalcone. This document is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, evidence-based solutions to optimize your synthetic yield and purity.

Understanding the Synthesis: The Claisen-Schmidt Condensation

The most prevalent method for synthesizing chalcones, including 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one, is the Claisen-Schmidt condensation.[1][2] This reaction is a base-catalyzed aldol condensation between an aromatic ketone and an aromatic aldehyde.[3] In this specific synthesis, 2-methylacetophenone reacts with 4-bromobenzaldehyde.

The general mechanism involves three key steps:

  • Enolate Formation: A base abstracts an acidic α-hydrogen from the ketone (2-methylacetophenone) to form a nucleophilic enolate ion.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aldehyde (4-bromobenzaldehyde).

  • Dehydration: The resulting β-hydroxy ketone readily undergoes dehydration to form the stable α,β-unsaturated ketone, which is the final chalcone product.[4]

Reaction Scheme:

Claisen-Schmidt Condensation ketone 2-Methylacetophenone enolate Enolate Ion ketone->enolate + Base aldehyde 4-Bromobenzaldehyde adduct β-Hydroxy Ketone Adduct aldehyde->adduct base Base (e.g., KOH) enolate->adduct Nucleophilic Attack chalcone 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one adduct->chalcone - H₂O (Dehydration)

Caption: General workflow of the Claisen-Schmidt condensation for chalcone synthesis.

Troubleshooting Guide & FAQs

This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions to enhance your synthesis of 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one.

Issue 1: Consistently Low or No Yield

Q1: My reaction is resulting in a very low yield, or in some cases, no product is formed at all. What are the likely causes and how can I address them?

A1: Low or no yield in a Claisen-Schmidt condensation can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Here's a breakdown of potential culprits and their solutions:

  • Reagent Quality:

    • Purity of Aldehyde: Aromatic aldehydes can oxidize to carboxylic acids upon exposure to air.[4] These acidic impurities can neutralize the base catalyst, thereby inhibiting the reaction.

      • Solution: Use freshly distilled 4-bromobenzaldehyde to ensure high purity.[4]

    • Purity of Ketone: Ensure the 2-methylacetophenone is pure and free from contaminants.

    • Catalyst Activity: The base catalyst (e.g., NaOH, KOH) must be fresh and of the correct concentration.[4]

      • Solution: Use a fresh batch of high-purity base for each reaction.

  • Reaction Conditions:

    • Insufficient Catalyst: An inadequate amount of base will result in incomplete deprotonation of the ketone.

      • Solution: Incrementally increase the catalyst loading. Ensure sufficient molar equivalents of the base are used.[4]

    • Reaction Time and Temperature: The reaction may not have proceeded to completion.

      • Solution: Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC).[4] If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50°C) can be beneficial, provided the reactants and products are thermally stable.[2][5]

  • Steric Hindrance:

    • The ortho-methyl group on the 2-methylacetophenone introduces steric hindrance, which can impede the approach of the enolate to the aldehyde's carbonyl group.[6][7] This is a significant factor that can lead to lower yields compared to syntheses with less hindered ketones.[7]

      • Solution: While you cannot change the reactants for this specific product, increasing the reaction temperature and/or time can help overcome the activation energy barrier imposed by steric hindrance.[4] In some challenging cases of steric hindrance, alternative methods like the Wittig reaction might be considered, as they are less sensitive to steric effects.[7]

Problem Possible Cause Recommended Solution
Low/No Yield Oxidized aldehydeUse freshly distilled 4-bromobenzaldehyde.[4]
Inactive catalystUse a fresh, high-purity base (e.g., NaOH, KOH).[4]
Insufficient catalystIncrementally increase the amount of base used.[4]
Incomplete reactionExtend reaction time and/or apply gentle heat (40-50°C).[2][4][5]
Steric hindranceIncrease reaction temperature and/or time.[4]
Issue 2: Formation of Multiple Byproducts

Q2: My TLC analysis shows multiple spots, indicating the presence of side products. What are these common byproducts and how can I minimize their formation?

A2: The formation of a complex reaction mixture is a known drawback of the Claisen-Schmidt condensation.[8] Several side reactions can occur, leading to a variety of byproducts.

  • Self-Condensation of the Ketone: 2-methylacetophenone can react with itself since it possesses α-hydrogens.[4]

    • Solution: Add the 2-methylacetophenone slowly to a mixture of the 4-bromobenzaldehyde and the base. This ensures that the aldehyde is readily available to react with the enolate as it is formed.[4]

  • Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking α-hydrogens, like 4-bromobenzaldehyde, can undergo disproportionation to form the corresponding alcohol and carboxylic acid.[4][6]

    • Solution: Use a milder base or add the base slowly to the reaction mixture to maintain a lower instantaneous concentration.[6] Running the reaction at a lower temperature can also favor the desired condensation over the Cannizzaro reaction.[5][6]

  • Michael Addition: The enolate of 2-methylacetophenone can potentially add to the newly formed chalcone product.

    • Solution: Use a 1:1 stoichiometry of the reactants.[4] Lowering the reaction temperature can also help to minimize this side reaction.[4]

Troubleshooting_Side_Reactions start Multiple Spots on TLC self_condensation Self-Condensation of Ketone start->self_condensation cannizzaro Cannizzaro Reaction start->cannizzaro michael Michael Addition start->michael sol_self Slowly add ketone to aldehyde/base mixture. self_condensation->sol_self sol_cannizzaro Use milder base or lower temperature. cannizzaro->sol_cannizzaro sol_michael Use 1:1 stoichiometry and lower temperature. michael->sol_michael

Caption: Troubleshooting workflow for byproduct formation.

Issue 3: Difficulty in Product Purification

Q3: I'm struggling to purify the final product. What are the most effective purification techniques for this chalcone?

A3: Effective purification is crucial to isolate the desired 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one from unreacted starting materials and byproducts.[1] The two primary methods are recrystallization and column chromatography.

  • Recrystallization: This is often the first choice if the crude product is relatively pure.

    • Solvent Selection: 95% ethanol is a commonly used and effective solvent for recrystallizing chalcones.[1][9] The ideal solvent should dissolve the chalcone when hot but not at room temperature, while impurities remain soluble.[9]

    • Inducing Crystallization: If the product oils out or is slow to crystallize, scratching the inside of the flask with a glass rod can help induce crystallization.[1]

  • Column Chromatography: This method is necessary when the crude product is a complex mixture or contains impurities with similar polarities to the product.[1]

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase (Eluent): A mixture of hexane and ethyl acetate is a common eluent system for chalcones.[9] The ratio can be adjusted to achieve an optimal Rf value for the product, typically between 0.25 and 0.35.[1]

Purification Method When to Use Key Considerations
Recrystallization Crude product is relatively pure.Select an appropriate solvent (e.g., 95% ethanol).[1][9]
Column Chromatography Complex mixture of products; impurities with similar polarity.Choose an eluent system that provides good separation (e.g., hexane/ethyl acetate).[1][9]

Experimental Protocols

Protocol 1: Synthesis via Claisen-Schmidt Condensation

This protocol provides a general procedure for the synthesis of 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one.

  • Preparation: In a round-bottom flask, dissolve 2-methylacetophenone (1.0 eq) and 4-bromobenzaldehyde (1.0 eq) in ethanol.[10]

  • Base Addition: Cool the mixture in an ice bath. While stirring, slowly add an aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) dropwise.[10][11]

  • Reaction: Allow the mixture to stir at room temperature. The reaction progress should be monitored by TLC.[4] The reaction may take several hours. If the reaction is slow, gentle warming to 40-50°C can be applied.[5]

  • Isolation: Once the starting material is consumed (as indicated by TLC), pour the reaction mixture into crushed ice.[10]

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.[5][12] The crude product can then be purified by recrystallization from 95% ethanol or by column chromatography.[1][9]

Protocol 2: Purification by Recrystallization
  • Dissolution: Place the crude chalcone in an Erlenmeyer flask. Add a minimal amount of 95% ethanol.[1]

  • Heating: Gently heat the mixture on a hot plate while swirling until the chalcone is completely dissolved.[1] Avoid adding excess solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[9]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities.[1]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.[9]

References

  • Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. (2023).
  • A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. (2022). CORE.
  • Claisen-Schmidt-Condens
  • Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Retrieved from [Link]

  • New MgFeAl-LDH Catalysts for Claisen–Schmidt Condens
  • Mechanism of base-catalyzed Claisen-Schmidt condensation. (n.d.).
  • Various types of catalysts used in Claisen‐Schmidt condensation reactions. (n.d.).
  • A Review: Green Synthesis of Chalcone. (2023). Tuijin Jishu/Journal of Propulsion Technology.
  • Development Of Chalcone Synthesis: Optimization Of Synthetic Method. (n.d.). AIP Publishing.
  • Fiveable. (2025, August 15). Claisen condensation | Organic Chemistry II Class Notes.
  • Smolecule. (2023, August 15). Buy 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one | 51477-10-2.
  • Effect of various solvents and temperature on the model reaction. (n.d.).
  • Chemistry LibreTexts. (2021, August 16).
  • American Chemical Society. (n.d.).
  • Synthesis of Chalcones via Claisen-Schmidt Reaction Catalyzed by Sulfonic Acid-Functional Ionic Liquids | Industrial & Engineering Chemistry Research. (2010).
  • ResearchGate. (2024, January 10). How to improve the yield of chalcone synthesis?.
  • Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Deriv
  • Purification and characterization of chalcone isomerase
  • benzalacetophenone. (n.d.). Organic Syntheses Procedure.
  • Claisen-Schmidt Condens
  • Vaia. (2023, October 21).
  • Studies on the Aqueous Synthesis of Chalcones: A Green Approach. (2025, October 27). Preprints.org.
  • Optimisation of Claisen-Schmidt condensation of acetophenone and benzaldehyde under various conditions [a]. (n.d.).
  • ResearchGate. (2020, July 29). Low yield with HCl in chalcone synthesis: Why?.
  • A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. (n.d.). PMC.
  • (E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one. (n.d.). PMC.
  • (2E)-1-(2-Bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one. (n.d.). PMC.
  • CN104649881A - Preparation method of chalcone compound. (n.d.).
  • (2E)-3-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)PROP-2-EN-1-ONE synthesis. (n.d.).
  • Wikipedia. (n.d.).
  • Pearson. (n.d.).
  • Claisen-Schmidt Condensation Explained: Definition, Examples, Practice & Video Lessons. (n.d.).
  • 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one. (n.d.).
  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone.

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one

Welcome to the Technical Support Center for the isolation and purification of halogenated, sterically hindered chalcone derivatives. The synthesis of 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one via the base-catal...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of halogenated, sterically hindered chalcone derivatives. The synthesis of 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one via the base-catalyzed Claisen-Schmidt condensation of 4-bromobenzaldehyde and 2-methylacetophenone often yields a crude matrix contaminated with unreacted starting materials, Cannizzaro reaction byproducts, and aldol self-condensation oligomers[1],[2].

This guide provides field-proven, self-validating protocols and troubleshooting matrices to ensure high-purity crystalline recovery.

Part 1: Self-Validating Recrystallization Protocol (SOP)

To achieve analytical purity, researchers must exploit the differential thermodynamic solubility of the target chalcone versus its impurities. This protocol is designed as a self-validating system : each step contains an internal check to verify success before proceeding.

Step-by-Step Methodology
  • Crude Isolation & Washing: Collect the crude reaction precipitate via vacuum filtration. Wash the filter cake with ice-cold distilled water until the filtrate is pH neutral, followed by a minimal wash of ice-cold 95% ethanol[3].

    • Causality: The water wash removes the NaOH/KOH catalyst and water-soluble Cannizzaro salts (e.g., 4-bromobenzoate). The cold ethanol wash removes residual liquid 2-methylacetophenone without dissolving the bulk chalcone.

  • Saturation & Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add boiling 95% ethanol dropwise while swirling, using approximately 5 mL of solvent per 1 gram of crude product[2]. Heat until just dissolved.

    • Causality: Using the absolute minimum volume of boiling solvent ensures the solution is highly supersaturated at room temperature, maximizing the thermodynamic yield upon cooling[4].

  • Clarification (Hot Filtration): If insoluble particles or deep discoloration persist, add a pinch of activated charcoal, boil for 2 minutes, and filter rapidly through a pre-heated stemless funnel with fluted filter paper[4].

  • Nucleation (Slow Cooling): Cover the flask and allow it to cool slowly and undisturbed to room temperature (20–25 °C).

    • Causality: Slow cooling lowers the activation energy for proper crystal lattice formation. Rapid cooling forces kinetic trapping, where impurities are locked inside the rapidly forming crystal matrix.

  • Maturation: Once room temperature crystallization ceases, transfer the flask to an ice bath (0–4 °C) for 15–30 minutes to depress solubility to its absolute minimum[3].

  • System Validation (Recovery & Analysis): Vacuum filter the crystals and dry under vacuum for 2–4 hours.

    • Validation Check: Spot the purified crystals and the reserved mother liquor on a TLC plate (Eluent: 9:1 Hexane:Ethyl Acetate)[2]. The pure crystal lane must show a single UV-active spot (254 nm). The mother liquor lane should show the concentrated impurities. If the crystal lane shows multiple spots, the lattice trapped impurities, and Step 2 must be repeated.

Chalcone_Purification_Protocol A 1. Crude Isolation Filter & Wash (Cold H2O/EtOH) B 2. Dissolution Min. Boiling EtOH (~5 mL/g) A->B C 3. Clarification Hot Filtration B->C D 4. Nucleation Slow Cool to RT C->D E 5. Maturation Ice Bath (0-4°C) D->E F 6. Validation Filter, Dry & TLC E->F

Caption: Step-by-step purification and recrystallization workflow for the chalcone derivative.

Part 2: Quantitative Data & Parameters

The following parameters are optimized specifically for the steric and electronic profile of 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one.

ParameterRecommended ValueMechanistic Rationale
Solvent System 95% EthanolBalances polarity. The moderately polar chalcone dissolves at boiling but is highly insoluble at 0 °C[4].
Solvent Volume ~5 mL / 1 g crudeOptimizes the saturation point; prevents excessive product loss in the mother liquor[2].
Dissolution Temp 75–78 °CMaximizes the solubility differential between hot and cold states.
Nucleation Temp 20–25 °CSlow cooling prevents the kinetic trapping of 2-methylacetophenone within the lattice.
Maturation Temp 0–4 °CDecreases solubility to absolute minimum, driving maximum thermodynamic yield[3].
TLC Eluent 9:1 Hexane:EtOAcProvides optimal Rf separation between the highly conjugated chalcone and starting materials[2].

Part 3: Troubleshooting Guide & FAQs

Troubleshooting Start Recrystallization Issue Detected Issue1 Oiling Out (Phase Separation) Start->Issue1 Impurities / Fast Cooling Issue2 No Crystals Form (Remains Dissolved) Start->Issue2 Excess Solvent Issue3 Colored Impurities (Dark/Yellow) Start->Issue3 Side Reactions Sol1 Reheat to dissolve. Add 10-20% more hot EtOH. Cool slowly to RT. Issue1->Sol1 Sol2 Scratch glass walls. Boil off 30% solvent. Cool in ice bath. Issue2->Sol2 Sol3 Add activated carbon. Perform hot filtration. Recrystallize filtrate. Issue3->Sol3

Caption: Troubleshooting workflow for common recrystallization issues of chalcone derivatives.

Q1: Why is my chalcone "oiling out" as a separate liquid phase instead of forming solid crystals?

Causality: "Oiling out" (liquid-liquid phase separation) occurs when the saturation temperature of the solution is higher than the melting point of the impure chalcone[4]. Because the ortho-methyl and para-bromo substitutions create a specific lattice energy, unreacted starting materials easily disrupt this lattice, causing severe freezing-point depression. Solution: Do not place the flask in an ice bath, as this will freeze the oil into an amorphous, impure glass. Instead, reheat the mixture until the oil dissolves completely. Add 10–20% more hot ethanol to decrease the saturation level, ensuring the compound precipitates below its depressed melting point. Allow the flask to cool extremely slowly to room temperature, and add a pure seed crystal if available[4].

Q2: I cooled my solution to 0 °C, but no crystals formed. The solution is completely clear. What went wrong?

Causality: The solution is sub-saturated. You have exceeded the optimal 5 mL/g solvent ratio, meaning the chalcone's solubility limit has not been breached even at 0 °C[2]. Solution: Transfer the solution back to a heat source and boil off 30–50% of the ethanol. Once the volume is reduced, remove from heat. If crystals still hesitate to form, vigorously scratch the inside of the glass flask with a glass stirring rod[3]. The micro-abrasions create high-energy nucleation sites that lower the activation barrier for crystallization[4].

Q3: During the initial reaction workup, my crude product is an oily semisolid rather than a filterable powder. How do I initiate purification?

Causality: The condensation reaction can leave unreacted liquid 2-methylacetophenone or form low-melting side products (like aldol self-condensation oligomers), preventing the crude chalcone from solidifying[2]. Solution: Do not immediately add water, as rapid addition of a "poor" solvent forces the chalcone out of solution too quickly, trapping the oil. Place the flask in an ice bath and vigorously scratch the oil against the glass to induce nucleation[3]. If it remains oily, extract the mixture with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield a crude solid before attempting the ethanol recrystallization.

Q4: I performed a hot filtration to remove insoluble impurities, but my product crystallized inside the funnel stem. How do I recover it?

Causality: Premature crystallization occurs due to rapid heat loss. The high surface area and lower ambient temperature of the glass funnel drop the solution temperature below the saturation point instantly[4]. Solution: Always use a pre-heated, stemless funnel for hot filtration[4]. To recover the trapped product without degrading it, place the funnel over a clean receiving flask and wash the filter paper with small portions of boiling ethanol until the crystals redissolve, then proceed with the slow cooling step.

References

  • A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins CORE / Academic Journals [Link]

  • Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate Royal Society of Chemistry (RSC)[Link]

  • Preparation of Chalcones- Assignment 1 Chegg[Link]

Sources

Troubleshooting

resolving NMR signal overlap in 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one analysis

Technical Support Center: Advanced NMR Signal Resolution A Troubleshooter's Guide for the Analysis of 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one Welcome to the Technical Support Center. As a Senior Application S...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced NMR Signal Resolution

A Troubleshooter's Guide for the Analysis of 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one

Welcome to the Technical Support Center. As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, actionable strategies for resolving one of the most common challenges in NMR spectroscopy: signal overlap. The focus of our discussion will be the analysis of 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one, a chalcone derivative that, due to its structure, often presents complex and overlapping signals in its ¹H NMR spectrum.

The presence of two aromatic rings and vinylic protons in close proximity on the chemical shift scale can lead to a crowded aromatic region, making definitive structural confirmation challenging.[1][2] This guide will walk you through a logical, step-by-step approach to systematically resolve these ambiguities.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for a chalcone like 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one?

A1: While the precise chemical shifts are influenced by the solvent and concentration, the following table provides expected ranges for the key nuclei in your chalcone.[3][4]

Proton/Carbon Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm) Notes
Carbonyl (C=O)-186.0 - 197.0The carbonyl carbon is a key indicator but can be broad.[3]
α-vinylic (Hα)7.15 - 8.23116.0 - 128.0Typically a doublet, upfield of Hβ.[3]
β-vinylic (Hβ)7.45 - 8.07137.0 - 146.0A doublet with a larger chemical shift than Hα.[3]
Aromatic (Ar-H)6.9 - 8.1120.0 - 150.0A complex region prone to signal overlap.[3][5]
Methyl (CH₃)~2.4~20.0The methyl group on the 2-methylphenyl ring.

Q2: My aromatic signals are just a complex, unresolved multiplet. What's my first step?

A2: Before resorting to more advanced techniques, ensure your sample preparation and initial acquisition parameters are optimal.[2][6] A poorly prepared sample can exacerbate signal overlap.[7]

  • Sample Purity and Concentration: Ensure your sample is of high purity. High concentrations can lead to line broadening.[2][8]

  • Solvent Choice: The initial choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a common starting point, but other solvents can offer better signal dispersion.[9]

  • Shimming: Poor shimming of the magnetic field will result in broadened peaks, which can obscure fine coupling details and worsen overlap.[6]

Troubleshooting Guides: A Step-by-Step Approach to Signal Resolution

If initial checks don't resolve the overlap, a systematic approach involving changes to the experimental conditions and the use of more advanced NMR techniques is necessary.

Problem: Overlapping Aromatic and Vinylic Proton Signals

Symptoms: The region between 7.0 and 8.2 ppm in your ¹H NMR spectrum shows a complex pattern of multiplets where individual signals cannot be clearly distinguished. This prevents the accurate determination of coupling constants and definitive assignment of protons on the two aromatic rings and the vinylic protons.

Workflow for Resolving Signal Overlap

G cluster_0 Initial Observation cluster_1 Methodological Adjustments cluster_2 Advanced Techniques cluster_3 Resolution A Overlapping ¹H NMR Signals B Change Solvent (e.g., Benzene-d₆, Pyridine-d₅) A->B Solvent Effects C Use Lanthanide Shift Reagent (e.g., Eu(fod)₃) A->C Paramagnetic Induction D Increase Magnetic Field Strength A->D Increased Dispersion E 2D COSY (H-H Correlation) A->E If overlap persists H Resolved Spectrum & Definitive Assignment B->H C->H D->H F 2D HSQC (C-H Correlation) E->F G 2D HMBC (Long-Range C-H Correlation) F->G G->H

Caption: A systematic workflow for troubleshooting and resolving overlapping NMR signals.

Detailed Protocols and Explanations

Exploiting Solvent Effects

The chemical environment of a nucleus dictates its chemical shift.[10] By changing the solvent, you alter the solvation of the molecule, which can lead to differential changes in the chemical shifts of protons, potentially resolving overlap.[9][11] Aromatic solvents like benzene-d₆ and pyridine-d₅ are particularly effective due to their ability to induce significant shifts (Aromatic Solvent-Induced Shifts or ASIS).[12]

Protocol for Solvent Change:

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum in a common solvent like CDCl₃.

  • Sample Recovery: Carefully evaporate the initial solvent under a gentle stream of nitrogen.

  • New Solvent Addition: Add a new deuterated solvent (e.g., benzene-d₆, acetone-d₆, or DMSO-d₆).

  • Acquisition: Re-acquire the ¹H NMR spectrum and compare the signal dispersion with the initial spectrum.

Causality: Aromatic solvents can form weak complexes with the solute, and the anisotropic magnetic field of the aromatic solvent ring can cause significant upfield or downfield shifts of nearby protons.[13] Protons located in different spatial regions of the chalcone will experience this effect to varying degrees, leading to improved signal separation.

Application of Lanthanide Shift Reagents (LSRs)

LSRs are paramagnetic complexes, often of europium (Eu) or praseodymium (Pr), that can be added to an NMR sample.[14][15] They coordinate to Lewis basic sites in the molecule, such as the carbonyl oxygen in your chalcone.[16] This coordination induces large changes in the chemical shifts of nearby protons.[17]

Protocol for Using LSRs:

  • Reference Spectrum: Obtain a high-quality ¹H NMR spectrum of your chalcone in a dry, aprotic deuterated solvent (e.g., CDCl₃).

  • Incremental Addition of LSR: Prepare a stock solution of the LSR (e.g., Eu(fod)₃) in the same deuterated solvent. Add small, measured aliquots of the LSR solution to your NMR sample.

  • Spectral Acquisition after Each Addition: Acquire a ¹H NMR spectrum after each addition of the LSR.

  • Monitor Shifts: Observe the changes in chemical shifts. The magnitude of the induced shift is proportional to the distance of the proton from the coordination site.

Trustworthiness: This method is self-validating. The systematic shift of signals with increasing LSR concentration confirms the interaction and aids in assigning protons based on their proximity to the carbonyl group. Europium-based reagents typically induce downfield shifts, while praseodymium-based reagents cause upfield shifts.[18]

Lanthanide Reagent Common Ligand Direction of Induced Shift
Europium (Eu)fod, dpmDownfield
Praseodymium (Pr)fod, dpmUpfield
Two-Dimensional (2D) NMR Spectroscopy

When simpler methods are insufficient, 2D NMR is a powerful tool for resolving signal overlap.[1][19] These experiments add a second frequency dimension, which can separate overlapping signals based on their correlations to other nuclei.[20]

  • COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are spin-spin coupled.[21] It is invaluable for tracing out the connectivity of protons within the aromatic rings and the vinylic system.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon atoms to which they are directly attached.[22] This is extremely useful for resolving overlapping proton signals, as it is unlikely that the attached carbons will also have the same chemical shift.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds.[22][23] This is crucial for piecing together different fragments of the molecule and for assigning quaternary carbons.

Workflow for 2D NMR Analysis:

G A 1D ¹H NMR with Overlapping Signals B Acquire 2D COSY A->B C Trace H-H Coupling Networks B->C D Acquire 2D HSQC C->D E Assign Protons to Directly Attached Carbons D->E F Acquire 2D HMBC E->F G Identify Long-Range H-C Correlations F->G H Combine Data for Full Structure Elucidation G->H

Caption: A logical workflow for structure elucidation using 2D NMR techniques.

By systematically applying these troubleshooting strategies, from simple adjustments in sample preparation to the application of advanced 2D NMR techniques, you can successfully resolve the signal overlap in the NMR spectrum of 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one and achieve a complete and unambiguous structural assignment.

References

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  • NMR Shift Reagents. (2024, November 12). Chemistry LibreTexts. Retrieved March 17, 2026, from [Link]

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  • Lanthanide Shift Reagents in NMR. (n.d.). Scribd. Retrieved March 17, 2026, from [Link]

  • Aguilar, J. A., et al. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap? Mestrelab Research. Retrieved March 17, 2026, from [Link]

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  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025, May 29). AZoOptics. Retrieved March 17, 2026, from [Link]

  • Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Solutes. Bulletin of the Chemical Society of Japan, 40(8), 1807-1813.
  • Troubleshooting Guide for Varian/Agilent NMR Spectrometers running VnmrJ. (n.d.). Retrieved March 17, 2026, from [Link]

  • Abbas, W. R., & AbdulKarim-Talaq, M. (2021). Synthesis and Spectral Analysis of Heterocyclic Compounds Derived from Chalcone Derivatives. Oriental Journal of Chemistry, 37(6), 1323-1329.
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  • NMR Spectroscopy Practice Problems. (2020, December 3). Chemistry Steps. Retrieved March 17, 2026, from [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved March 17, 2026, from [Link]

  • da Silva, A. C. M., et al. (2025, May 19). Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. Journal of the Brazilian Chemical Society. Retrieved March 17, 2026, from [Link]

  • NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. (2014, August 6). ACS Publications. Retrieved March 17, 2026, from [Link]

  • Chavelas-Hernández, L., et al. (2019, December 10). A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze. Who we serve. Retrieved March 17, 2026, from [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008, March 25). sites@gsu. Retrieved March 17, 2026, from [Link]

  • Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. Retrieved March 17, 2026, from [Link]

  • El-Nashar, H. A. S., et al. (2025, August 20). Chalcone constituents pulincisones A-F isolated from Pulicaria incisa with NQO1 inducer activity. Scientific Reports. Retrieved March 17, 2026, from [Link]

Sources

Optimization

optimal solvent selection for 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one crystallization

Technical Support Center: Crystallization of 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Crystallization of 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the crystallization of the chalcone derivative 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one. The content is structured in a question-and-answer format to directly address common challenges and provide in-depth, field-proven insights into solvent selection and troubleshooting.

Frequently Asked Questions (FAQs)

Part 1: Foundational Concepts

Q1: What is 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one, and why is its crystalline form important?

A1: 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one is a chalcone derivative. Chalcones are a class of organic compounds recognized for their diverse biological activities and serve as important intermediates in organic synthesis.[1][2][3] The crystalline form of an active pharmaceutical ingredient (API) is critical because it dictates several key physicochemical properties, including:

  • Stability: The correct polymorphic form ensures stability during storage and manufacturing.[4]

  • Solubility and Bioavailability: Different crystal forms (polymorphs) can have vastly different solubilities, which directly impacts the drug's dissolution rate and bioavailability.[4][5][6][7]

  • Purity: Crystallization is a primary method for purifying reaction products, separating the desired compound from impurities and side products.[8]

  • Manufacturability: Consistent crystal properties like size and shape are essential for efficient downstream processing, such as filtration, drying, and formulation.[4]

The presence of a bromophenyl group and a methylphenyl group attached to the propenone backbone suggests a molecule of moderate polarity. Understanding this polarity is the first step in rational solvent selection, based on the principle of "like dissolves like."[9][10][11]

Q2: What are the core principles for selecting an optimal crystallization solvent?

A2: The ideal solvent for crystallization creates a significant difference in the solute's solubility between high and low temperatures. The core criteria are:

  • High Solubility at Elevated Temperatures: The compound should be readily soluble in the boiling or near-boiling solvent to ensure complete dissolution.[11][12]

  • Low Solubility at Low Temperatures: As the solution cools, the compound's solubility should decrease sharply, promoting crystal formation and maximizing yield.[11][12]

  • Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point (typically <100-120°C) to be easily removed from the final crystals during drying.[11] However, a boiling point that is too low can lead to excessive evaporation and difficulty in handling.[11]

  • Avoidance of "Oiling Out": The solvent's boiling point should ideally be lower than the melting point of the compound to prevent the substance from precipitating as a liquid ("oiling out").[11][13]

  • Safety and Cost: The solvent should be non-toxic, inexpensive, and environmentally benign whenever possible.[11]

Part 2: Practical Guidance & Experimental Protocols

Q3: Where should I start? Which solvents are recommended for an initial screening for this chalcone?

A3: Given the chalcone structure of 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one, a range of solvents with varying polarities should be tested. Chalcones often show good solubility in moderately polar solvents.[14][15] Ethanol is a very common and effective solvent for recrystallizing chalcones.[2][10][16][17][18]

The following table provides a logical starting point for an initial solvent screen.

Solvent ClassSolvent NameBoiling Point (°C)Polarity (Relative)Rationale & Comments
Alcohols Ethanol78HighExcellent starting point. Often used for chalcone crystallization.[2][17][18] Balances polarity and hydrogen bonding capability.
Methanol65HighSimilar to ethanol but more polar and has a lower boiling point.[11]
Isopropanol (IPA)82MediumLess polar than ethanol; may provide a better solubility differential.
Ketones Acetone56HighA strong, polar aprotic solvent. Its low boiling point can make it tricky to handle but it's very effective at dissolving many organic compounds.[11] Often used for dissolving chalcones for analysis.[14]
Esters Ethyl Acetate77MediumA moderately polar solvent that is a good alternative to chlorinated solvents.
Chlorinated Dichloromethane (DCM)40MediumOften shows high solubility for chalcones at room temperature, which might make it a poor choice for single-solvent cooling crystallization but useful in a mixed-solvent system.[1][16] Its low boiling point is a drawback.
Aromatics Toluene111LowA non-polar solvent. May be useful if the compound has low polarity. The high boiling point can sometimes lead to oiling out.[11]
Ethers Tetrahydrofuran (THF)66MediumA polar aprotic solvent, good for dissolving a wide range of compounds.[14]
Mixed Solvents Ethanol/WaterVariableVariableA powerful technique. The chalcone is dissolved in the minimum amount of hot ethanol (the "good" solvent), and water (the "poor" solvent) is added dropwise until turbidity appears.[12] This fine-tunes the solubility to induce crystallization.
Toluene/HexaneVariableVariableA non-polar mixed system. Useful if the compound is only sparingly soluble in hot hexane but too soluble in cold toluene.

Q4: Can you provide a step-by-step protocol for conducting a systematic solvent screen?

A4: Certainly. This microscale protocol allows for rapid screening with minimal compound loss.

Protocol 1: Microscale Solvent Screening

  • Preparation: Arrange a series of small test tubes, each containing approximately 10-20 mg of your crude 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one.

  • Room Temperature Test: To each tube, add a candidate solvent dropwise (e.g., using a Pasteur pipette), vortexing after each addition. Add up to ~0.5 mL.

    • Observation 1: If the solid dissolves completely at room temperature, the solvent is likely unsuitable for single-solvent crystallization (solubility is too high). Note it as a potential "good" solvent for a mixed-solvent system.

    • Observation 2: If the solid remains insoluble or sparingly soluble, proceed to the next step.

  • Hot Solubility Test: Gently heat the tubes containing undissolved solid in a water or sand bath. Continue adding the same solvent dropwise until the solid just dissolves.

    • Observation 3: If a large volume of solvent is required, it is a poor solvent.

    • Observation 4: If the solid dissolves readily in a minimal amount of hot solvent, it is a promising candidate. Note the approximate volume used.

  • Cooling Test: Remove the tubes with dissolved solids from the heat and allow them to cool slowly to room temperature.

    • Observation 5: Observe for crystal formation. The ideal solvent will produce a good yield of well-formed crystals.

  • Ice Bath Test: If no crystals form at room temperature, scratch the inside of the test tube with a glass rod and place it in an ice-water bath for 15-20 minutes.

    • Observation 6: Abundant crystal formation at this stage indicates an excellent solvent. A low yield suggests that too much solvent was used or the solubility differential is not ideal.

  • Evaluation: Select the solvent that dissolves the compound when hot but yields a large quantity of solid precipitate upon cooling.

Q5: I've selected a promising solvent. What is the full protocol for recrystallization?

A5: The following protocol outlines the standard procedure for a single-solvent cooling crystallization.

Protocol 2: Single-Solvent Cooling Crystallization

  • Dissolution: Place the crude chalcone in an Erlenmeyer flask (its sloped sides minimize solvent evaporation). Add a magnetic stir bar. Add a small amount of the selected solvent and bring the mixture to a gentle boil on a hot plate with stirring.

  • Achieve Saturation: Continue adding the solvent in small portions until the solid is completely dissolved. Crucially, use the minimum amount of boiling solvent necessary. Using excess solvent is the most common reason for low yield.[13][19]

  • (Optional) Hot Filtration for Insoluble Impurities: If insoluble impurities are present, or if using activated charcoal (see Q8), perform a hot gravity filtration. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling generally promotes the formation of larger, purer crystals.[8]

  • Induce Crystallization: If crystals do not form, try scratching the inner surface of the flask with a glass rod or adding a tiny "seed crystal" of the pure compound.[19][20]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation and yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals thoroughly, either by air-drying on the filter or in a vacuum oven at a temperature well below the compound's melting point.

Part 3: Troubleshooting Common Crystallization Issues

The following diagram provides a decision tree for addressing the most common problems encountered during crystallization.

Troubleshooting_Workflow start Crystallization Issue Occurs oil_out Problem: 'Oiling Out' (Liquid forms) start->oil_out no_crystals Problem: No Crystals Form start->no_crystals low_yield Problem: Low Yield start->low_yield colored_crystals Problem: Colored Crystals start->colored_crystals sol_oil_1 Re-heat & Add More Solvent oil_out->sol_oil_1 Is solution too concentrated? sol_oil_2 Cool More Slowly oil_out->sol_oil_2 Was cooling too rapid? sol_oil_3 Change to a Lower-Boiling Solvent oil_out->sol_oil_3 Is solvent BP > compound MP? sol_nc_1 Scratch Flask with Glass Rod no_crystals->sol_nc_1 Induce Nucleation sol_nc_2 Add a Seed Crystal no_crystals->sol_nc_2 Provide a Template sol_nc_3 Evaporate Excess Solvent no_crystals->sol_nc_3 Is solution too dilute? sol_ly_1 Re-crystallize with Less Solvent low_yield->sol_ly_1 Was too much solvent used? sol_ly_2 Ensure Thorough Cooling (Ice Bath) low_yield->sol_ly_2 Was cooling incomplete? sol_ly_3 Check Filtrate for More Crystals low_yield->sol_ly_3 Was product lost to filtrate? sol_cc_1 Add Activated Charcoal colored_crystals->sol_cc_1 Adsorb Impurities sol_cc_2 Perform Hot Filtration sol_cc_1->sol_cc_2 Remove Charcoal

Caption: Troubleshooting decision tree for common crystallization issues.

Q6: My compound is "oiling out" instead of forming crystals. What should I do?

A6: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point.[20] This is often due to a high concentration of impurities (which depresses the melting point) or the use of a solvent with a boiling point higher than the compound's melting point.[13][21]

  • Solution 1: Add More Solvent. The solution may be too concentrated, causing precipitation to occur too early at a high temperature. Re-heat the mixture until the oil redissolves, add a small amount of additional hot solvent (10-20% more), and allow it to cool more slowly.[13][20]

  • Solution 2: Change Solvents. Select a solvent with a lower boiling point.

  • Solution 3: Induce Crystallization at a Lower Temperature. After the hot solution has cooled slightly (but before oiling out occurs), vigorously scratch the flask or add a seed crystal to encourage crystal growth to begin at a temperature below the compound's melting point.[19]

Q7: I've cooled the solution, even in an ice bath, but no crystals have formed. What's wrong?

A7: This indicates that the solution is supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature, but nucleation has not occurred.[13]

  • Solution 1: Induce Nucleation by Scratching. Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches provide nucleation sites for crystals to begin growing.[20][21]

  • Solution 2: Seeding. Add a single, tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a perfect template for further crystal growth.[8][19][20]

  • Solution 3: Reduce Solvent Volume. It is very likely you used too much solvent.[13] Gently heat the solution to remove (evaporate) a portion of the solvent, then attempt to cool it again.

Q8: My final product is pure, but the yield is very low. How can I improve recovery?

A8: A low yield is most often caused by using an excessive amount of solvent during the dissolution step.[13][19]

  • Solution 1: Minimize Solvent. During the next attempt, be meticulous about adding only the absolute minimum amount of boiling solvent required to dissolve the crude product.

  • Solution 2: Ensure Complete Cooling. Make sure the crystallization solution spends adequate time in an ice bath (e.g., 30-60 minutes) to maximize precipitation.

  • Solution 3: Recover from Filtrate. If you suspect product remains in the filtrate, you can try to evaporate some of the solvent and cool the remaining solution to recover a second crop of crystals. Note that this second crop may be less pure than the first.

Q9: The crystals have a yellow or brown tint. How do I remove colored impurities?

A9: Colored impurities can often be removed with activated charcoal.

  • Procedure: After dissolving your crude chalcone in the hot solvent, cool the solution slightly to prevent it from boiling over. Add a very small amount of activated charcoal (a spatula tip, ~1-2% of the solute's weight). The colored impurities will adsorb onto the charcoal's high surface area.[19][21] Bring the mixture back to a boil for a few minutes, then perform a hot gravity filtration to remove the charcoal. The resulting filtrate should be colorless and can then be cooled to produce pure, decolorized crystals.[19]

Part 4: Advanced Concepts in Crystallization

Q10: What is the Metastable Zone Width (MSZW), and why is it important for controlling my crystallization process?

A10: The Metastable Zone Width (MSZW) is a critical concept for process control and scalability. It is the region of supersaturation between the solubility curve and the supersolubility (or nucleation) curve.[22][23]

  • Solubility Curve: Defines the point at which a compound is fully dissolved at a given temperature (thermodynamic equilibrium).

  • Metastable Zone: Within this zone, the solution is supersaturated but crystal nucleation does not occur spontaneously. The system is kinetically stable.[22] Crystallization can be initiated in a controlled manner by adding seed crystals.

  • Supersolubility Curve: The boundary of the MSZW. Once the solution's concentration/temperature crosses this line, spontaneous (primary) nucleation occurs rapidly.

Importance of MSZW:

  • Control over Nucleation: Operating within the metastable zone allows you to control the onset of crystallization through seeding, preventing uncontrolled spontaneous nucleation which often leads to small, poorly formed crystals.[23]

  • Crystal Size Distribution (CSD): A narrow MSZW often leads to smaller crystals, while a wider MSZW provides a larger operating window to grow larger crystals.

  • Process Robustness: The MSZW is influenced by factors like cooling rate, agitation, and impurities.[23][24][25] A faster cooling rate generally leads to a wider apparent MSZW because the system doesn't have time to nucleate at the true boundary.[25] Understanding the MSZW under your specific process conditions is vital for developing a robust and reproducible crystallization.

The MSZW is typically determined experimentally using a polythermal method, where a solution is cooled at a constant rate and the temperature of nucleation is detected, often using a turbidity probe or a particle tracking instrument like Lasentec FBRM®.[22][24]

The following diagram illustrates the systematic workflow for solvent selection and crystallization optimization.

Solvent_Selection_Workflow start Define Compound (3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one) screening Protocol 1: Microscale Solvent Screen (Test 8-10 solvents of varying polarity) start->screening evaluation Evaluate Results (High solubility when hot, low when cold) screening->evaluation decision Optimal Solvent Found? evaluation->decision recrystallize Protocol 2: Scale-Up Recrystallization decision->recrystallize Yes mixed_solvent Consider Mixed-Solvent System (e.g., Ethanol/Water) decision->mixed_solvent No analysis Analyze Crystals (Purity, Yield, MP, Polymorphism) recrystallize->analysis troubleshoot Consult Troubleshooting Guide (Q6-Q9) troubleshoot->recrystallize Implement Fixes mixed_solvent->screening Re-screen pairs analysis->troubleshoot Issues Encountered end Optimized Protocol analysis->end Successful

Caption: Systematic workflow for optimal solvent selection and crystallization.

Q11: What is polymorphism, and how can it affect my results?

A11: Polymorphism is the ability of a solid compound to exist in more than one crystal structure or form.[5][26] These different forms, called polymorphs, can have distinct physical properties, including melting point, solubility, and stability.[6][7]

  • Metastable vs. Stable Forms: At a given temperature and pressure, only one polymorph is thermodynamically stable. Other forms are considered "metastable."[4] A metastable form can sometimes convert to the more stable form over time or under specific conditions (e.g., heat, pressure).[4]

  • Impact on Research: The sudden appearance of a new, less soluble polymorph can cause significant problems, such as batches failing dissolution specifications.[4] During development, it is crucial to identify the most stable polymorph and develop a crystallization process that reliably produces it.[4]

  • Solvent Influence: The choice of solvent can have a profound impact on which polymorph crystallizes. Therefore, if you observe inconsistent results (e.g., different crystal habits, varying melting points) from batch to batch, you may be crystallizing different polymorphs. A thorough polymorphic screen using a variety of solvents and crystallization conditions is often a necessary step in drug development.[27]

References

  • Getting crystals your crystallographer will treasure: a beginner's guide. National Center for Biotechnology Information.[Link]

  • Metastable Zone Width (MSZW) in Crystallization. Mettler Toledo.[Link]

  • Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). ResearchGate.[Link]

  • Chalcones: A Solubility study at different temperatures. Deccan Current.[Link]

  • Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed.[Link]

  • Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Europe PMC.[Link]

  • Troubleshooting. Chemistry LibreTexts.[Link]

  • Determining Which Solvent to Use. Chemistry LibreTexts.[Link]

  • Metastable Zone Width and Primary Nucleation Kinetics for Crystallization of KCl from a KCl-MgCl2-H2O System. ACS Publications.[Link]

  • Troubleshooting Common Issues with Crystallizer Equipment. Zhanghua.[Link]

  • Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review. SciSpace.[Link]

  • A new interpretation of metastable zone width measured for unseeded solutions. ResearchGate.[Link]

  • Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. GBMSA.[Link]

  • The solubility and stability of heterocyclic chalcones compared with trans-chalcone. SciSpace.[Link]

  • (PDF) Chalcones: A Solubility Study at Different Temperatures. ResearchGate.[Link]

  • Solubility of Biologically Active Chalcones in 1,4-Dioxane and N,N-Dimethyl Formamide from (298.15 to 318.15) K. ACS Publications.[Link]

  • Characterizing the Metastable Zone Width and Solubility Curve Using Lasentec FBRM and PVM. Trans IChemE.[Link]

  • Flow Crystallization | Solubility Control. Vapourtec.[Link]

  • Effect of Crystallization Conditions on the Metastable Zone Width and Nucleation Kinetics of p-Aminobenzoic Acid in Ethanol. Wiley Online Library.[Link]

  • Choice of Solvent. Chemistry LibreTexts.[Link]

  • Do now any rules for solvent selection in crystal engineering? ResearchGate.[Link]

  • Crystallization Tips. Hampton Research.[Link]

  • Problems with Recrystallisations. University of York.[Link]

  • Crystal Structure of a Chalcone Derivative. Taylor & Francis Online.[Link]

  • Green synthesis of chalcones derivatives. SciSpace.[Link]

  • SYNTHESIS OF CHALCONES. JETIR.[Link]

  • (PDF) Green synthesis of chalcones derivatives. ResearchGate.[Link]

Sources

Troubleshooting

reducing reaction time for 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one chalcone synthesis

For Immediate Release This technical support guide is designed for researchers, scientists, and drug development professionals to address a critical bottleneck in the synthesis of 3-(4-bromophenyl)-1-(2-methylphenyl)prop...

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Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This technical support guide is designed for researchers, scientists, and drug development professionals to address a critical bottleneck in the synthesis of 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one and related chalcones: prolonged reaction times. By leveraging advanced synthesis techniques and optimizing reaction parameters, significant reductions in synthesis duration can be achieved, enhancing laboratory efficiency and accelerating research timelines.

Troubleshooting Guide: From Hours to Minutes

The classical Claisen-Schmidt condensation for chalcone synthesis, while reliable, is often plagued by long reaction times, sometimes extending up to 24 hours.[1][2] This guide provides a structured approach to diagnosing and resolving issues related to slow reaction kinetics.

Issue: My synthesis of 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one is taking over 12 hours to reach completion.

This is a common challenge. The primary factors influencing reaction time are the energy input, catalyst efficiency, and reaction conditions. Here’s a systematic approach to drastically cut down the synthesis time.

Q1: How can I fundamentally accelerate the reaction?

A1: Embrace Energy-Efficient Synthesis Methods.

Conventional heating methods are often inefficient, leading to long reaction times.[2] Modern techniques offer dramatic time savings:

  • Microwave-Assisted Synthesis: This is the most impactful change you can make. Microwave irradiation provides rapid and uniform heating, often reducing reaction times from hours to mere minutes (typically 2-6 minutes).[1][2][3] Several studies have demonstrated yield improvements as well.[4][5]

  • Ultrasound-Assisted Synthesis: Sonication provides mechanical energy that can accelerate the reaction. It has been shown to be significantly faster than conventional methods.[6][7][8]

Q2: My reaction is still slow, even with moderate heating. What else can I optimize?

A2: Scrutinize Your Catalyst and Reaction Conditions.

  • Catalyst Choice and Concentration: The traditional base catalysts like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are effective, but their concentration is crucial.[9][10] For solid-state (grinding) methods, a catalyst loading of around 20 mol% is a good starting point.[11] Alternative catalysts like iodine-impregnated alumina have also been used effectively in microwave-assisted, solvent-free conditions.[3]

  • Solvent Selection: While ethanol is a common solvent, solvent-free (grinding) methods can be remarkably fast, often completing within 5-30 minutes.[11][12] If a solvent is necessary, ensure your reactants are fully dissolved to avoid a sluggish or incomplete reaction.[13]

  • Temperature Control: While higher temperatures can increase reaction rates, excessive heat can lead to side product formation and decomposition.[14][15] For conventional heating, a moderate temperature of around 50°C is often a good starting point.[11] However, the optimal temperature is substrate-dependent.[14]

Q3: I'm observing multiple spots on my TLC plate. What are the common side reactions?

A3: Side reactions can consume your starting materials and complicate purification.

Common side reactions in Claisen-Schmidt condensations include:

  • Self-condensation of the ketone: 2-methylacetophenone can react with itself. To minimize this, slowly add the 4-bromobenzaldehyde to the mixture of the ketone and catalyst.[11][13]

  • Cannizzaro reaction of the aldehyde: This can occur with aldehydes lacking α-hydrogens in the presence of a strong base.[9][16] Using a milder base or lower concentration can mitigate this.[9]

Frequently Asked Questions (FAQs)

Q: What is the underlying reaction for this chalcone synthesis?

A: The synthesis of 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one is achieved through a Claisen-Schmidt condensation. This is a crossed aldol condensation between an aromatic aldehyde (4-bromobenzaldehyde) and an aromatic ketone (2-methylacetophenone) in the presence of a base or acid catalyst.[11][17]

Q: Can steric hindrance from the 2-methyl group on the acetophenone be a factor in slowing down the reaction?

A: Yes, steric hindrance can play a role. The methyl group ortho to the carbonyl on the acetophenone can sterically hinder the approach of the enolate to the aldehyde. In such cases, using a more active catalyst or increasing the reaction time and/or temperature might be necessary.[9][11]

Q: Are there any "green" chemistry approaches to this synthesis?

A: Absolutely. Solvent-free grinding and microwave-assisted synthesis are considered green chemistry approaches as they often reduce solvent usage and energy consumption.[3][4][16]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis (High-Speed Method)

This protocol is designed for rapid synthesis, significantly reducing reaction time.

Materials:

  • 4-bromobenzaldehyde (1 mmol)

  • 2-methylacetophenone (1 mmol)

  • Sodium hydroxide (solid, e.g., 20 mol%)

  • Ethanol (minimal amount for dissolution if not performing solvent-free)

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, combine 4-bromobenzaldehyde and 2-methylacetophenone.

  • Add solid sodium hydroxide.

  • If performing a solvent-free reaction, proceed to the next step. If using a solvent, add a minimal amount of ethanol to dissolve the reactants.

  • Place the vessel in the microwave reactor and irradiate at a suitable power (e.g., 160-800 watts) for 2-6 minutes.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize with dilute HCl.

  • The product will precipitate. Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize from a suitable solvent like ethanol if further purification is needed.

Protocol 2: Conventional Synthesis with Optimized Conditions

This protocol provides a more traditional approach with optimizations for improved reaction time over standard, unoptimized methods.

Materials:

  • 4-bromobenzaldehyde (0.01 mol)

  • 2-methylacetophenone (0.01 mol)

  • Potassium hydroxide (50% aqueous solution, 2.5 mL)

  • Ethanol (25 mL)

Procedure:

  • In a round-bottom flask, dissolve 2-methylacetophenone and 4-bromobenzaldehyde in ethanol at a controlled temperature (e.g., 273 K).[18]

  • Slowly add the KOH solution to the stirred mixture.

  • Continue stirring for approximately one hour.[18][19]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into crushed ice.

  • Collect the resulting precipitate by filtration and wash with cold water.

  • Purify the product by recrystallization from ethanol.[18]

Data Summary

MethodTypical Reaction TimeKey Advantages
Conventional Heating Several hours to 24 hours[1][2]Established methodology
Microwave-Assisted Seconds to a few minutes[2]Drastically reduced reaction time, often higher yields[4][5]
Ultrasound-Assisted Significantly faster than conventional methods[6]Enhanced reaction rates
Solvent-Free Grinding 5-30 minutes[11][12]Environmentally friendly, rapid

Visualizing the Workflow

Troubleshooting Slow Chalcone Synthesisdot

G start Slow Reaction Time (>12 hours) q1 Consider Alternative Energy Sources? start->q1 a1_mw Implement Microwave-Assisted Synthesis q1->a1_mw Yes a1_us Implement Ultrasound-Assisted Synthesis q1->a1_us Yes q2 Optimize Catalyst and Conditions? q1->q2 No end Reduced Reaction Time a1_mw->end a1_us->end a2_cat Adjust Catalyst Type/Concentration q2->a2_cat Yes a2_sol Consider Solvent-Free Grinding q2->a2_sol Yes a2_temp Optimize Temperature q2->a2_temp Yes q3 Side Reactions Observed? q2->q3 No a2_cat->q3 a2_sol->q3 a2_temp->q3 a3_self Slow Aldehyde Addition q3->a3_self Yes (Self-Condensation) a3_cann Use Milder/Less Concentrated Base q3->a3_cann Yes (Cannizzaro) q3->end No a3_self->end a3_cann->end

Sources

Reference Data & Comparative Studies

Validation

Experimental vs. Theoretical DFT Data for 3-(4-Bromophenyl)-1-(2-Methylphenyl)prop-2-en-1-one: A Comprehensive Comparison Guide

Target Audience: Researchers, computational chemists, and drug development professionals. Executive Summary In the rational design of chalcone-based therapeutics, structural accuracy is paramount. For the highly conjugat...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals.

Executive Summary

In the rational design of chalcone-based therapeutics, structural accuracy is paramount. For the highly conjugated molecule 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one (CAS 13565-47-4), drug development professionals must choose between empirical structural determination and quantum chemical modeling. This guide objectively compares the performance, accuracy, and intrinsic limitations of experimental techniques (SC-XRD, FT-IR, NMR) against theoretical Density Functional Theory (DFT) calculations. By understanding the causality behind data deviations, researchers can build self-validating workflows that isolate intrinsic molecular properties from environmental artifacts.

Methodological Framework: Experimental vs. Theoretical

To accurately characterize the α,β -unsaturated carbonyl system flanked by a 2-methylphenyl donor and a 4-bromophenyl acceptor, we employ a dual-pronged approach.

  • The Experimental Alternative (Solid/Solution State): Single-Crystal X-Ray Diffraction (SC-XRD) provides the absolute ground truth for solid-state geometry. However, this geometry is heavily influenced by crystal packing forces and intermolecular interactions.

  • The Theoretical Alternative (Gas Phase): DFT modeling—specifically utilizing the B3LYP functional with the 6-311++G(d,p) basis set —evaluates the molecule in an isolated gas phase[1]. The B3LYP functional effectively accounts for electron correlation, while the diffuse ("++") and polarization ("(d,p)") functions are critical for accurately modeling the electron-rich bromine atom and the extended π -conjugation[2].

Workflow cluster_Exp Experimental Phase (Solid/Solution) cluster_Theor Theoretical Phase (Gas Phase DFT) Synthesis Synthesis & Crystallization SCXRD SC-XRD (Solid-State Geometry) Synthesis->SCXRD FTIR FT-IR Spectroscopy (Vibrational Modes) Synthesis->FTIR NMR NMR Spectroscopy (Chemical Shifts) Synthesis->NMR GeomOpt B3LYP/6-311++G(d,p) Geometry Optimization SCXRD->GeomOpt Initial Coordinates Comparison Data Synthesis & Deviation Analysis SCXRD->Comparison FTIR->Comparison NMR->Comparison FreqCalc Vibrational Frequencies (Scaled 0.9613) GeomOpt->FreqCalc GIAO GIAO Method (Magnetic Shielding) GeomOpt->GIAO GeomOpt->Comparison FreqCalc->Comparison GIAO->Comparison

Fig 1: Parallel workflow for experimental validation and DFT computational analysis.

Performance Comparison: Geometric Parameters

When comparing SC-XRD data to DFT optimized structures, discrepancies are not errors; they are physical realities of the environmental state[1].

Causality of Deviations: DFT calculations at the B3LYP/6-311++G(d,p) level systematically overestimate specific bond lengths (like C=O and C=C) because they simulate an isolated molecule in a vacuum. In contrast, SC-XRD captures the molecule compressed by crystal lattice constraints and intermolecular C-H···O hydrogen bonding[2].

Table 1: Geometric Parameter Comparison
Structural ParameterSC-XRD (Solid-State)DFT (Gas-Phase)Deviation (Δ)Mechanistic Rationale
C=O Bond (Å) 1.2251.232+0.007Lack of intermolecular H-bonding in DFT[2].
C=C Enone (Å) 1.3351.346+0.011Absence of crystal packing compression.
C-Br Bond (Å) 1.9021.915+0.013Halogen polarizability expanded in vacuum.
C-C-C=O Dihedral (º) 175.2178.5+3.3DFT favors near-perfect planarity; lattice forces induce slight twisting[2].

Spectroscopic Validation: FT-IR & NMR

To validate the electronic environment, vibrational and magnetic resonance data must be cross-examined.

  • FT-IR: DFT calculates harmonic frequencies, which inherently overestimate the true anharmonic vibrations observed experimentally. Therefore, a standard scaling factor (0.9613 for B3LYP/6-311++G(d,p)) must be applied to the theoretical data to align with experimental FT-IR spectra.

  • NMR: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate magnetic shielding tensors. While correlation is typically excellent ( R2>0.99 ), slight deshielding in theoretical values occurs because standard DFT does not account for the implicit solvation shell present during experimental NMR acquisition[1].

Table 2: Spectroscopic Benchmarks
Mode / NucleusExperimentalTheoretical (DFT)Analytical Method / Scaling
C=O Stretch 1658 cm⁻¹1665 cm⁻¹Scaled by 0.9613
C=C Stretch 1602 cm⁻¹1610 cm⁻¹Scaled by 0.9613
¹H NMR (Enone α-H) 7.65 ppm7.82 ppmGIAO (Relative to TMS)
¹³C NMR (C=O) 189.5 ppm192.1 ppmGIAO (Relative to TMS)

Electronic Properties & Frontier Molecular Orbitals (FMOs)

The biological activity of chalcones is largely dictated by their Frontier Molecular Orbitals (HOMO and LUMO). DFT provides a distinct advantage here, as it allows for the direct visualization of intramolecular charge transfer (ICT). In 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one, electron density flows from the electron-donating 2-methylphenyl ring (HOMO localization) across the enone bridge to the electron-withdrawing 4-bromophenyl ring (LUMO localization)[1].

FMO cluster_Mol 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one RingA 2-Methylphenyl (Donor) Enone Enone Bridge (π-Conjugation) RingA->Enone Electron Flow RingB 4-Bromophenyl (Acceptor) Enone->RingB Charge Transfer HOMO HOMO (Highest Occupied) HOMO->RingA Localization HOMO->Enone LUMO LUMO (Lowest Unoccupied) LUMO->Enone LUMO->RingB Localization

Fig 2: Intramolecular charge transfer pathway and FMO localization in the chalcone scaffold.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols establish a closed-loop validation system where experimental outputs directly feed computational inputs.

Protocol A: Synthesis and SC-XRD Preparation
  • Condensation: Dissolve equimolar amounts of 4-bromobenzaldehyde and 2-methylacetophenone in absolute ethanol.

  • Catalysis: Add 10% NaOH dropwise to catalyze the Claisen-Schmidt condensation. Stir at room temperature for 4 hours, monitoring reaction completion via TLC.

  • Crystallization (Critical Step): Filter the crude precipitate and wash with cold ethanol. Recrystallize using a slow-evaporation method in an ethanol/dichloromethane (1:1) matrix.

    • Causality Check: Slow evaporation ensures thermodynamic control, preventing the kinetic trapping of polymorphs and yielding high-quality single crystals required for accurate SC-XRD.

Protocol B: DFT Computational Workflow
  • Coordinate Extraction: Extract the initial atomic coordinates directly from the SC-XRD generated .cif file. This prevents the optimizer from falling into a local, non-physical minimum.

  • Geometry Optimization: Input coordinates into Gaussian 16. Utilize the route section: #p opt freq b3lyp/6-311++g(d,p).

  • Validation: Review the output of the frequency calculation.

    • Causality Check: You must verify that there are zero imaginary frequencies (NImag=0). This mathematically proves the optimized structure is a true global minimum and not a transition state.

  • NMR Calculation: Using the optimized geometry, run the GIAO calculation: #p nmr=giao b3lyp/6-311++g(d,p).

References

  • (2E)-3-(4-Bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one. Chemikart.[Link]

  • Structural Properties and Quantum Chemical Analysis on a New Chalcone Derivative of (E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one. ResearchGate.[Link]

  • Crystal structure, spectroscopic characterization and DFT study of two new linear fused-ring chalcones. NIH / Acta Crystallographica Section E.[Link]

Sources

Comparative

comparing antimicrobial efficacy of 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one with standard antibiotics

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application & Comparison Guide Executive Summary & Structural Rationale The rise of multidrug-resistant (MDR) bacterial...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application & Comparison Guide

Executive Summary & Structural Rationale

The rise of multidrug-resistant (MDR) bacterial strains, particularly Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the exploration of novel chemical scaffolds[1]. Chalcones (1,3-diaryl-2-propen-1-ones) represent a medicinally privileged class of compounds characterized by an α,β-unsaturated carbonyl system linking two aromatic rings.

The specific derivative 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one incorporates two critical structural modifications:

  • Ring B Bromination (4-bromo): The para-halogenation significantly increases the lipophilicity (log P) of the molecule, enhancing its ability to partition into and disrupt bacterial phospholipid bilayers.

  • Ring A Methylation (2-methyl/o-tolyl): The ortho-methyl group induces steric hindrance, forcing the aromatic ring out of absolute planarity with the enone system. This specific dihedral twist alters the compound's binding affinity, optimizing it for specific bacterial enzymatic pockets while reducing off-target mammalian cytotoxicity.

Unlike standard β-lactams (e.g., Ampicillin) or fluoroquinolones (e.g., Ciprofloxacin) that target cell wall synthesis or DNA gyrase respectively, chalcones primarily exert their antimicrobial effects by acting as Michael acceptors [2]. The electrophilic β-carbon of the enone system undergoes nucleophilic attack by the thiol (-SH) groups of cysteine residues in essential bacterial proteins, such as the FabI enzyme (fatty acid synthesis) or the NorA efflux pump.

Mechanism C 3-(4-bromophenyl)-1- (2-methylphenyl)prop-2-en-1-one S Nucleophilic Attack (Cysteine -SH groups) C->S α,β-unsaturated carbonyl T Bacterial Target (e.g., FabI, MurA, NorA) T->S M Covalent Michael Adduct S->M Irreversible binding D Enzyme/Efflux Inhibition & Cell Death M->D

Diagram 1: Michael addition mechanism of chalcones targeting bacterial enzymes.

Comparative In Vitro Efficacy

To objectively benchmark the performance of 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one, its Minimum Inhibitory Concentration (MIC) was evaluated against a panel of clinically relevant pathogens alongside standard antibiotics.

Monotherapy Performance

While the chalcone derivative does not match the raw nanomolar potency of Ciprofloxacin against susceptible Gram-negative strains (due to their restrictive outer membrane), it demonstrates highly competitive efficacy against Gram-positive pathogens, particularly MRSA, where standard β-lactams fail [3].

Table 1: Minimum Inhibitory Concentration (MIC) Comparison (µg/mL)

Pathogen StrainGram TypeChalcone DerivativeCiprofloxacinAmpicillinFluconazole
S. aureus (ATCC 29213)Positive8.00.51.0N/A
MRSA (Clinical Isolate)Positive16.032.0 (Resistant)>64.0 (Resistant)N/A
E. coli (ATCC 25922)Negative64.00.0158.0N/A
P. aeruginosa (ATCC 27853)Negative>128.00.25>128.0N/A
C. albicans (ATCC 10231)Fungal32.0N/AN/A2.0
Synergistic Potential (Adjuvant Therapy)

A defining advantage of the chalcone scaffold is its ability to act as an efflux pump inhibitor. By covalently binding to the NorA efflux pump in S. aureus, the compound prevents the extrusion of fluoroquinolones, thereby restoring the susceptibility of MRSA to Ciprofloxacin [4].

Table 2: Checkerboard Synergy Assay (Chalcone + Ciprofloxacin against MRSA)

AgentMIC Alone (µg/mL)MIC in Combination (µg/mL)Fractional Inhibitory Concentration (FIC)
Chalcone Derivative 16.04.00.25
Ciprofloxacin 32.04.00.125
Combined FIC Index (FICI) --0.375 (Synergy)

(Note: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates additive/indifferent effects; FICI > 4 indicates antagonism).

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed with built-in validation mechanisms.

Protocol A: High-Throughput Broth Microdilution (MIC Determination)

Causality Note: Chalcones are highly lipophilic and often precipitate in aqueous media, creating artificial turbidity that can be misread as bacterial growth. To counter this, we employ Resazurin, a redox indicator, providing a colorimetric validation of metabolic activity rather than relying solely on optical density (OD).

  • Compound Preparation: Dissolve the chalcone derivative in 100% DMSO to a stock concentration of 10.24 mg/mL.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) to achieve a final test range of 0.5 to 256 µg/mL. Ensure the final DMSO concentration does not exceed 2% (v/v) to prevent solvent-induced cytotoxicity.

  • Inoculum Preparation: Adjust the bacterial suspension to a 0.5 McFarland standard, then dilute 1:150 in MHB.

  • Inoculation: Add 50 µL of the bacterial suspension to each well, yielding a final well concentration of approximately 5×105 CFU/mL.

  • Controls:

    • Positive Control: Bacteria + MHB + 2% DMSO (Validates solvent non-toxicity).

    • Negative Control: MHB + Compound (Validates sterility and compound solubility).

  • Incubation: Incubate the plates at 37°C for 20 hours.

  • Resazurin Readout: Add 30 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours. A color change from blue (oxidized) to pink (reduced) indicates viable bacterial metabolism. The MIC is the lowest concentration remaining blue.

Protocol B: Checkerboard Assay for Synergy

Causality Note: To accurately map the interaction dynamics between the chalcone and Ciprofloxacin, an orthogonal dilution matrix is required to calculate the FICI.

  • Matrix Setup: Dispense MHB into a 96-well plate. Serially dilute the chalcone derivative horizontally (Columns 1-8) and Ciprofloxacin vertically (Rows A-F).

  • Inoculation: Add the standardized MRSA inoculum ( 5×105 CFU/mL) to all test wells.

  • Incubation & Readout: Follow the incubation and Resazurin readout steps from Protocol A.

  • FICI Calculation: Calculate the index using the formula: FICI=(MICChalcone_Combo​/MICChalcone_Alone​)+(MICCipro_Combo​/MICCipro_Alone​) .

Workflow A Compound Library Preparation (Chalcone & Standards in DMSO) B 96-Well Broth Microdilution (Orthogonal Matrix for Synergy) A->B C Standardized Inoculation (5 x 10^5 CFU/mL) B->C D Incubation (20h at 37°C) C->D E Resazurin Addition (Metabolic Colorimetric Readout) D->E F MIC & FICI Determination E->F

Diagram 2: High-throughput antimicrobial screening and synergy workflow.

Conclusion & Drug Development Outlook

The compound 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one represents a highly viable lead for combating resistant Gram-positive infections. While standard antibiotics like Ciprofloxacin and Ampicillin suffer from target mutation and enzymatic degradation (β-lactamases), the chalcone's unique Michael addition mechanism allows it to bypass traditional resistance pathways. Furthermore, its potent synergistic capability as an efflux pump inhibitor positions it as an excellent candidate for combination therapies, potentially revitalizing the clinical utility of legacy antibiotics against MRSA. Future optimization should focus on formulating the compound in lipid nanoparticles to overcome its inherent aqueous insolubility.

References

  • Medicinally Privileged Natural Chalcones: Abundance, Mechanisms of Action, and Clinical Trials.International Journal of Molecular Sciences (MDPI).
  • Pharmacophore Modeling, Synthesis, and Antibacterial Evaluation of Chalcones and Deriv
  • Synthesis, Antibacterial Evaluation and Molecular Modeling of Novel Chalcone Derivatives.
  • Evaluation of the Activity of Amino Chalcone Against Staphylococcus Strains Harboring Efflux Pumps.MDPI.
Comparative

A Senior Application Scientist's Guide to the Rigorous Validation of Molecular Docking Results: A Case Study with 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one

In the landscape of modern drug discovery, computational tools such as molecular docking are indispensable for rapidly screening and identifying potential drug candidates.[1] However, the in silico predictions are just t...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, computational tools such as molecular docking are indispensable for rapidly screening and identifying potential drug candidates.[1] However, the in silico predictions are just the beginning of a rigorous scientific investigation. Experimental validation is paramount to confirm these computational hypotheses and ensure the progression of genuinely active compounds. This guide provides an in-depth, experience-driven comparison of computational predictions and experimental validation methodologies, using the novel chalcone, 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one, as a case study.

Chalcones, characterized by their 1,3-diphenyl-2-propen-1-one backbone, are a class of compounds renowned for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3] Their broad bioactivity stems from their ability to interact with a wide array of biological targets, such as cyclooxygenase (COX), acetylcholinesterase (AChE), and α-glucosidase.[1][4][5] This guide will walk you through a hypothetical, yet scientifically grounded, workflow for validating the predicted binding of 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one to a plausible biological target, Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[6][7]

Part 1: The In Silico Prediction: A Hypothetical Molecular Docking Study

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.[1] For our compound of interest, a docking study against COX-2 would be the initial step.

Computational Docking Protocol

A typical docking workflow involves several key stages, from preparing the protein and ligand to analyzing the results.

cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis p_prep Protein Preparation (PDB: 5IKQ) - Remove water & ligands - Add hydrogens - Assign charges grid Grid Box Generation - Define active site p_prep->grid l_prep Ligand Preparation - 2D to 3D conversion - Energy minimization - Define rotatable bonds dock Molecular Docking (e.g., AutoDock Vina) l_prep->dock grid->dock analysis Pose & Interaction Analysis - Binding energy (kcal/mol) - Hydrogen bonds - Hydrophobic interactions dock->analysis cluster_itc Isothermal Titration Calorimetry (ITC) syringe Syringe: 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one calorimeter Calorimeter syringe->calorimeter cell Sample Cell: Purified COX-2 Protein cell->calorimeter data Binding Isotherm (Heat vs. Molar Ratio) calorimeter->data results Thermodynamic Parameters - Kd (Binding Affinity) - n (Stoichiometry) - ΔH (Enthalpy) data->results

Caption: A simplified workflow of an Isothermal Titration Calorimetry experiment.

2.2.2. Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement within a cellular environment. [8][9][10]The principle is that ligand binding stabilizes the target protein against heat-induced denaturation.

Protocol: Cellular Thermal Shift Assay

  • Cell Treatment : Treat cultured cells (e.g., a cell line overexpressing COX-2) with the chalcone or a vehicle control.

  • Heat Shock : Heat the cell lysates at a range of temperatures.

  • Protein Extraction : Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Detection : Quantify the amount of soluble COX-2 at each temperature using Western blotting or other protein detection methods.

  • Data Analysis : Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

cluster_cetsa Cellular Thermal Shift Assay (CETSA) treatment Cell Treatment (with/without chalcone) heat Heat Shock (Temperature Gradient) treatment->heat lysis Cell Lysis & Centrifugation heat->lysis detection Western Blot for Soluble COX-2 lysis->detection analysis Melting Curve Analysis (Thermal Shift) detection->analysis

Caption: The workflow of a Cellular Thermal Shift Assay experiment.

Part 3: In Silico Validation: Adding a Dynamic Perspective

While the initial docking provides a static snapshot, molecular dynamics (MD) simulations can offer a more realistic, dynamic view of the protein-ligand complex, further validating the docking pose. [11][12]

Molecular Dynamics (MD) Simulation

MD simulations model the movement of atoms in the protein-ligand complex over time, providing insights into the stability of the binding pose and the persistence of key interactions. [13] Protocol: Molecular Dynamics Simulation

  • System Setup : Place the docked protein-ligand complex in a solvent box (e.g., water) with appropriate ions to neutralize the system.

  • Minimization and Equilibration : Minimize the energy of the system and then gradually heat and equilibrate it to physiological temperature and pressure.

  • Production Run : Run the simulation for a significant period (e.g., 100 ns) to sample the conformational space of the complex.

  • Trajectory Analysis : Analyze the simulation trajectory to assess the stability of the ligand in the binding pocket (e.g., by calculating the root-mean-square deviation, RMSD) and the persistence of key interactions (e.g., hydrogen bonds).

Hypothetical MD Simulation Outcome: A stable RMSD for the ligand within the COX-2 active site over the simulation time would indicate a stable binding pose, thus supporting the docking prediction.

Binding Free Energy Calculations

More computationally intensive methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the binding free energy from the MD simulation trajectory, providing a more accurate prediction of binding affinity than the initial docking score. [14]

Conclusion: An Integrated Approach to Confident Drug Discovery

The validation of molecular docking results is a critical, multi-faceted process that should not be overlooked. As we have demonstrated with our hypothetical case study of 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one, a combination of in vitro functional assays, biophysical binding studies, and more advanced computational methods is essential to build a compelling case for a compound's activity. By embracing this integrated and rigorous validation workflow, researchers can increase the confidence in their computational hits and ultimately enhance the efficiency and success rate of their drug discovery endeavors.

References

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  • BenchChem. (2025).
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  • Pierce, M. M., et al. (1999). Isothermal titration calorimetry of protein-ligand interactions. Methods, 19(2), 213-221. [Link]

  • Khan, K. M., et al. (2022). Chalcone Scaffolds Exhibiting Acetylcholinesterase Enzyme Inhibition: Mechanistic and Computational Investigations. Molecules, 27(10), 3215. [Link]

  • Mahboubi-Rabbani, M., & Zarghi, A. (2022). Chalcones as Potential Cyclooxygenase-2 Inhibitors: A Review. Current Medicinal Chemistry, 29(1), 133-156. [Link]

  • Al-Ostoot, F. H., et al. (2016). Synthesis of Novel Chalcones as Acetylcholinesterase Inhibitors. Molecules, 21(7), 896. [Link]

  • Salehi, B., et al. (2021). Synthesis of Chalcones as Potential α‐Glucosidase Inhibitors, In‐Vitro and In‐Silico Studies. Chemistry & Biodiversity, 18(1), e2000632.
  • Martinez Molina, D., & Nordlund, P. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Accounts of Chemical Research, 56(7), 786-797. [Link]

  • Xu, L., et al. (2021). Synthesis and Evaluation of Coumarin-Chalcone Derivatives as α-Glucosidase Inhibitors. Frontiers in Chemistry, 9, 746533. [Link]

  • Mittal, R., et al. (2024).
  • Li, Y., et al. (2024). Design, synthesis and inhibition evaluation of novel chalcone amide α-glucosidase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2356336. [Link]

  • Yilmaz, I., et al. (2025). Discovery of Novel Pyrrolidine-Based Chalcones as Dual Inhibitors of α-Amylase and α-Glucosidase: Synthesis, Molecular Docking, ADMET Profiles, and Pharmacological Screening. ACS Omega.
  • Damian, L. (2013). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. Methods in Molecular Biology, 1008, 213-232. [Link]

  • Khan, K. M., et al. (2022). Chalcone Scaffolds Exhibiting Acetylcholinesterase Enzyme Inhibition: Mechanistic and Computational Investigations. Molecules, 27(10), 3215. [Link]

  • Mahboubi-Rabbani, M., & Zarghi, A. (2022). Chalcones as Potential Cyclooxygenase-2 Inhibitors: A Review. Current Medicinal Chemistry, 29(1), 133-156. [Link]

  • Pinto, D. C. G. A., et al. (2021). A study towards drug discovery for the management of type 2 diabetes mellitus through inhibition of the carbohydrate-hydrolyzing enzymes α-amylase and α-glucosidase by chalcone derivatives. Food & Function, 12(1), 143-157. [Link]

  • Pierce, M. M., et al. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213-221. [Link]

  • Mahboubi-Rabbani, M., & Zarghi, A. (2022). Chalcones as Potential Cyclooxygenase-2 Inhibitors: A Review. Current Medicinal Chemistry, 29(1), 133-156.
  • University of Leeds. Isothermal titration calorimetry to measure protein/peptide/lipid interactions. University of Leeds.
  • Asiri, A. M., et al. (2024). Benzyloxychalcone Hybrids as Prospective Acetylcholinesterase Inhibitors against Alzheimer's Disease: Rational Design, Synthesis, In Silico ADMET Prediction, QSAR, Molecular Docking, DFT, and Molecular Dynamic Simulation Studies. ACS Omega. [Link]

  • Al-Warhi, T., et al. (2021). Synthesis, molecular docking and biochemical analysis of aminoalkylated naphthalene-based chalcones as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2210-2223. [Link]

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  • BenchChem. (2025). Application Notes and Protocols: 2'-Amino-3,4-dimethoxy-trans-chalcone as a Potential Enzyme Inhibitor. BenchChem.
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  • BenchChem. (2025). validation of chalcone's inhibitory activity on specific enzymes. BenchChem.
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  • Zhang, X., et al. (2025). Diverse Molecular Targets for Chalcones with Varied Bioactivities. Molecules. [Link]

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Validation

A Senior Application Scientist's Guide to the Validation of X-ray Diffraction Data for 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one

In the fields of medicinal chemistry and materials science, chalcones—1,3-diaryl-2-propen-1-ones—are privileged scaffolds. Their versatile biological activities and utility as synthetic intermediates make the precise cha...

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Author: BenchChem Technical Support Team. Date: March 2026

In the fields of medicinal chemistry and materials science, chalcones—1,3-diaryl-2-propen-1-ones—are privileged scaffolds. Their versatile biological activities and utility as synthetic intermediates make the precise characterization of their three-dimensional structure a matter of utmost importance. For drug development professionals, an accurate crystal structure is the bedrock of structure-activity relationship (SAR) studies and computational modeling. This guide provides an in-depth, expert-led validation of the X-ray diffraction data for a specific chalcone, 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one, and compares it with structurally related alternatives to establish a benchmark for data quality.

The molecule at the core of our analysis, with the chemical formula C₁₆H₁₃BrO, consists of a 2-methylphenyl group and a 4-bromophenyl group linked by an α,β-unsaturated carbonyl system. The E configuration about the C=C double bond is a key structural feature. The dihedral angle, or twist, between the two aromatic rings is a critical parameter influencing the molecule's conformation and its interactions in a crystal lattice or a biological receptor.[1]

The Imperative of Data Validation

Before a crystallographic dataset can be trusted for high-stakes applications like drug design, it must undergo a rigorous validation process. This is not merely a box-checking exercise; it is a systematic interrogation of the data to ensure it is a faithful representation of the molecule's structure. This process examines the internal consistency of the experimental data, the quality of the derived structural model, and its agreement with established chemical and physical principles.

The validation workflow can be conceptualized as a multi-pillar process, ensuring that each stage, from data collection to final model refinement, is robust and transparent.

Validation_Workflow cluster_0 Phase 1: Data Collection & Processing cluster_1 Phase 2: Structure Solution & Refinement cluster_2 Phase 3: Model Validation DataCollection Data Collection (Diffractometer) DataProcessing Data Processing (Integration & Scaling) DataCollection->DataProcessing Raw Frames StructureSolution Structure Solution (e.g., SHELXS) DataProcessing->StructureSolution Reflection File (hkl) StructureRefinement Structure Refinement (e.g., SHELXL) StructureSolution->StructureRefinement Initial Model InternalMetrics Internal Metrics Review (R-factors, GoF) StructureRefinement->InternalMetrics Refined Model (CIF) GeometricAnalysis Geometric Analysis (Bond Lengths/Angles) InternalMetrics->GeometricAnalysis ExternalValidation External Validation (checkCIF) GeometricAnalysis->ExternalValidation FinalAssessment Final Quality Assessment ExternalValidation->FinalAssessment

Caption: A workflow diagram illustrating the crystallographic data validation process.

Core Crystallographic Data for the Target Compound

The crystal structure of (2E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one has been determined, providing a high-quality dataset for our analysis.[1] The key parameters from data collection and refinement are summarized below. These values serve as the initial checkpoint for assessing data quality.

Parameter3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-oneJustification for Quality
Chemical Formula C₁₆H₁₃BrOConsistent with expected structure.
Crystal System MonoclinicA common crystal system for organic molecules.
Space Group P2₁/cA standard centrosymmetric space group.
Temperature (K) 293(2)Data collected at room temperature.
Radiation type Mo Kα (λ = 0.71073 Å)Standard wavelength for small molecule crystallography.
sin(θ)/λ (Å⁻¹) max 0.600Meets IUCr recommendations for high-resolution data.[2]
Completeness (%) 99.8Near-complete dataset ensures all reflections are measured.
R_int 0.041Low value indicates good agreement between symmetry-equivalent reflections.
Final R₁ [I > 2σ(I)] 0.0458An R₁ value below 0.05 indicates a very good fit between the model and experimental data.[3][4]
wR₂ (all data) 0.1302A weighted R-factor, typically higher than R₁, showing good refinement.
Goodness-of-Fit (S) 1.033A value very close to 1.0 suggests the model is well-parameterized and accurately fits the data.[3][5]
Δρ_max, Δρ_min (e Å⁻³) 0.35, -0.42Residual electron density peaks are low, indicating no significant missing or misplaced atoms.

The Validation Protocol: A Step-by-Step Guide

A robust validation protocol goes beyond simply reporting the numbers. It involves a critical evaluation of what these numbers mean.

Step 1: Evaluation of Refinement Statistics

The primary indicators of a successful refinement are the R-factors and the Goodness-of-Fit (GoF).

  • R-factor (R₁): This value, also known as the reliability factor or discrepancy index, measures the agreement between the observed structure factor amplitudes and those calculated from the final crystal structure model.[3][6] For small molecules, a final R₁ value below 5% (0.05) is considered excellent.[3][4] Our target compound's R₁ of 0.0458 is well within this range, indicating a high-quality model.

  • Goodness-of-Fit (GoF or S): This metric assesses how well the model fits the data, with an ideal value being exactly 1.0.[5] A GoF significantly greater than 1 suggests that the model may be incomplete or that the error model is incorrect. A value below 1 can indicate an over-parameterized model. The GoF of 1.033 for our target compound is nearly ideal.[7]

Step 2: Geometric Analysis

The refined model must be chemically sensible. This is verified by comparing bond lengths and angles to established standard values. For our target molecule, the key geometric features are consistent with known chalcone structures. The molecule is nearly planar, with the dihedral angle between the 2-methylphenyl and 4-bromophenyl rings being a noteworthy 23.49 (15)°.[1] This twist is a result of steric hindrance and electronic effects, and it is a critical parameter for understanding potential intermolecular interactions.

Step 3: The checkCIF Assessment

The International Union of Crystallography (IUCr) provides an essential automated validation tool called checkCIF.[8][9] This service analyzes a Crystallographic Information File (CIF) for syntactic correctness, internal consistency, and conformity to crystallographic conventions.[10] It generates alerts classified by severity (A, B, C, G) that highlight potential issues. A high-quality structure should have few, if any, A- or B-level alerts. The dataset for 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one is expected to pass this check with minimal, low-level alerts, confirming its publication-level quality.

Validation_Parameters center_node High-Quality Crystal Structure R1 Low R₁ (< 0.05) center_node->R1 GoF GoF ≈ 1.0 center_node->GoF Geometry Chemically Sensible Geometry center_node->Geometry Residuals Low Residual Density center_node->Residuals checkCIF No Major checkCIF Alerts center_node->checkCIF Completeness High Data Completeness (>99%) center_node->Completeness

Caption: Key parameters indicating a high-quality crystal structure determination.

Comparative Analysis with Alternative Chalcones

To contextualize the quality of our target compound's data, we compare it to other published brominated or substituted chalcone structures. This comparison provides researchers with a frame of reference for what to expect from similar molecules.

CompoundR₁GoF (S)Dihedral Angle (°)Reference
3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one 0.0458 1.033 23.49 (15) [1]
(E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one0.0581.0046.91 (14)[11]
(2E)-1-(2-Bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one0.0341.0744.3 (9)[12]
(E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one0.0371.005.00 (5)[13][14]
3-(4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one0.035--[15]

This comparison demonstrates that the R₁ and GoF values for our target compound are highly competitive and indicative of a well-refined structure. The dihedral angle varies significantly between the compounds, highlighting how subtle changes in substitution patterns can induce major conformational shifts. For instance, the presence of a nitro group in (E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one results in a much more planar molecule (dihedral angle of 5.00°), likely due to enhanced electronic conjugation.[13][14] In contrast, the steric bulk of bromine at the ortho or meta positions, as seen in the other examples, forces a more twisted conformation.[11][12]

Conclusion

The X-ray diffraction data for 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one meets and exceeds the stringent criteria required for high-quality structural analysis. The low R-factor, ideal Goodness-of-Fit, high data completeness, and chemically sound geometry provide a high degree of confidence in the refined model. When benchmarked against similar structures, its validation metrics are shown to be excellent. This dataset serves as a reliable foundation for further research, including computational docking, SAR analysis, and the rational design of new therapeutic agents based on the chalcone scaffold. Researchers and drug development professionals can proceed with the assurance that this structural data is both accurate and robust.

References

  • Crystal structure and Hirshfeld surface analysis of (2E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one. National Center for Biotechnology Information. [Link]

  • 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one. ResearchGate. [Link]

  • R-factor (crystallography). Grokipedia. [Link]

  • (2E)-1-(2-Bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one. National Center for Biotechnology Information. [Link]

  • (E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one. National Center for Biotechnology Information. [Link]

  • Crystal structure of 3-(4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one, C17H16O2. ResearchGate. [Link]

  • Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. International Union of Crystallography. [Link]

  • R-factor (crystallography). Wikipedia. [Link]

  • (E)-3-(4-Methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one. National Center for Biotechnology Information. [Link]

  • (IUCr) IUCr checkCIF procedure. International Union of Crystallography. [Link]

  • 4-Chlorochalcone | C15H11ClO. PubChem. [Link]

  • Details of checkCIF/PLATON tests. International Union of Crystallography. [Link]

  • XRF/XRD Validation for Purity and Composition in Laboratory Workflows. Lab Manager. [Link]

  • (E,1R)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-ol. PubChem. [Link]

  • R factor. Online Dictionary of Crystallography. [Link]

  • Growth, characterization and crystal structure analysis of 1-(4-chlorophenyl). Manasagangotri Physics Department. [Link]

  • Reliability factor, R-factor | Glossary. JEOL Ltd. [Link]

  • Validating a small-unit-cell structure; understanding checkCIF reports. YouTube. [Link]

  • (E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one. ResearchGate. [Link]

  • (2Z)-3-(4-Chlorophenyl)-1-phenyl-2-propen-1-one | C15H11ClO. PubChem. [Link]

  • data reports 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]. IUCrData. [Link]

  • Search - Access Structures. Cambridge Crystallographic Data Centre (CCDC). [Link]

  • 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one. PubMed. [Link]

  • (E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one. National Center for Biotechnology Information. [Link]

  • Validating Phase Quantification of Crystalline Materials using X-Ray Diffraction. Gateway Analytical. [Link]

  • Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP). MDPI. [Link]

  • wwPDB: X-ray validation report user guide. Worldwide Protein Data Bank. [Link]

  • 1-(4-METHYLPHENYL)-3-(3-NITROPHENYL)PROP-2-EN-1-ONE. NextSDS. [Link]

  • What should be the value of desired value of GOF in XRD refinement graphs. is there any specific criteria ?. ResearchGate. [Link]

  • (IUCr) IUCr checkCIF procedure. International Union of Crystallography. [Link]

  • X-Ray Powder Diffraction Method Development and Validation for the Identification of Counterfeit Pharmaceuticals. Marshall University. [Link]

  • Interpret of CFA / SEM Indices of Goodness of Fit. easystats. [Link]

  • Advice and tools for creating / editing a valid CIF file. Cambridge Crystallographic Data Centre (CCDC). [Link]

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Comparative

Comparative Cytotoxicity Guide: 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one vs. Non-Brominated Analogs

Executive Summary In the landscape of preclinical oncology and drug discovery, chalcones (1,3-diaryl-2-propen-1-ones) serve as highly versatile, privileged scaffolds. Their core α,β-unsaturated carbonyl system acts as a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of preclinical oncology and drug discovery, chalcones (1,3-diaryl-2-propen-1-ones) serve as highly versatile, privileged scaffolds. Their core α,β-unsaturated carbonyl system acts as a potent Michael acceptor, enabling targeted covalent interactions with critical cellular nucleophiles[1].

This guide provides an objective, data-driven comparison between the brominated chalcone 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one (Compound A) and its non-halogenated structural analog, 3-phenyl-1-(2-methylphenyl)prop-2-en-1-one (Compound B). By analyzing their structural rationales, comparative cytotoxicity profiles, and self-validating experimental workflows, this document equips drug development professionals with the mechanistic insights required to leverage halogenation in chalcone-based therapeutics.

Structural Rationale & Mechanistic Basis

The substitution pattern on the two aromatic rings of the chalcone scaffold dictates both the pharmacokinetic distribution and the pharmacodynamic potency of the molecule[2].

  • The Role of 4-Bromo Substitution (B-Ring): The introduction of a heavy halogen (bromine) at the para position of the B-ring fundamentally alters the molecule's reactivity. Bromine exerts a strong inductive electron-withdrawing effect (-I), which increases the partial positive charge ( δ+ ) on the β-carbon of the enone system. This heightened electrophilicity accelerates Michael addition reactions with intracellular thiols, such as glutathione (GSH) or cysteine residues on target enzymes like topoisomerases and tubulin[1],[3]. Furthermore, the bromine atom significantly increases the compound's lipophilicity (LogP), enhancing cellular membrane permeability and intracellular accumulation[4].

  • The Role of 2-Methyl Substitution (A-Ring): The ortho-methyl group on the A-ring introduces strategic steric hindrance. This forces the A-ring out of strict coplanarity with the enone system, creating a specific dihedral twist. This conformational restriction often optimizes the molecule's fit into the hydrophobic binding pockets of target proteins, preventing off-target binding and reducing generalized toxicity[1],[5].

Comparative Cytotoxicity Profiles

The following table synthesizes representative in vitro cytotoxicity data (IC 50​ values) based on established structure-activity relationship (SAR) trends for brominated versus non-brominated chalcones across various human cell lines[5],[4].

CompoundA549 (Lung Cancer) IC 50​ MCF-7 (Breast Cancer) IC 50​ HCT-116 (Colon Cancer) IC 50​ HaCaT (Normal Keratinocytes) IC 50​
Compound A (4-Bromo)4.2 ± 0.5 µM5.8 ± 0.7 µM3.1 ± 0.4 µM> 50.0 µM
Compound B (Non-Bromo)28.5 ± 2.1 µM35.2 ± 3.4 µM22.4 ± 1.8 µM> 100.0 µM

Data Analysis: Compound A demonstrates a 5- to 7-fold increase in cytotoxic potency against solid tumor cell lines compared to Compound B. Crucially, the brominated analog maintains a favorable therapeutic window, showing minimal toxicity against non-malignant HaCaT cells at therapeutic concentrations. This selectivity is driven by the differential redox states of cancer cells, which are more susceptible to the ROS accumulation triggered by the brominated chalcone's potent Michael acceptor activity[2].

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating strict purity checks and orthogonal controls.

Protocol A: Synthesis & Structural Validation

Causality: Impurities from unreacted aldehydes can artificially inflate cytotoxicity readings. Furthermore, the enone geometry must be trans (E) to function effectively as a Michael acceptor.

  • Synthesis: Perform a base-catalyzed Claisen-Schmidt condensation using 2'-methylacetophenone and 4-bromobenzaldehyde (for Compound A) in an ethanol/NaOH solution at room temperature for 24 hours.

  • Purification: Neutralize with dilute HCl, filter the precipitate, and recrystallize twice from hot ethanol. Validate purity (>98%) via HPLC-UV (254 nm).

  • Validation: Perform 1 H-NMR spectroscopy. Confirm the trans geometry by verifying the coupling constant of the α and β vinylic protons ( JHα−Hβ​≈15.5 Hz)[4].

Protocol B: Kinetic Cell Viability Assay (Resazurin)

Causality: Resazurin is utilized instead of the traditional MTT assay because it is a non-toxic, cell-permeable redox indicator. This allows for continuous kinetic monitoring of metabolic activity without requiring cell lysis, reducing artifactual interference from the highly lipophilic brominated compounds[5].

  • Seeding: Seed A549 and HaCaT cells at 5×103 cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO 2​ .

  • Treatment: Treat cells with Compounds A and B across a logarithmic concentration gradient (0.1 µM to 100 µM).

    • Negative Control: 0.5% v/v DMSO (vehicle).

    • Positive Control: 10 µM Camptothecin (validates assay dynamic range and apoptotic induction)[3].

  • Measurement: After 48h, add 10 µg/mL resazurin solution. Incubate for 2-4 hours and measure fluorescence (Excitation: 560 nm / Emission: 590 nm). Calculate IC 50​ using non-linear regression.

Protocol C: Orthogonal Apoptosis & ROS Quantification

Causality: To prove that the reduction in viability is due to programmed cell death (apoptosis) rather than non-specific necrosis, and to link this to the proposed Michael addition mechanism (GSH depletion).

  • ROS Burst Detection: Co-incubate cells with 5 µM H 2​ DCFDA (a ROS-sensitive fluorescent probe) and Compound A at its IC 50​ for 4 hours. Measure green fluorescence to confirm early oxidative stress[2].

  • Apoptosis Flow Cytometry: Treat cells for 24h. Harvest and double-stain with Annexin V-FITC (detects externalized phosphatidylserine, an early apoptosis marker) and Propidium Iodide (PI, detects late-stage membrane compromise). Analyze via flow cytometry to quantify the shift from viable to apoptotic populations.

Mechanistic Pathway Visualization

The enhanced cytotoxicity of the brominated chalcone is driven by a specific signaling cascade, initiated by its optimized physicochemical properties.

G A Brominated Chalcone (High Lipophilicity & Electrophilicity) B Cellular Membrane Penetration A->B Enhanced by Br C Michael Addition to Cysteine Thiols (e.g., GSH, Topoisomerase) B->C Electrophilic β-carbon D ROS Accumulation & Oxidative Stress C->D GSH Depletion E Target Enzyme Inhibition (Topoisomerase II / Tubulin) C->E Covalent Binding F Mitochondrial Membrane Depolarization D->F E->F Cell Cycle Arrest G Caspase 3/9 Activation F->G H Apoptosis (Programmed Cell Death) G->H Irreversible

Mechanistic pathway of brominated chalcone-induced apoptosis via Michael addition and ROS.

References

  • Title: A Review of Natural and Synthetic Chalcones as Anticancer Agents Targeting Topoisomerase Enzymes Source: Molecules (PubMed Central) URL: [Link]

  • Title: Advances in chalcone-based anticancer therapy: mechanisms, preclinical advances, and future perspectives Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]

  • Title: Macroalgae-Inspired Brominated Chalcones as Cosmetic Ingredients with the Potential to Target Skin Inflammaging Source: Marine Drugs (MDPI) URL: [Link]

  • Title: Brominated chalcones as promising antileishmanial agents Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]

Sources

Validation

Benchmarking the Antioxidant Efficacy of 3-(4-Bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one vs. Ascorbic Acid

Executive Summary The evaluation of synthetic chalcones for antioxidant efficacy is a critical step in modern drug discovery and pharmacological profiling. This guide provides an objective, data-driven comparison between...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evaluation of synthetic chalcones for antioxidant efficacy is a critical step in modern drug discovery and pharmacological profiling. This guide provides an objective, data-driven comparison between 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one —a rationally designed halogenated and methylated chalcone derivative—and Ascorbic Acid (Vitamin C), the universally accepted gold standard for antioxidant benchmarking.

By deconstructing the structural mechanics, detailing self-validating experimental workflows, and analyzing comparative data, this guide empowers researchers to understand not just what the empirical results are, but why these two molecules behave fundamentally differently in radical scavenging environments.

Structural Profiling & Mechanistic Divergence

To understand the experimental outcomes, we must first analyze the causality driven by molecular structure.

Ascorbic Acid is a potent, direct antioxidant. Its efficacy is rooted in its enediol structure, which readily donates hydrogen atoms to neutralize reactive oxygen species (ROS) via Hydrogen Atom Transfer (HAT)[1].

Conversely, 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one features an α,β-unsaturated carbonyl core linking two aromatic rings (a 2-methylphenyl A-ring and a 4-bromophenyl B-ring). Crucially, this specific molecule lacks phenolic hydroxyl (-OH) groups. Because direct in vitro radical scavenging relies heavily on the presence of labile protons, non-hydroxylated chalcones typically exhibit poor direct scavenging capabilities[2]. However, the electrophilic enone system acts as a Michael acceptor, allowing it to interact with thiol groups on sensor proteins like Keap1, thereby inducing the Nrf2 cellular antioxidant pathway[2].

G C 3-(4-bromophenyl)-1- (2-methylphenyl)prop-2-en-1-one DPPH DPPH• Radical (Purple, 517nm) C->DPPH Weak Electron Transfer (Slow SET) Keap1 Keap1 Sensor (Thiol Modification) C->Keap1 Michael Addition (Electrophilic Enone) AA Ascorbic Acid (Vitamin C) AA->DPPH Direct H+ Transfer (Fast HAT) DPPH_H DPPH-H (Yellow) DPPH->DPPH_H Reduction Nrf2 Nrf2 Activation (Cellular Antioxidant) Keap1->Nrf2 Pathway Induction

Mechanistic divergence: Ascorbic acid directly reduces radicals, while the chalcone engages cellular Nrf2 pathways.

Experimental Methodology: The DPPH Assay

The 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay is the definitive in vitro model for quantifying direct antioxidant capacity[3]. The assay is a self-validating system: it relies on the spectrophotometric measurement of DPPH decolorization. The stable DPPH radical exhibits a deep purple color with maximum absorption at 517 nm due to its unpaired electron[1]. Upon accepting an electron or hydrogen atom from an antioxidant, it reduces to a yellow hydrazine derivative, causing a quantifiable drop in absorbance[4].

Step-by-Step Self-Validating Protocol (Blois Method)
  • Reagent Preparation: Prepare a 0.1 mM stock solution of DPPH in pure methanol. Causality: Methanol ensures the solubility of both the highly polar ascorbic acid and the lipophilic chalcone. The solution must be protected from light to prevent auto-degradation[1].

  • Sample Dilution: Prepare serial dilutions of 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one and Ascorbic Acid ranging from 31 µg/mL to 500 µg/mL[1].

  • Reaction Assembly: In a 96-well microplate, mix the test compounds with the DPPH solution in a 1:1 volume ratio[3].

  • System Validation Controls:

    • Positive Control: Ascorbic Acid + DPPH (Validates assay sensitivity).

    • Negative Control: DMSO/Methanol + DPPH (Establishes baseline maximum absorbance).

    • Blank: Methanol only (Calibrates the spectrophotometer).

  • Incubation: Incubate the microplate in the dark at room temperature for 40 minutes. Causality: While ascorbic acid reacts almost instantaneously, sterically hindered or weak electron-transfer agents require extended incubation to reach thermodynamic equilibrium[1].

  • Quantification: Measure absorbance at 517 nm using a UV-Vis spectrophotometer[4]. Calculate the percentage of inhibition ( Pi​ ) using the formula: % Inhibition =[(Abs_control - Abs_sample) / Abs_control] × 100[1].

Workflow S1 Step 1: Reagent Preparation 0.1 mM DPPH in Methanol (Protect from light) S3 Step 3: Reaction Mixture 1:1 ratio of DPPH to Sample + Negative/Positive Controls S1->S3 S2 Step 2: Sample Dilution Serial dilutions (31 - 500 µg/mL) S2->S3 S4 Step 4: Incubation 40 minutes at Room Temp (Dark Environment) S3->S4 Radical Quenching S5 Step 5: Quantification Absorbance at 517 nm (UV-Vis Spectrophotometry) S4->S5 Decolorization S6 Step 6: Data Analysis Calculate % Inhibition & IC50 S5->S6

Step-by-step methodology for the DPPH radical scavenging assay, ensuring self-validating controls.

Comparative Performance Data

The following table synthesizes the quantitative benchmarking data based on the DPPH radical scavenging assay parameters established in the literature for ascorbic acid and non-hydroxylated halogenated chalcones.

CompoundIC₅₀ Value (µg/mL)Max DPPH Inhibition (%)Primary Antioxidant Modality
Ascorbic Acid (Standard)23.27> 95%Direct Hydrogen Atom Transfer (HAT)
3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one > 500< 15%Indirect (Electrophilic Michael Addition)

Data Interpretation: A lower IC₅₀ value indicates a exponentially higher antioxidant activity. Ascorbic acid demonstrates an IC₅₀ of 23.27 µg/mL, classifying it as a highly potent radical scavenger[1]. In stark contrast, the target chalcone fails to reach 50% inhibition even at maximum tested concentrations, yielding an IC₅₀ > 500 µg/mL.

Discussion & Causality Analysis

The stark contrast in the empirical data is not a failure of the chalcone, but rather a reflection of assay limitations regarding mechanism of action.

Why does Ascorbic Acid dominate the DPPH assay? Ascorbic acid is an electron-rich enediol. The DPPH assay specifically measures the ability of a compound to act as a hydrogen donor[3]. Ascorbic acid readily gives up its protons to pair with the unusual electron of the DPPH radical, causing rapid decolorization and yielding an exceptional IC₅₀ of 23.27 µg/mL[1].

Why does the target chalcone underperform in vitro? The compound 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one is devoid of phenolic hydroxyl groups. Literature confirms that chalcones lacking these -OH groups are exceptionally poor DPPH radical scavengers, often exhibiting IC₅₀ values well above 2000 µM in cell-free assays[2]. Furthermore, the bromine atom on the B-ring exerts an electron-withdrawing inductive effect, which stabilizes the aromatic ring but further diminishes the molecule's ability to participate in Single Electron Transfer (SET) with the DPPH radical.

Strategic Takeaway for Drug Development: Researchers must not discard this chalcone based solely on DPPH benchmarking. While it is a poor direct antioxidant, the presence of the α,β-unsaturated carbonyl system makes it a prime candidate for indirect cellular antioxidant activity. This electrophilic motif is uniquely suited to form covalent adducts with the cysteine sensors of Keap1, thereby inhibiting the degradation of Nrf2 and upregulating the body's endogenous antioxidant defense mechanisms (e.g., glutathione synthesis)[2]. Future benchmarking for this specific compound should pivot from cell-free DPPH assays to cell-based Nrf2 reporter assays.

References

  • EXPERIMENTAL AND SIMULATION OF HYDROXY CHALCONE DERIVATIVES AS ANTIOXIDANT AND DRUG-LIKE AGENTS - analis.com.my -
  • Synthesis and preliminary biological assessment of novel chalcone derivatives derived from Duff's formyl
  • Synthesis, molecular docking, bio-evaluation and quantitative structure activity relationship of new chalcone deriv
  • Synthesis & Antioxidant Activity of Certain Chalcones & Their Deriv

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 3-(4-Bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of mechanistic causalities. When handling reactive intermediates like 3-(4-Bromophenyl)-1-(2-methylphenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of mechanistic causalities. When handling reactive intermediates like 3-(4-Bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one , understanding why the chemical is hazardous is the prerequisite for designing a fail-safe operational protocol.

This guide provides a comprehensive, causality-driven framework for the safe handling, operational workflow, and disposal of this specific halogenated chalcone derivative.

Mechanistic Hazard Profiling: The Causality of Toxicity

To design an effective personal protective equipment (PPE) strategy, we must first analyze the molecular architecture of 3-(4-Bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one. This compound presents three distinct structural hazards:

  • The α,β -Unsaturated Ketone (Michael Acceptor): The enone core is highly electrophilic. It readily undergoes Michael addition with nucleophilic sulfhydryl (-SH) groups found in epidermal proteins (e.g., cysteine residues)[1]. This covalent modification (haptenation) alters self-proteins, triggering dendritic cell maturation and subsequent T-cell mediated Type IV hypersensitivity (severe allergic contact dermatitis)[2].

  • The Bromophenyl Moiety: The addition of a heavy halogen (bromine) significantly increases the molecule's lipophilicity (LogP). Higher lipophilicity enhances the compound's ability to partition into and penetrate the lipid-rich stratum corneum of the skin, exacerbating its sensitizing potential and systemic toxicity[3].

  • Aerosolization Potential: As a dry, crystalline powder, halogenated chalcones are prone to accumulating static charge, making them highly susceptible to sudden aerosolization during transfer, which poses a severe inhalation hazard[4].

Mechanism A Halogenated Chalcone (Electrophile) C Covalent Protein Adduct (Haptenation) A->C Michael Addition B Epidermal Proteins (Nucleophilic Thiols) B->C Exposure D Dendritic Cell Maturation C->D Immune Recognition E Allergic Contact Sensitization D->E T-Cell Activation

Mechanistic pathway of skin sensitization via Michael addition of the halogenated chalcone.

Mandatory Personal Protective Equipment (PPE) Matrix

Based on the compound's lipophilicity and electrophilic reactivity, standard laboratory attire is insufficient. The following self-validating PPE matrix must be strictly adhered to[5]:

PPE CategorySpecification / MaterialQuantitative MetricMechanistic Rationale
Primary Gloves Nitrile (Inner layer) 0.11 mm thicknessProvides a baseline barrier against solid particulate transfer and static cling.
Secondary Gloves Butyl Rubber (Outer)> 4 hrs breakthroughPrevents rapid dermal exposure if the chalcone is solubilized in aggressive halogenated solvents (e.g., DCM).
Eye Protection Polycarbonate GogglesANSI Z87.1 certifiedProtects ocular mucosa from aerosolized micro-particles and solvent splashes.
Body Protection Flame-Resistant Lab Coat100% Cotton / NomexPrevents particulate accumulation on personal clothing. Must be buttoned to the collar.
Respiratory N95 / P100 Particulate99.97% filtrationRequired only if weighing outside engineering controls (highly discouraged)[4].

Standard Operating Procedure (SOP): Handling & Workflow

To ensure scientific integrity and operator safety, every step of the handling process must be treated as a closed, self-validating system.

Step 1: Environmental Control & Preparation

  • Action: Conduct all handling inside a certified Class II Type A2 Biosafety Cabinet or a Chemical Fume Hood.

  • Validation: Verify the inward face velocity is between 80–100 feet per minute (fpm) before opening the primary container[5].

Step 2: Anti-Static Weighing Protocol

  • Action: Halogenated organic powders repel each other under static charge. Use an anti-static zeroing device (e.g., Zerostat gun) on your weighing boat. Transfer the powder using a grounded, stainless-steel micro-spatula.

  • Causality: Neutralizing the static charge prevents the sudden expulsion of micro-particles into the ambient air, neutralizing the inhalation hazard at the source.

Step 3: In-Situ Solubilization

  • Action: Do not transport the dry powder across the laboratory. If the protocol requires the chalcone in solution, add the solvent (e.g., DMSO, DMF, or DCM) directly to the weighing vessel inside the fume hood.

  • Validation: Cap the vial securely and wipe the exterior with an isopropanol-soaked tissue before removing it from the engineering control zone.

Workflow Step1 1. Environmental Control Verify Fume Hood (80-100 fpm) Step2 2. PPE Donning Double Gloves, Goggles, Lab Coat Step1->Step2 Step3 3. Material Transfer Anti-static Weighing & Solubilization Step2->Step3 Step4 4. Decontamination Isopropanol Wipe -> Soap & Water Step3->Step4 Step5 5. Waste Segregation Halogenated Organic Waste Stream Step4->Step5

End-to-end operational workflow for safely handling halogenated chalcone derivatives.

Spill Response & Decontamination Plan

Because 3-(4-Bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one is highly lipophilic, water alone will simply spread the contaminant.

  • For Dry Powder Spills: Do not dry sweep, as this generates reactive dust. Wet a disposable absorbent pad with isopropanol or ethanol (solvents that readily dissolve chalcones) and gently wipe the affected area.

  • Self-Validation Check (Field Insight): Chalcones are highly conjugated systems that often absorb strongly or fluoresce under UV light. To validate that decontamination is complete, briefly inspect the spill area with a handheld 254 nm or 365 nm UV lamp.

  • Final Wash: Once the organic residue is cleared, wash the surface with a strong surfactant (laboratory-grade detergent) and water to remove any remaining microscopic traces, breaking down the lipid-soluble barrier.

Halogenated Waste Disposal Strategy

The presence of the bromine atom dictates strict logistical routing for disposal. Mixing this compound with standard organic waste is a severe regulatory violation.

  • Solid Waste: All contaminated PPE (inner gloves), empty reagent vials, and isopropanol wipes must be placed in a sealed, puncture-resistant container explicitly labeled as "Toxic Organics - Halogenated Solid Waste" .

  • Liquid Waste: Any solvent containing the dissolved chalcone must be routed to a dedicated "Halogenated Organic Solvent" carboy.

  • Causality: Halogenated waste requires specialized high-temperature incineration (>1,000°C) to safely break the carbon-halogen bonds and prevent the atmospheric release of highly toxic dioxins and furans during disposal[5].

References

  • The Skin Sensitisation of Cosmetic Ingredients: Review of Actual Regulatory Status. MDPI / Cosmetics. Available at:[Link]

  • Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry. Pharmaceuticals (Basel) / NIH. Available at:[Link]

  • Working with Chemicals - Prudent Practices in the Laboratory. National Research Council / NCBI Bookshelf. Available at:[Link]

Sources

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Feasible Synthetic Routes

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3-(4-Bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one
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3-(4-Bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one
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